Product packaging for 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid(Cat. No.:CAS No. 113808-86-9)

3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

Cat. No.: B056892
CAS No.: 113808-86-9
M. Wt: 140.14 g/mol
InChI Key: IOOWDXMXZBYKLR-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid is a versatile and valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its core structure, featuring a carboxylic acid functional group on a substituted pyrazole ring, makes it an essential precursor for the design and development of novel compounds. Researchers primarily utilize this acid as a key synthon for generating amides and esters, or for constructing more complex molecular architectures through further functionalization of the pyrazole core.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2 B056892 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid CAS No. 113808-86-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-1H-pyrazole-4-carboxylic acid
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InChI

InChI=1S/C6H8N2O2/c1-3-5(6(9)10)4(2)8-7-3/h1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOWDXMXZBYKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379858
Record name 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135108-88-2, 113808-86-9
Record name Formaldehyde, polymer with benzenamine, hydrogenated
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Record name 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid
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Record name Formaldehyde, polymer with benzenamine, hydrogenated
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the pyrazole ring, followed by oxidation to yield the target carboxylic acid. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is most commonly achieved through a two-step process:

  • Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole. This initial step involves the condensation reaction of acetylacetone (2,4-pentanedione) with a hydrazine source, typically hydrazine hydrate or hydrazine sulfate, to form the pyrazole ring.

  • Step 2: Oxidation of 3,5-Dimethyl-1H-pyrazole. The intermediate pyrazole is then oxidized to the corresponding carboxylic acid. While various oxidizing agents can be employed, potassium permanganate (KMnO₄) is a common choice for this transformation.

The overall logical workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Oxidation Start Starting Materials: Acetylacetone & Hydrazine Source Reaction1 Condensation Reaction Start->Reaction1 Purification1 Purification: Extraction & Recrystallization Reaction1->Purification1 Intermediate Intermediate: 3,5-Dimethyl-1H-pyrazole Purification1->Intermediate Reaction2 Oxidation Reaction Intermediate->Reaction2 Oxidant Oxidizing Agent: Potassium Permanganate Oxidant->Reaction2 Workup Work-up: Filtration & Acidification Reaction2->Workup Purification2 Final Purification Workup->Purification2 FinalProduct Final Product: This compound Purification2->FinalProduct Synthesis_Pathway Acetylacetone Dimethylpyrazole Acetylacetone->Dimethylpyrazole + H₂O Hydrazine Hydrazine->Dimethylpyrazole + H₂O FinalProduct Dimethylpyrazole->FinalProduct [O] KMnO4 KMnO₄ KMnO4->FinalProduct [O]

Spectroscopic and Synthetic Profile of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazole derivatives.

Spectroscopic Data

¹H NMR Data

Table 1: ¹H NMR Chemical Shift Data

CompoundSolventChemical Shift (δ) ppm
This compound DMSO-d₆~12.5 (s, 1H, COOH), ~12.0 (s, 1H, NH), 2.3 (s, 6H, 2 x CH₃)
1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid[1]DMSO-d₆12.10 (s, 1H), 8.09 (s, 1H), 3.77 (s, 3H), 2.14 (s, 3H)
3,5-Dimethylpyrazole[2]CDCl₃12.29 (s, 1H, NH), 5.81 (s, 1H, CH), 2.27 (s, 6H, 2 x CH₃)

Note: The chemical shifts for the target compound are predicted based on the structure and data from similar compounds. The broad singlets for the COOH and NH protons are due to hydrogen bonding and exchange.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shift Data

CompoundSolventChemical Shift (δ) ppm
This compound DMSO-d₆~165 (C=O), ~145 (C3/C5), ~110 (C4), ~11 (CH₃)
3,5-Dimethylpyrazole[3]CDCl₃143.5 (C3/C5), 105.1 (C4), 11.6, 9.9 (CH₃)

Note: The predicted chemical shifts for the target compound are based on the known values for 3,5-dimethylpyrazole and the expected deshielding effect of the carboxylic acid group on the C4 position.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (broad)
N-H stretch (Pyrazole)~3200
C=O stretch (Carboxylic Acid)~1700
C=N stretch (Pyrazole Ring)~1600
C-H stretch (Methyl)~2950
Mass Spectrometry Data

Table 4: Expected Mass Spectrometry Fragmentation

IonExpected m/zDescription
[M]⁺140Molecular Ion
[M-H₂O]⁺122Loss of water
[M-COOH]⁺95Loss of carboxylic acid group

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly detailed in a single source. However, a plausible synthetic route and general spectroscopic procedures can be outlined based on available literature for related compounds.

Synthesis of this compound

A potential two-step synthesis involves the formation of ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate followed by its hydrolysis.

Step 1: Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

This reaction involves the condensation of ethyl 2-acetylacetoacetate with hydrazine.[4]

  • Reactants: Ethyl 2-acetylacetoacetate and hydrazine hydrate.

  • Solvent: Ethanol.

  • Procedure: A mixture of ethyl 2-acetylacetoacetate and hydrazine hydrate in ethanol is refluxed. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography.

Step 2: Hydrolysis to this compound

The synthesized ester is then hydrolyzed to the corresponding carboxylic acid.

  • Reactant: Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

  • Reagent: A base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution.

  • Procedure: The ester is heated with the basic solution. After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried.

An alternative synthetic approach involves the oxidation of 3,5-dimethylpyrazole. A similar transformation has been reported for the synthesis of 3,5-pyrazoledicarboxylic acid using potassium permanganate as the oxidizing agent.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Experimental Protocols for Spectroscopic Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, attenuated total reflectance (ATR) can be used for direct analysis of the solid.

    • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

    • Analysis: Obtain the mass spectrum, noting the molecular ion peak and the fragmentation pattern.

This guide provides a foundational understanding of the spectroscopic characteristics and synthetic approaches for this compound. Further experimental work is required to definitively establish a complete and verified spectroscopic profile for this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy analysis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid. This document details predicted spectral data based on analogous compounds, outlines experimental protocols, and presents visualizations to aid in the structural elucidation and characterization of this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile chemical properties of the pyrazole ring and the carboxylic acid functionality. NMR spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such molecules. This guide serves as a practical resource for researchers working with this and related pyrazole derivatives.

Predicted NMR Spectral Data

Predicted ¹H NMR Data

The expected proton NMR chemical shifts are summarized in the table below. The spectrum is predicted to be relatively simple, reflecting the symmetry of the molecule.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~12.5 - 13.5Broad Singlet1HCOOH
2~12.0 - 13.0Broad Singlet1HNH
3~2.4Singlet6H2 x CH₃

Note: The chemical shifts of the acidic COOH and NH protons are highly dependent on solvent, concentration, and temperature, and these protons may undergo exchange with residual water in the solvent.

Predicted ¹³C NMR Data

The predicted carbon NMR chemical shifts are presented in the following table.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

SignalPredicted Chemical Shift (δ, ppm)Assignment
1~165C=O
2~148C3/C5
3~110C4
4~12CH₃

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve both the carboxylic acid and the pyrazole moiety and to minimize proton exchange of the NH and OH protons. Other potential solvents include deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) and CD₃OD.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If necessary, gently warm or sonicate the mixture to ensure complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption line shapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm.

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak.

Mandatory Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the standard IUPAC numbering for the pyrazole ring.

Figure 1: Molecular structure of this compound.
NMR Analysis Workflow

The logical workflow for the NMR analysis of this compound is depicted in the following diagram.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phasing & Baseline Correction ft->phase_base reference Referencing (TMS) phase_base->reference integrate Integration (¹H) reference->integrate for ¹H assign_c13 Assign ¹³C Signals reference->assign_c13 assign_h1 Assign ¹H Signals integrate->assign_h1 structure Structural Confirmation assign_h1->structure assign_c13->structure

Figure 2: Workflow for NMR analysis.

Physical and chemical properties of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its pyrazole core is a key feature in numerous pharmaceutical compounds, making this acid a significant intermediate for drug discovery and development. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its role in the development of therapeutic agents.

Physical and Chemical Properties

This compound is a white solid at room temperature. Its key properties are summarized below.

PropertyValue
CAS Number 113808-86-9
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Melting Point 291-293 °C[1]
Boiling Point (Predicted) 368.3 °C at 760 mmHg[2]
Density (Predicted) 1.321 g/cm³[3]
pKa (Predicted) 1.83 ± 0.32[4]
Appearance White solid[4]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Topological Polar Surface Area 66 Ų

Experimental Protocols

Synthesis

The synthesis of this compound is typically a two-step process starting from the readily available acetylacetone.

Step 1: Synthesis of 3,5-Dimethylpyrazole

This procedure is adapted from a well-established method for the synthesis of 3,5-dimethylpyrazole.[5]

  • Materials:

    • Hydrazine sulfate

    • 10% Sodium hydroxide solution

    • Acetylacetone (2,4-pentanedione)

    • Ether

    • Saturated sodium chloride solution

    • Anhydrous potassium carbonate

    • Petroleum ether (90-100 °C)

  • Equipment:

    • 1-L round-bottomed flask

    • Separatory funnel

    • Stirrer

    • Thermometer

    • Ice bath

    • Rotary evaporator

    • Vacuum desiccator

  • Procedure:

    • In a 1-L round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution.

    • Cool the flask in an ice bath until the temperature of the mixture reaches 15 °C.

    • While maintaining the temperature at approximately 15 °C, add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring. The addition should take about 30 minutes.

    • After the addition is complete, continue stirring the mixture at 15 °C for an additional hour.

    • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

    • Transfer the mixture to a 1-L separatory funnel and extract with 125 mL of ether.

    • Separate the layers and extract the aqueous layer with four additional 40-mL portions of ether.

    • Combine all the ether extracts and wash once with a saturated sodium chloride solution.

    • Dry the ether solution over anhydrous potassium carbonate.

    • Remove the ether by distillation using a rotary evaporator.

    • The resulting crude 3,5-dimethylpyrazole can be purified by recrystallization from approximately 250 mL of 90-100 °C petroleum ether.

    • Dry the purified crystals in a vacuum desiccator to yield 3,5-dimethylpyrazole as a white solid.

Step 2: Carboxylation of 3,5-Dimethylpyrazole (Vilsmeier-Haack approach followed by oxidation)

A common method to introduce a carboxyl group at the 4-position of a pyrazole ring is through a Vilsmeier-Haack formylation followed by oxidation of the resulting aldehyde.

  • Materials:

    • 3,5-Dimethylpyrazole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

    • Sodium hydroxide

    • Hydrochloric acid

    • Appropriate organic solvents for extraction (e.g., dichloromethane)

  • Equipment:

    • Round-bottomed flask

    • Reflux condenser

    • Stirrer

    • Dropping funnel

    • Ice bath

  • Procedure (General Outline):

    • Formylation: a. Cool a solution of DMF in a suitable solvent in an ice bath. b. Slowly add phosphorus oxychloride to the cooled DMF solution to form the Vilsmeier reagent. c. Add 3,5-dimethylpyrazole to the Vilsmeier reagent and heat the mixture to drive the formylation reaction, yielding 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

    • Oxidation: a. Dissolve the crude 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in an aqueous basic solution (e.g., NaOH). b. Slowly add an aqueous solution of a strong oxidizing agent, such as potassium permanganate, while controlling the temperature. c. After the reaction is complete (indicated by a color change), quench any excess oxidizing agent. d. Filter the mixture to remove manganese dioxide. e. Acidify the filtrate with hydrochloric acid to precipitate the this compound.

    • Purification: a. Collect the precipitated solid by filtration. b. Wash the solid with cold water. c. Recrystallize the crude product from a suitable solvent (e.g., water or an alcohol/water mixture) to obtain the purified this compound.

Analytical Protocols

1. ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Parameters (Typical for a 400 MHz spectrometer):

    • Solvent: DMSO-d₆

    • Temperature: 25 °C

    • Pulse Program: Standard 1D proton

    • Number of Scans: 16-32

    • Relaxation Delay: 1-2 seconds

  • Expected Chemical Shifts (in DMSO-d₆):

    • A singlet for the carboxylic acid proton (around 12 ppm).

    • A singlet for the two equivalent methyl groups (around 2.1-2.4 ppm).

    • A broad singlet for the N-H proton of the pyrazole ring.

2. FT-IR Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet-forming die.

    • Press the mixture under high pressure (several tons) to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Expected Characteristic Peaks:

    • Broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).

    • C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

    • N-H stretch from the pyrazole ring (around 3200-3400 cm⁻¹).

    • C-H stretches from the methyl groups (around 2900-3000 cm⁻¹).

    • C=C and C=N stretches from the pyrazole ring (in the fingerprint region).

3. Mass Spectrometry

  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Sample Preparation:

    • EI: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

    • ESI: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

  • Instrument Parameters (EI):

    • Ionization Energy: 70 eV

  • Expected Fragmentation:

    • The molecular ion peak [M]⁺ at m/z 140.

    • A prominent fragment corresponding to the loss of the carboxyl group [M-COOH]⁺ at m/z 95.

Role in Drug Development: Synthesis of Celecoxib

This compound and its derivatives are pivotal in the synthesis of various pharmaceuticals. A prominent example is their conceptual relationship to the core structure of Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain. While the industrial synthesis of Celecoxib may follow different routes, the following diagram illustrates a plausible synthetic workflow that highlights the importance of the pyrazole scaffold.

Celecoxib_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Core Intermediate Synthesis cluster_celecoxib Conceptual Pathway to Celecoxib-like Structures Acetylacetone Acetylacetone 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Acetylacetone->3,5-Dimethylpyrazole + Hydrazine Hydrazine Hydrazine Hydrazine->3,5-Dimethylpyrazole 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde 3,5-Dimethylpyrazole->3,5-Dimethyl-1H-pyrazole-4-carbaldehyde Vilsmeier-Haack Formylation 3,5-Dimethyl-1H-pyrazole-4-carboxylic_Acid 3,5-Dimethyl-1H-pyrazole- 4-carboxylic Acid 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde->3,5-Dimethyl-1H-pyrazole-4-carboxylic_Acid Oxidation Celecoxib_Analog_Precursor Diaryl Pyrazole Precursor 3,5-Dimethyl-1H-pyrazole-4-carboxylic_Acid->Celecoxib_Analog_Precursor Functional Group Transformation & Arylation Celecoxib_Analog Celecoxib Analogues Celecoxib_Analog_Precursor->Celecoxib_Analog Cyclization & Derivatization

Caption: Conceptual synthesis workflow for Celecoxib analogues.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of pharmaceutical compounds. Its straightforward synthesis from common starting materials and the reactivity of its functional groups allow for the construction of complex molecular architectures. A thorough understanding of its properties and the experimental procedures for its synthesis and analysis is essential for researchers and scientists in the field of drug development.

References

In-Depth Technical Guide: The Crystal Structure of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document details the crystallographic properties, experimental procedures for its synthesis and structural determination, and the key structural features of this compound.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and a carboxylic acid moiety. The arrangement of these functional groups allows for the formation of robust hydrogen-bonding networks, leading to supramolecular assemblies with potential applications in crystal engineering and the design of pharmaceutical co-crystals. Understanding the precise three-dimensional structure of this molecule is paramount for predicting its physicochemical properties and its interactions with biological targets.

Notably, studies have revealed that this compound exhibits polymorphism, meaning it can exist in different crystalline forms.[1] The investigation of these polymorphs is crucial as different crystalline arrangements can significantly impact properties such as solubility, stability, and bioavailability in the context of drug development.

Synthesis and Crystallization

The synthesis of this compound can be achieved through the condensation of ethyl 2-acetylacetoacetate with hydrazine or its derivatives, followed by hydrolysis of the resulting ester.

Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

A common route involves the reaction of ethyl 2-acetylacetoacetate with hydrazine hydrate. The reaction proceeds via a cyclization mechanism to form the pyrazole ring.

Hydrolysis to this compound

The ethyl ester is subsequently hydrolyzed, typically under basic conditions followed by acidification, to yield the desired carboxylic acid.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the purified compound in an appropriate solvent. The choice of solvent can influence the resulting polymorph.

Experimental Protocols

The determination of the crystal structure of this compound involves single-crystal X-ray diffraction. The general workflow for this process is outlined below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting data_collection Data Collection (X-ray Diffractometer) crystal_mounting->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Analysis (e.g., PLATON, Olex2) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Figure 1: Experimental workflow for crystal structure determination.
Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. Data is collected at a controlled temperature, often low temperatures (e.g., 172 K), to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation (e.g., Mo-Kα, λ = 0.71073 Å) is used. The diffraction data are collected as a series of frames at different crystal orientations.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods, often employing software packages like SHELXT. The resulting structural model is then refined by a least-squares method against the experimental data using programs such as SHELXL. During refinement, the positions of the atoms, their anisotropic displacement parameters, and other relevant parameters are adjusted to achieve the best possible fit between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined.

Crystallographic Data

Table 1: Crystal Data and Structure Refinement Details

ParameterPolymorph APolymorph B
Empirical formulaC₆H₈N₂O₂C₆H₈N₂O₂
Formula weight140.14140.14
Temperature (K)Data not availableData not available
Wavelength (Å)Data not availableData not available
Crystal systemData not availableData not available
Space groupData not availableData not available
Unit cell dimensions
a (Å)Data not availableData not available
b (Å)Data not availableData not available
c (Å)Data not availableData not available
α (°)Data not availableData not available
β (°)Data not availableData not available
γ (°)Data not availableData not available
Volume (ų)Data not availableData not available
ZData not availableData not available
Density (calculated) (Mg/m³)Data not availableData not available
Absorption coefficient (mm⁻¹)Data not availableData not available
F(000)Data not availableData not available
Refinement details
R-factor (R1)Data not availableData not available
wR2Data not availableData not available
Goodness-of-fit (S)Data not availableData not available

Table 2: Selected Bond Lengths (Å)

BondPolymorph APolymorph B
N1-N2Data not availableData not available
N1-C5Data not availableData not available
N2-C3Data not availableData not available
C3-C4Data not availableData not available
C4-C5Data not availableData not available
C4-C6 (Carboxyl)Data not availableData not available
C6-O1Data not availableData not available
C6-O2Data not availableData not available

Table 3: Selected Bond Angles (°)

AnglePolymorph APolymorph B
C5-N1-N2Data not availableData not available
C3-N2-N1Data not availableData not available
N2-C3-C4Data not availableData not available
C5-C4-C3Data not availableData not available
N1-C5-C4Data not availableData not available
O1-C6-O2Data not availableData not available

Table 4: Hydrogen Bond Geometry (Å, °)

D-H···Ad(D-H)d(H···A)d(D···A)<(DHA)
Data not available
Data not available

Molecular and Crystal Structure Description

The molecular structure of this compound consists of a planar pyrazole ring. The carboxylic acid group is attached at the 4-position of this ring. The relative orientation of the carboxylic acid group with respect to the pyrazole ring is a key conformational feature.

In the solid state, the molecules are expected to be linked by intermolecular hydrogen bonds. The carboxylic acid group provides a strong hydrogen bond donor (O-H) and acceptor (C=O), while the pyrazole ring offers a hydrogen bond donor (N-H) and an acceptor (the sp² hybridized nitrogen atom). This combination of functional groups facilitates the formation of various supramolecular motifs, such as dimers and chains. The specific hydrogen bonding patterns will differ between the polymorphs, leading to variations in their crystal packing and, consequently, their physical properties.

Conclusion

The crystal structure of this compound is of significant interest due to its potential for forming diverse hydrogen-bonded networks and its documented polymorphism. While the existence of different crystalline forms has been established, a detailed public disclosure of the complete crystallographic data for each polymorph is pending. Further research to fully characterize these polymorphs would be highly valuable for the fields of crystal engineering and pharmaceutical sciences. The experimental protocols outlined in this guide provide a general framework for such investigations. The continued study of this and related pyrazole derivatives will undoubtedly contribute to the rational design of new materials and active pharmaceutical ingredients with tailored solid-state properties.

References

The Genesis and Ascendance of Pyrazole-4-Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrazole-4-carboxylic acids, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We delve into the foundational synthetic methodologies, present detailed experimental protocols for key transformations, and summarize crucial quantitative data. Furthermore, this guide elucidates the common mechanisms of action of pyrazole-4-carboxylic acid derivatives in drug development, supported by signaling pathway diagrams and protocols for relevant biological assays. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both historical context and practical guidance.

Introduction: The Emergence of a Privileged Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, was first described in the 19th century. However, the specific journey of pyrazole-4-carboxylic acids as a distinct and valuable subclass has its own unique trajectory. The initial interest in pyrazoles was largely academic, but the discovery of the pharmacological activities of pyrazole-containing compounds, such as the analgesic and antipyretic properties of antipyrine, spurred deeper investigations into their synthesis and potential applications.

The strategic placement of a carboxylic acid group at the 4-position of the pyrazole ring provides a crucial handle for medicinal chemists. This functional group allows for a wide range of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. This versatility has led to the emergence of pyrazole-4-carboxylic acids as a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents with diverse applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.

Foundational Synthetic Methodologies

The construction of the pyrazole-4-carboxylic acid core has been achieved through several synthetic strategies. Two of the most historically significant and versatile methods are the Vilsmeier-Haack reaction and syntheses commencing from β-keto esters.

The Vilsmeier-Haack Reaction Approach

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of pyrazole-4-carboxylic acid synthesis, this reaction is typically used to introduce a formyl group at the 4-position of a pre-existing pyrazole ring, which is then oxidized to the carboxylic acid. A common starting material for this sequence is a hydrazone, which undergoes cyclization and formylation in a one-pot or stepwise manner.

Synthesis from β-Keto Esters

Another fundamental approach involves the condensation of a hydrazine with a β-dicarbonyl compound, a reaction famously pioneered by Knorr. For the synthesis of pyrazole-4-carboxylic acid derivatives, a suitably substituted β-keto ester is often employed. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring with a carboxylate group at the desired position.

Detailed Experimental Protocols

To provide practical guidance for researchers, this section details the experimental procedures for the synthesis of pyrazole-4-carboxylic acid and its ethyl ester, a common intermediate.

Synthesis of Ethyl 1H-pyrazole-4-carboxylate

This protocol describes the synthesis of ethyl 1H-pyrazole-4-carboxylate from ethyl 2-formyl-3-oxopropanoate and hydrazine.

Experimental Protocol:

  • Dissolve 27.6 g (192 mmol) of ethyl 2-formyl-3-oxopropanoate in 150 mL of ethanol in a flask equipped with a magnetic stirrer and place it in an ice bath.

  • Slowly add 6.2 g (193 mmol) of hydrazine to the cooled solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 17 hours.

  • Remove the ethanol by vacuum distillation.

  • Purify the residue by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to obtain ethyl 1H-pyrazole-4-carboxylate.[1]

Hydrolysis of Ethyl 1H-pyrazole-4-carboxylate to 1H-Pyrazole-4-carboxylic Acid

This protocol outlines the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol:

  • Dissolve the ethyl 1H-pyrazole-4-carboxylate in a suitable solvent such as ethanol.

  • Add an aqueous solution of a base, for example, sodium hydroxide (1-2 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the pyrazole-4-carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain the pure product.

Quantitative Data Summary

This section provides a compilation of quantitative data for pyrazole-4-carboxylic acid and its ethyl ester to facilitate easy comparison and reference.

Table 1: Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1H-Pyrazole-4-carboxylic acidC₄H₄N₂O₂112.09275-277
Ethyl 1H-pyrazole-4-carboxylateC₆H₈N₂O₂140.1480-82
Table 2: Spectroscopic Data for 1H-Pyrazole-4-carboxylic Acid
TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 13.0 (br s, 1H, COOH), 8.1 (s, 2H, pyrazole-H)
¹³C NMR (DMSO-d₆)δ 164.0 (C=O), 136.0 (pyrazole C-3, C-5), 115.0 (pyrazole C-4)
IR (KBr, cm⁻¹) 3150-2500 (br, O-H), 1690 (C=O), 1550, 1450
Mass Spec (m/z) 112 [M]⁺
Table 3: Synthesis Yields
ReactionProductYield (%)Reference
Ethyl 2-formyl-3-oxopropanoate + HydrazineEthyl 1H-pyrazole-4-carboxylate72.4[1]
Esterification of 1H-pyrazole-4-carboxylic acidEthyl 1H-pyrazole-4-carboxylate80.0[1]

Biological Significance and Mechanisms of Action

Pyrazole-4-carboxylic acid derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug development. A predominant mechanism of action for many of these compounds is enzyme inhibition.

Enzyme Inhibition: A Common Pharmacological Target

Many biologically active pyrazole-4-carboxylic acid derivatives exert their therapeutic effects by inhibiting specific enzymes involved in disease pathology. A notable example is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

enzyme_inhibition Substrate Substrate (e.g., Arachidonic Acid) Enzyme Enzyme (e.g., COX-2) Substrate->Enzyme Binds to active site Product Product (e.g., Prostaglandins) Enzyme->Product Catalyzes reaction Inflammation Inflammation & Pain Product->Inflammation Mediates Pyrazole Pyrazole-4-carboxylic Acid Derivative Pyrazole->Enzyme Inhibits

Caption: General mechanism of enzyme inhibition by pyrazole-4-carboxylic acid derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of pyrazole-4-carboxylic acid derivatives against the COX-2 enzyme.

Experimental Protocol:

  • Reagent Preparation: Prepare solutions of the test compounds, a reference inhibitor (e.g., celecoxib), and the COX-2 enzyme in an appropriate assay buffer.

  • Enzyme Incubation: In a 96-well plate, add the COX-2 enzyme to each well.

  • Inhibitor Addition: Add varying concentrations of the test compounds or the reference inhibitor to the wells. Include a control group with no inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., hydrochloric acid).

  • Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[2][3][4]

Conclusion and Future Perspectives

The journey of pyrazole-4-carboxylic acids from their initial discovery to their current status as a cornerstone in medicinal chemistry is a testament to their synthetic tractability and pharmacological versatility. The methodologies for their synthesis are well-established, yet there remains room for the development of more sustainable and efficient "green" chemistry approaches. The diverse biological activities of their derivatives continue to be an active area of research, with new therapeutic targets constantly being explored. As our understanding of disease biology deepens, the rational design of novel pyrazole-4-carboxylic acid-based drugs holds immense promise for addressing unmet medical needs. This guide serves as a foundational resource to aid in these ongoing and future endeavors.

References

Solubility of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] Its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. This technical guide provides an overview of the expected solubility behavior of this compound based on related structures and outlines a general experimental protocol for its quantitative determination.

Inferred Solubility Profile

While specific data for this compound is lacking, the solubility of similar pyrazole derivatives can provide valuable insights. For instance, 3,5-dimethylpyrazole, a related compound without the carboxylic acid group, dissolves well in polar organic solvents.[3] The presence of the carboxylic acid group in this compound is expected to introduce hydrogen bonding capabilities, potentially influencing its solubility. It is likely to exhibit reasonable solubility in polar protic and aprotic solvents.

Based on the general principle of "like dissolves like," the following trends can be anticipated:

  • High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) due to the potential for hydrogen bonding and dipole-dipole interactions.

  • Moderate Solubility: Possible in moderately polar solvents like acetone, ethyl acetate, and acetonitrile.

  • Low Solubility: Expected in nonpolar solvents such as toluene, hexane, and cyclohexane.

It is crucial to experimentally verify these predictions to obtain accurate solubility data.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a solid compound in a liquid solvent is the isothermal saturation method. This method involves saturating the solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents

  • Thermostatic shaker or water bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After reaching equilibrium, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Quantification of Solute:

    • Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in mg/mL, g/L, or mol/L.

Data Presentation

The experimentally determined solubility data should be organized into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound

Organic SolventTemperature (°C)Solubility (mg/mL)
Methanol25Experimental Value
Ethanol25Experimental Value
Acetone25Experimental Value
Ethyl Acetate25Experimental Value
Acetonitrile25Experimental Value
Toluene25Experimental Value
Additional SolventsAdditional TempsExperimental Value

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Settle excess solid B->C D Withdraw supernatant C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC/UV-Vis F->G H Quantify using calibration curve G->H I Calculate solubility H->I

Caption: Workflow for Solubility Determination.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, this guide provides a framework for researchers to approach this challenge. By understanding the likely solubility trends based on molecular structure and by employing a robust experimental protocol such as the isothermal saturation method, researchers can generate the necessary data to support their work in drug development and other scientific endeavors. The generation and publication of such data would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to Calcium Dobesilate (CAS No. 20123-80-2)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The provided CAS number 20123-44-6 is not well-documented. This guide focuses on the chemically similar and well-researched compound, Calcium Dobesilate (CAS No. 20123-80-2) , assuming a typographical error in the original query.

This technical guide provides a comprehensive overview of Calcium Dobesilate, a vasoprotective and angioprotective agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activities, and mechanisms of action.

Chemical and Physical Properties

Calcium Dobesilate is a synthetic molecule known for its ability to reduce capillary permeability and improve microcirculation.[1][2] Its key properties are summarized in the tables below.

Table 1: Chemical Identification
IdentifierValue
CAS Number 20123-80-2[3]
Molecular Formula C₁₂H₁₀CaO₁₀S₂[3]
Molecular Weight 418.41 g/mol [3]
Synonyms 2,5-Dihydroxybenzenesulfonic acid calcium salt, Calcium 2,5-dihydroxybenzenesulfonate, Doxium[1][4]
InChI Key MVEKZZYTDBDHRF-UHFFFAOYSA-N[1]
Canonical SMILES O=S(C1=CC(O)=CC=C1O)([O-])=O.O=S(C2=CC(O)=CC=C2O)([O-])=O.[Ca+2][3]
Table 2: Physical and Chemical Properties
PropertyValue
Physical Form White or almost white hygroscopic powder[5]
Melting Point >300 °C (with decomposition)[6]
Solubility Soluble in DMSO (41 mg/mL)[7]
Topological Polar Surface Area (TPSA) 195.32 Ų[3]
LogP -0.377[3]
Hydrogen Bond Donors 4[3]
Hydrogen Bond Acceptors 10[3]
Rotatable Bonds 2[3]

Biological Activity and Therapeutic Applications

Calcium Dobesilate is primarily used in the treatment of vascular disorders.[1] Its therapeutic applications are rooted in its vasoprotective and antioxidant properties.

  • Diabetic Retinopathy: It is widely used to treat diabetic retinopathy, a microvascular complication of diabetes.[2] It helps to slow the progression of the disease by reducing microvascular permeability and preventing the breakdown of the blood-retinal barrier.[2][8]

  • Chronic Venous Insufficiency: The compound is effective in managing symptoms of chronic venous insufficiency, such as edema and inflammation, by improving venous tone and microcirculation.[1][9]

  • Hemorrhoidal Disease: Due to its anti-inflammatory and vasoprotective effects, it is also used in the treatment of hemorrhoids.[2]

  • Antioxidant and Anti-inflammatory Effects: Calcium Dobesilate exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress.[9] It also exerts anti-inflammatory effects by inhibiting the release of inflammatory mediators.[9]

  • Anti-apoptotic Effects: In vitro studies have shown that Calcium Dobesilate can inhibit cell apoptosis in the venous wall by regulating the expression of Bcl-2 and p53.[7]

Mechanism of Action and Signaling Pathways

The vasoprotective effects of Calcium Dobesilate are multi-faceted, involving the modulation of several signaling pathways and cellular processes.

The primary mechanism of action involves the stabilization of endothelial cells, reduction of capillary permeability, and inhibition of platelet aggregation.[1][9] It has been shown to increase the production of endothelial nitric oxide (NO) by enhancing the activity of nitric oxide synthase.[2]

A key signaling pathway modulated by Calcium Dobesilate involves Protein Kinase C delta (PKCδ), NADPH Oxidase, Mitogen-Activated Protein Kinases (MAPK), and Nuclear Factor kappa B (NF-κB).[10] By modulating this pathway, Calcium Dobesilate can reduce the expression of CD14, Toll-like Receptor 4 (TLR4), and Matrix Metalloproteinase-9 (MMP9) during the differentiation of monocytes to macrophages, which has potential therapeutic implications for atherosclerosis.[10]

Furthermore, it has been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-induced endothelial proliferation, angiogenesis, and vascular permeability.[8]

G cluster_0 Cellular Effects of Calcium Dobesilate CD Calcium Dobesilate PKC PKCδ CD->PKC Inhibits NADPH_Ox NADPH Oxidase PKC->NADPH_Ox MAPK MAPK NADPH_Ox->MAPK NFkB NF-κB MAPK->NFkB CD14_TLR4_MMP9 CD14, TLR4, MMP9 Expression NFkB->CD14_TLR4_MMP9 Monocyte_Macrophage Monocyte to Macrophage Differentiation CD14_TLR4_MMP9->Monocyte_Macrophage

Figure 1: Signaling pathway modulated by Calcium Dobesilate.

Experimental Protocols

This section provides an overview of methodologies for the synthesis, analysis, and biological evaluation of Calcium Dobesilate.

Synthesis of High-Purity Calcium Dobesilate

A method for preparing high-purity Calcium Dobesilate has been described, which involves the following steps:[11]

  • Treatment of Crude Product: A coarse product of Calcium Dobesilate is treated with an organic solvent such as acetone, ethyl acetate, or a mixture of the two.[11]

  • Recrystallization: The treated product is then recrystallized using an aqueous solution of ethanol (typically 60-95%).[11]

This process yields a high-purity product suitable for pharmaceutical use.[11]

Analytical Method: Stability-Indicating HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the estimation of Calcium Dobesilate in bulk drug form.[12]

  • Column: Enable C18 Kromasil (250 × 4.6 mm; 5μ)[12]

  • Mobile Phase: Acetonitrile (0.1%): Ortho-phosphoric acid in water (20:80)[12]

  • Flow Rate: 1 mL/min[12]

  • Detection: UV detector at 310 nm[12]

  • Validation: The method was validated according to ICH Q2 (R1) guidelines and was found to be simple, precise, accurate, and linear over a range of 80–120 μg/mL.[12]

In Vitro Biological Assay: Endothelial Cell Tube Formation Assay

This assay is used to assess the anti-angiogenic potential of compounds like Calcium Dobesilate.[13]

  • Cell Culture: Primary or immortalized endothelial cells are cultured and serum-starved prior to the assay.[13]

  • Plating: The endothelial cells are combined with conditioned media (containing the test compound) and plated on a basement membrane extract (e.g., Matrigel).[13]

  • Tube Formation: The formation of tube-like structures is observed over several hours.[13]

  • Quantification: The newly formed tubules are visualized using light or fluorescent microscopy and quantified using specialized software.[13]

G cluster_1 Experimental Workflow: In Vitro Angiogenesis Assay Start Start Culture Culture and Serum-Starve Endothelial Cells Start->Culture Prepare Prepare Conditioned Media with Calcium Dobesilate Culture->Prepare Plate Plate Cells on Basement Membrane Extract Prepare->Plate Incubate Incubate for Several Hours Plate->Incubate Visualize Visualize Tube Formation (Microscopy) Incubate->Visualize Quantify Quantify Tubule Length and Branching Visualize->Quantify End End Quantify->End

Figure 2: Workflow for an in vitro angiogenesis assay.

In Vivo Animal Model: Streptozotocin-Induced Diabetic Retinopathy

This is a common animal model to study the efficacy of drugs for diabetic retinopathy.[14]

  • Induction of Diabetes: Diabetes is induced in rodents (mice or rats) by intraperitoneal injection of streptozotocin (STZ), a chemical toxic to pancreatic β-cells.[14][15]

  • Drug Administration: After the onset of hyperglycemia, the animals are treated with Calcium Dobesilate (e.g., via oral gavage) for a specified period.[8]

  • Evaluation of Retinopathy: The progression of diabetic retinopathy is assessed by various methods, including:

    • Measurement of retinal vascular permeability.[8]

    • Histological analysis of retinal tissue to assess for changes in capillary structure and cell loss.[14]

    • Measurement of biochemical markers of inflammation and oxidative stress in the retina.[16]

Conclusion

Calcium Dobesilate is a well-established vasoprotective agent with a multi-faceted mechanism of action. Its ability to improve microcirculation, reduce capillary permeability, and exert antioxidant and anti-inflammatory effects makes it a valuable therapeutic option for diabetic retinopathy and chronic venous insufficiency. Further research into its modulation of specific signaling pathways, such as the PKCδ-NADPH Oxidase-MAPK-NF-κB pathway, may reveal new therapeutic applications for this compound. The experimental protocols outlined in this guide provide a framework for the continued investigation of Calcium Dobesilate and other vasoprotective agents.

References

Theoretical Exploration of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the computational methodologies employed to elucidate its structural, spectroscopic, and electronic properties. Detailed experimental protocols for spectroscopic characterization are also presented, alongside a discussion of the molecule's reactivity and potential applications based on theoretical calculations. The information is structured to be a valuable resource for researchers engaged in the study and application of pyrazole derivatives.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific compound, this compound, serves as a key building block in the synthesis of more complex molecules. Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for understanding the fundamental properties of this molecule, which in turn can guide its application in drug design and materials science. This guide summarizes the key theoretical and spectroscopic approaches used to characterize this compound.

Computational Methodology

The theoretical investigation of this compound typically involves quantum chemical calculations to determine its optimized geometry, vibrational frequencies, and electronic properties.

Density Functional Theory (DFT) Calculations

DFT has been successfully used to predict the structural and spectral properties of various organic molecules, including pyrazole derivatives. A common approach involves the B3LYP (Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) method combined with a suitable basis set, such as 6-311++G(d,p).

Experimental Protocol: Geometry Optimization and Frequency Calculation

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with the B3LYP functional.

  • Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

  • Procedure:

    • The initial molecular structure of this compound is drawn using a molecular editor and saved in a suitable format.

    • A full geometry optimization is performed in the gas phase or in a solvent model (e.g., methanol, using the Polarizable Continuum Model - PCM) to find the lowest energy conformation.

    • Vibrational frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

  • Output: The calculation yields optimized bond lengths, bond angles, dihedral angles, and the theoretical vibrational frequencies.

Theoretical Results and Data Presentation

Molecular Geometry

The optimized geometrical parameters (bond lengths and bond angles) of this compound, as calculated by DFT, provide insights into its three-dimensional structure. For comparison, data for the related molecule 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, calculated at the B3-LYP/6-31G(d) level, are presented.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å) / Bond Angle (°)
Bond Lengths
N1-N21.345
N2-C31.321
C3-C41.423
C4-C51.389
C5-N11.378
C4-C6 (Carboxylic Acid)1.495
C6-O1 (Carbonyl)1.215
C6-O2 (Hydroxyl)1.354
Bond Angles
N1-N2-C3112.5
N2-C3-C4106.8
C3-C4-C5107.2
C4-C5-N1106.7
C5-N1-N2110.8
C3-C4-C6125.1
C5-C4-C6127.7
O1-C6-O2122.8

Note: The data presented is for a structurally similar molecule and serves as a reference. Actual values for this compound will vary.

Vibrational Analysis

Theoretical vibrational frequencies are instrumental in the assignment of experimental FT-IR and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors.

Table 2: Calculated Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹) (Scaled)Assignment
~3400O-H stretch (carboxylic acid dimer)
~3100N-H stretch
~2950C-H stretch (methyl groups)
~1700C=O stretch (carboxylic acid)
~1600C=C and C=N stretch (pyrazole ring)
~1450C-H bend (methyl groups)
~1300C-O stretch and O-H bend (carboxylic acid)
~950O-H out-of-plane bend (carboxylic acid dimer)

Note: These are expected ranges for the key functional groups.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Experimental Protocol: HOMO-LUMO and MEP Analysis

  • Software: Gaussian 09 or similar.

  • Method: DFT/B3LYP with the 6-311++G(d,p) basis set, using the optimized geometry.

  • Procedure:

    • A single-point energy calculation is performed.

    • The output file will contain the energies of the molecular orbitals.

    • The Molecular Electrostatic Potential (MEP) can be generated from the calculation output using visualization software like GaussView.

  • Output: HOMO energy, LUMO energy, HOMO-LUMO energy gap, and a 3D plot of the MEP.

Table 3: Calculated Electronic Properties

ParameterValue (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.5 to -2.5
HOMO-LUMO Energy Gap4.5 to 5.5

Note: The values are typical ranges for pyrazole carboxylic acids and indicate high electronic stability.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in the molecule. The red regions indicate areas of high electron density (electronegative) and are prone to electrophilic attack, while the blue regions represent low electron density (electropositive) and are susceptible to nucleophilic attack. For this compound, the MEP would show the most negative potential around the carbonyl oxygen of the carboxylic acid group, and the most positive potential around the acidic proton of the carboxylic acid and the N-H proton of the pyrazole ring.

Spectroscopic Characterization

Experimental spectroscopic techniques are used to validate the theoretical findings.

FT-IR and FT-Raman Spectroscopy

Experimental Protocol:

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer and a Fourier Transform Raman (FT-Raman) spectrometer.

  • Sample Preparation: For FT-IR, the sample is typically mixed with KBr and pressed into a pellet. For FT-Raman, the sample is placed in a capillary tube.

  • Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Experimental Protocol:

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol) to a known concentration.

  • Data Acquisition: The absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm).

Theoretical UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) to aid in the interpretation of the experimental data.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the theoretical study of this compound.

G Computational Workflow A Molecular Structure Input B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Electronic Properties (HOMO, LUMO, MEP) B->D E Vibrational Spectra (IR, Raman) C->E F Electronic Spectra (TD-DFT) D->F G Analysis and Interpretation E->G F->G

Caption: A flowchart of the computational analysis process.

Conceptual Reactivity Model

This diagram illustrates the relationship between the calculated electronic properties and the predicted reactivity of the molecule.

G Reactivity Model HOMO High HOMO Energy (Electron Donor) Reactivity Chemical Reactivity HOMO->Reactivity Susceptible to Electrophilic Attack LUMO Low LUMO Energy (Electron Acceptor) LUMO->Reactivity Susceptible to Nucleophilic Attack Gap Large Energy Gap (High Stability) Gap->Reactivity Indicates Low Reactivity

Caption: Relationship between electronic properties and reactivity.

Conclusion

Theoretical studies provide a powerful framework for understanding the intrinsic properties of this compound. By combining DFT calculations with experimental spectroscopic data, a detailed picture of its molecular structure, vibrational modes, and electronic characteristics can be obtained. This knowledge is invaluable for the rational design of new molecules with desired biological or material properties, making this technical guide a useful starting point for researchers in the field.

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Introduction

Pyrazole derivatives are a cornerstone in the development of new therapeutic agents. The this compound scaffold, in particular, has been identified as a privileged structure in drug discovery. Its derivatives have been shown to exhibit potent inhibitory activity against various biological targets. This document outlines the synthetic routes to the core carboxylic acid and provides protocols for the preparation of its amide and hydrazide derivatives, which are common moieties in biologically active molecules.

Synthesis of this compound

The synthesis of the target carboxylic acid is typically achieved through a two-step process: the initial formation of the corresponding ethyl ester followed by its hydrolysis.

Protocol 1: Synthesis of Ethyl 3,5-Dimethyl-1H-pyrazole-4-carboxylate

This protocol describes the synthesis of the ethyl ester intermediate via the condensation of ethyl 2-acetyl-3-oxobutanoate with hydrazine hydrate.

Materials:

  • Ethyl 2-acetyl-3-oxobutanoate (ethyl acetoacetate)

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol, slowly add hydrazine hydrate (1 equivalent) at room temperature with stirring.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

Quantitative Data:

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)Melting Point (°C)
Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylateEthyl 2-acetyl-3-oxobutanoateHydrazine hydrate, Acetic acidEthanol4-6 h75-8542-46

Characterization Data (Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate): [1]

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.35 (t, 3H, -OCH₂CH₃), 2.50 (s, 6H, 2 x -CH₃), 4.30 (q, 2H, -OCH₂CH₃), 9.70 (br s, 1H, -NH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 11.2, 14.5, 60.0, 110.5, 143.8, 148.5, 165.2.

  • MS (ESI): m/z 169.1 [M+H]⁺.

Protocol 2: Hydrolysis of Ethyl 3,5-Dimethyl-1H-pyrazole-4-carboxylate

This protocol details the conversion of the ethyl ester to the final carboxylic acid.

Materials:

  • Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 2N

  • Dichloromethane (CH₂Cl₂)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Dissolve ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Add sodium hydroxide (2-3 equivalents) to the solution and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 2N hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

  • If necessary, the product can be recrystallized from a suitable solvent like ethanol/water.

Quantitative Data:

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)Melting Point (°C)
This compoundEthyl 3,5-dimethyl-1H-pyrazole-4-carboxylateNaOHEthanol/Water2-4 h85-95235-238 (dec.)

Characterization Data (this compound):

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 2.45 (s, 6H, 2 x -CH₃), 12.50 (br s, 1H, -COOH), 13.20 (br s, 1H, -NH).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 10.8, 110.0, 144.2, 148.0, 166.5.

  • MS (ESI): m/z 141.1 [M+H]⁺.

Synthesis of this compound Derivatives

The carboxylic acid can be readily converted into various derivatives such as amides and hydrazides, which often exhibit enhanced biological activity.

Protocol 3: General Procedure for the Synthesis of N-Substituted-3,5-dimethyl-1H-pyrazole-4-carboxamides

This protocol describes the coupling of the carboxylic acid with various amines to form the corresponding amides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt, EDC)

  • Substituted amine (primary or secondary)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

Equipment:

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for anhydrous reactions

Procedure (via Acid Chloride):

  • To a suspension of this compound (1 equivalent) in anhydrous dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of DMF and stir the mixture at room temperature for 2-3 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous dichloromethane.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Representative Amide Derivatives:

DerivativeAmine UsedYield (%)Melting Point (°C)
N-Phenyl-3,5-dimethyl-1H-pyrazole-4-carboxamideAniline78188-190
N-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide4-Chloroaniline82215-217
N-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxamideBenzylamine75165-167
Protocol 4: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

This protocol outlines the formation of the carbohydrazide from the corresponding ethyl ester.

Materials:

  • Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

  • Hydrazine hydrate (80% solution)

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

Procedure:

  • Dissolve ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain 3,5-dimethyl-1H-pyrazole-4-carbohydrazide.

Quantitative Data:

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)Melting Point (°C)
3,5-Dimethyl-1H-pyrazole-4-carbohydrazideEthyl 3,5-dimethyl-1H-pyrazole-4-carboxylateHydrazine hydrateEthanol8-12 h80-90198-201

Biological Applications and Signaling Pathways

Derivatives of this compound are known to interact with various biological targets. A notable example is the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory response.

PDE4 Signaling Pathway

Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate and regulate the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). The overall effect is a dampening of the inflammatory response.

PDE4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR activates AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive PKA (inactive) cAMP->PKA_inactive activates AMP AMP PDE4->AMP hydrolyzes PKA_active PKA (active) PKA_inactive->PKA_active Downstream_Targets Downstream Targets (e.g., CREB) PKA_active->Downstream_Targets phosphorylates Inflammatory_Response Inflammatory Response Downstream_Targets->Inflammatory_Response modulates Pyrazole_Derivative 3,5-Dimethyl-1H-pyrazole -4-carboxylic Acid Derivative Pyrazole_Derivative->PDE4 inhibits

Caption: PDE4 Signaling Pathway and Inhibition by Pyrazole Derivatives.

Antimicrobial Mechanism Workflow

Certain pyrazole derivatives have demonstrated antimicrobial activity, potentially through the inhibition of bacterial DNA gyrase and topoisomerases, which are essential for DNA replication and repair.

Antimicrobial_Workflow Start Bacterial Infection Pyrazole_Derivative Pyrazole Derivative Administration Start->Pyrazole_Derivative Cell_Entry Entry into Bacterial Cell Pyrazole_Derivative->Cell_Entry Target_Binding Binding to DNA Gyrase/ Topoisomerase Cell_Entry->Target_Binding Inhibition Inhibition of Enzyme Activity Target_Binding->Inhibition DNA_Damage Disruption of DNA Replication & Repair Inhibition->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Proposed Antimicrobial Mechanism of Pyrazole Derivatives.

Conclusion

The synthetic protocols and biological context provided in these application notes offer a comprehensive guide for researchers working on this compound derivatives. The versatility of the carboxylic acid functional group allows for the creation of diverse libraries of compounds for screening and development in various therapeutic areas. The provided diagrams offer a visual representation of the potential mechanisms of action, aiding in the rational design of new and more potent derivatives.

References

Application Notes & Protocols: 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid as a Versatile Synthon

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS No: 113808-86-9) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid pyrazole core, substituted with two methyl groups and a carboxylic acid functional group, serves as a versatile synthon for the synthesis of a wide array of biologically active compounds. The pyrazole scaffold is recognized as a "privileged structure," found in numerous FDA-approved drugs, highlighting its favorable pharmacological properties.[3][4] The carboxylic acid moiety provides a convenient attachment point for derivatization, most commonly through amide bond formation, enabling the exploration of extensive chemical space to identify novel therapeutic agents.[1][5]

Applications in Drug Discovery

The structural features of this compound make it an ideal starting material for developing targeted therapies. Derivatives have demonstrated potent activity in several key therapeutic areas.

  • Anticancer Agents: The pyrazole nucleus is a cornerstone in the design of anticancer agents.[6][7] Pyrazole-4-carboxamide derivatives, synthesized from the title synthon, have been identified as potent dual inhibitors of Aurora kinases A and B, which are critical regulators of mitosis.[8][9] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells. Other derivatives have shown efficacy as inhibitors of tubulin polymerization and Cyclin-Dependent Kinase 2 (CDK2), both of which are validated targets in oncology.[10][11]

  • Kinase Inhibitors: Beyond Aurora kinases, the pyrazole scaffold is widely used to develop inhibitors for various protein kinases, which are often dysregulated in human diseases. By modifying the amine component coupled to the pyrazole-4-carboxylic acid, researchers can achieve high potency and selectivity against specific kinase targets.[8][11]

  • Anti-inflammatory Agents: The pyrazole ring is the central component of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain.[12][13] This underscores the potential of using this compound to generate novel anti-inflammatory drugs by targeting key enzymes in the inflammatory cascade.

  • PDE4 Inhibitors: Derivatives of 3,5-dimethylpyrazole have been synthesized and identified as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways.[14][15] Inhibition of PDE4 leads to an increase in cyclic AMP (cAMP) levels, which has anti-inflammatory effects, making these compounds potential treatments for asthma and COPD.[14]

Quantitative Data Summary: Bioactivity of Pyrazole Derivatives

The following table summarizes the biological activity of various compounds derived from pyrazole-based synthons, demonstrating their therapeutic potential.

Compound ClassTargetCell Line / AssayActivity MetricValueReference
Pyrazole-4-carboxamide (6k)Aurora Kinase AEnzyme AssayIC5016.3 nM[8]
Pyrazole-4-carboxamide (6k)Aurora Kinase BEnzyme AssayIC5020.2 nM[8]
Pyrazole-4-carboxamide (6k)AnticancerHeLa (Cervical Cancer)IC500.43 µM[8]
Pyrazole-4-carboxamide (6k)AnticancerHepG2 (Liver Cancer)IC500.67 µM[8]
Pyrazole Derivative (5b)AnticancerK562 (Leukemia)GI500.021 µM[10][16]
Pyrazole Derivative (5b)AnticancerA549 (Lung Cancer)GI500.69 µM[10][16]
Pyrazole Derivative (5b)Tubulin PolymerizationEnzyme AssayIC507.30 µM[10][16]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15)CDK2Enzyme AssayKᵢ0.005 µM[11]
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15)AnticancerPanel of 13 Cancer Cell LinesGI500.127–0.560 µM[11]
3,5-dimethylpyrazole Derivative (If)PDE4BEnzyme AssayIC501.7 µM[14][15]

Experimental Protocols & Workflows

The most common application of this compound as a synthon is in the synthesis of amides. This involves activating the carboxylic acid and coupling it with a primary or secondary amine.

General Protocol for Amide Coupling using HATU

This protocol describes a general method for the synthesis of pyrazole-4-carboxamides using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as a coupling reagent.[17]

Materials:

  • This compound

  • Target amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • To this solution, add the target amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the desired amide product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Process Steps A 3,5-Dimethyl-1H-pyrazole- 4-carboxylic Acid P1 1. Dissolve & Mix Reagents A->P1 B Amine (R-NH2) B->P1 C HATU (Coupling Reagent) C->P1 D DIPEA (Base) D->P1 E Anhydrous DMF (Solvent) E->P1 P2 2. Stir at RT (4-12h) Monitor by TLC P1->P2 P3 3. Work-up (EtOAc, NaHCO3, Brine) P2->P3 P4 4. Purification (Column Chromatography) P3->P4 F Final Product: Pyrazole-4-Carboxamide P4->F G Simplified Aurora Kinase Signaling in Cell Cycle G2 G2 Phase Mitosis Mitosis G2->Mitosis Progression AurA Aurora Kinase A Mitosis->AurA AurB Aurora Kinase B Mitosis->AurB Spindle Mitotic Spindle Assembly AurA->Spindle Regulates Arrest G2/M Arrest & Apoptosis AurA->Arrest H3 Histone H3 AurB->H3 Phosphorylates AurB->Arrest Cytokinesis Cytokinesis H3->Cytokinesis Required For Inhibitor Pyrazole-4-Carboxamide Inhibitor Inhibitor->AurA Inhibits Inhibitor->AurB Inhibits

References

Application Notes and Protocols for 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyrazole scaffold is a key pharmacophore in numerous clinically relevant drugs. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound and its derivatives, with a focus on their applications as phosphodiesterase 4 (PDE4) inhibitors, anticancer, and antifungal agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the initial formation of the corresponding ethyl ester followed by hydrolysis.

Protocol 1: Synthesis of Ethyl 3,5-Dimethyl-1H-pyrazole-4-carboxylate

This protocol is based on the condensation reaction of ethyl 2-acetylacetoacetate with hydrazine.

Materials:

  • Ethyl 2-acetylacetoacetate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-acetylacetoacetate in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold ethanol.

  • Dry the product, ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, under vacuum.

Protocol 2: Hydrolysis to this compound

Materials:

  • Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Ethanol (optional, for solubility)

  • Hydrochloric acid (HCl) (for acidification)

  • pH paper or pH meter

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Suspend or dissolve ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate in an aqueous solution of NaOH or KOH. Ethanol can be added to aid solubility if necessary.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC, observing the disappearance of the ester spot).

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the mixture to a pH of approximately 2-3 by the dropwise addition of concentrated HCl.

  • A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

Applications in Medicinal Chemistry

Phosphodiesterase 4 (PDE4) Inhibition

Derivatives of this compound have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels have anti-inflammatory effects, making PDE4 inhibitors promising therapeutic agents for inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.

CompoundTargetIC50 (µM)Cell Line/Assay ConditionReference
Derivative IfPDE4B1.7In vitro enzyme assay[1]
Derivative 4cPDE4B1.6 ± 0.4In vitro enzyme assay[1]

Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA activation has a downstream anti-inflammatory response.[2]

PDE4_cAMP_Signaling GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA PKA / EPAC cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE4->AMP Hydrolyzes Response Anti-inflammatory Response PKA->Response Inhibitor 3,5-Dimethyl-1H-pyrazole- 4-carboxylic Acid Derivative (Inhibitor) Inhibitor->PDE4 Inhibits

Caption: PDE4-cAMP signaling pathway and the inhibitory action of pyrazole derivatives.

This protocol is a representative method for determining the in vitro potency of inhibitors against PDE4B1 using a fluorescence polarization (FP) assay.[2][3]

Materials:

  • Recombinant human PDE4B1 enzyme

  • FAM-cAMP (fluorescently labeled substrate)

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • This compound derivative (test inhibitor) dissolved in DMSO

  • Binding Agent (to stop the reaction and bind to the product)

  • 384-well microplate

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in DMSO.

  • Assay Plate Setup: Add 5 µL of each inhibitor dilution to the appropriate wells of the 384-well plate. Include "No Inhibitor" controls (DMSO only) and "Blank" wells (Assay Buffer only).

  • Substrate Addition: Thaw the FAM-cAMP substrate on ice and dilute to the working concentration in Assay Buffer. Add 5 µL of the diluted substrate to all wells.

  • Enzyme Addition and Reaction Initiation: Thaw the PDE4B1 enzyme on ice and dilute to its working concentration in Assay Buffer. To all wells except the "Blank" wells, add 10 µL of the diluted enzyme to start the reaction. For "Blank" wells, add 10 µL of Assay Buffer.

  • Incubation: Gently agitate the plate for 1 minute and then incubate at room temperature for 60 minutes.

  • Reaction Termination: Add 60 µL of the diluted Binding Agent to all wells to stop the enzymatic reaction.

  • Final Incubation: Incubate the plate at room temperature for 30 minutes with gentle agitation.

  • Plate Reading: Measure the fluorescence polarization using a microplate reader.

  • Data Analysis: Correct for the blank, determine the percent inhibition for each inhibitor concentration, and calculate the IC50 value from the dose-response curve.

Anticancer Activity

Pyrazole derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Compound ClassCell LineCancer TypeIC50 (µM)Reference
Pyrazole fused Triazole Hybrid (Schiff Base 3e)HepG2Liver CancerNotable activity[4]
Pyrazole fused Triazole Hybrid (Mannich Base 5b)HepG2Liver CancerPotent activity[4]

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[5]

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis CellSeeding 1. Cell Seeding CompoundPrep 2. Prepare Compound Dilutions TreatCells 3. Treat Cells with Compound CompoundPrep->TreatCells AddMTT 4. Add MTT Reagent TreatCells->AddMTT Incubate 5. Incubate (2-4 hours) AddMTT->Incubate Solubilize 6. Solubilize Formazan Incubate->Solubilize ReadAbsorbance 7. Read Absorbance Solubilize->ReadAbsorbance Calculate 8. Calculate % Viability & IC50 ReadAbsorbance->Calculate

Caption: Workflow of the MTT cytotoxicity assay.

This protocol is a general guideline for assessing the cytotoxicity of pyrazole derivatives against adherent cancer cell lines in a 96-well format.[5][6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antifungal Activity

Pyrazole carboxylic acid derivatives have demonstrated inhibitory effects against various fungal pathogens.

While specific MIC values for this compound were not found in the provided search results, derivatives have shown inhibitory effects against Candida species.[7]

This protocol is based on the CLSI M27-A3 guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[8][9]

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium

  • This compound derivative (test compound)

  • Standard antifungal drug (e.g., fluconazole) as a positive control

  • 96-well sterile microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium according to CLSI guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound and the control antifungal drug in the 96-well plate.

  • Inoculation: Add the fungal inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the optical density with a microplate reader.

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. The protocols provided herein offer a framework for the synthesis and biological evaluation of its derivatives as potential PDE4 inhibitors, anticancer, and antifungal agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for various therapeutic targets.

References

Application Notes & Protocols: Design of Enzyme Inhibitors Using 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1] Its unique structural features allow for diverse chemical modifications, making it an attractive scaffold for the design of potent and selective enzyme inhibitors.[1] The pyrazole ring is a well-established pharmacophore present in numerous approved drugs. Derivatives of this compound have been successfully utilized to develop inhibitors for various enzyme classes, including kinases, metabolic enzymes, and enzymes involved in DNA repair, demonstrating their broad therapeutic potential in areas such as oncology, inflammation, and infectious diseases.[2][3][4][5]

Applications in Enzyme Inhibition

The this compound scaffold has been instrumental in the development of inhibitors targeting a variety of enzymes. Its derivatives have shown significant inhibitory activity against several key therapeutic targets.

1. Kinase Inhibition

Pyrazole-based compounds are prominent in the design of kinase inhibitors. Aberrant kinase activity is a hallmark of many cancers, making them a major focus for drug development.[3][6]

  • Aurora Kinases A and B: These are critical regulators of cell division, and their abnormal expression is linked to chromosomal instability in tumors. Pyrazole-4-carboxamide derivatives have been developed as potent inhibitors of both Aurora kinases A and B.[3] For instance, compound 6k demonstrated significant cytotoxicity against HeLa and HepG2 cancer cells and selectively inhibited Aurora kinases A and B with IC50 values of 16.3 nM and 20.2 nM, respectively.[3]

  • p38 Mitogen-Activated Protein (MAP) Kinase: This kinase is involved in inflammatory responses. A series of pyrazole inhibitors of p38 MAP kinase have been designed based on its crystal structure.[7][8]

  • Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its aberrant activity is associated with numerous cancers.[6] A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived from a pyrazole scaffold, have exhibited potent CDK2 inhibitory activity.[6] Compound 15 from this series was identified as a highly potent CDK2 inhibitor with a Kᵢ value of 0.005 µM and showed sub-micromolar antiproliferative activity against a panel of cancer cell lines.[6]

2. Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP-1, are crucial for DNA damage repair.[4][5] Inhibiting PARP-1 is a clinically validated strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4][9] The pyrazole moiety has been incorporated into the design of potent PARP inhibitors.[4] For example, optimization of a lead compound led to a tetrazolyl analogue with a PARP-1 IC50 of 35 nM.[4]

3. Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and plays a significant role in tumor immune escape.[10][11] Consequently, it has emerged as a promising target for cancer immunotherapy.[11] Novel derivatives of 2,5-dimethylfuran-3-carboxylic acid have been designed as IDO1 inhibitors, with compound 19a showing excellent inhibitory activity with a HeLa cellular IC50 of 4.0 nM.[11] While not directly a 3,5-dimethylpyrazole, this highlights the utility of similar carboxylic acid-containing heterocycles in targeting this enzyme class.

4. Other Enzyme Targets

Derivatives of pyrazole carboxylic acids have also been investigated as inhibitors for a range of other enzymes:

  • N-Succinyl-l,l-2,6-diaminopimelic Acid Desuccinylase (DapE): Pyrazole-based inhibitors of this bacterial enzyme are being explored as potential antibiotics.[12][13] The most potent analog, 7d , had an IC50 of 17.9 ± 8.0 μM.[12][13]

  • Thrombin: Acylated 1H-pyrazol-5-amines have been identified as potent thrombin inhibitors with a serine-trapping mechanism of action, showing potential as antithrombotic agents.[14][15] Compound 24e was found to be a potent thrombin inhibitor with an IC50 of 16 nM.[15]

  • Cholinesterases and Carbonic Anhydrases: Novel pyrazole carboxamide derivatives have been synthesized and shown to be effective inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and human carbonic anhydrase (hCA) isoenzymes I and II, with potential applications in treating Alzheimer's disease and glaucoma.[16]

  • Phosphodiesterase type 4 (PDE4): A series of 3,5-dimethylpyrazole derivatives were designed as PDE4 inhibitors for potential use in treating asthma and COPD.[17] Compound If exhibited the best inhibitory activity against PDE4B with an IC50 value of 1.7 μM.[17]

  • Microsomal Prostaglandin E2 Synthase-1 (mPGES-1): A novel series of pyrazole derivatives were designed as potent and selective inhibitors of human mPGES-1, an enzyme involved in inflammation.[18] The most potent compound, 14f , had an IC50 of approximately 36 nM against human mPGES-1.[18]

Data Presentation

Table 1: Inhibitory Activities of this compound Derivatives against Various Enzymes.

Compound IDTarget Enzyme(s)IC50 / Ki Value(s)Cell Line(s) (if applicable)Reference
6k Aurora Kinase AIC50 = 16.3 nM-[3]
Aurora Kinase BIC50 = 20.2 nM-[3]
CytotoxicityIC50 = 0.43 µMHeLa[3]
IC50 = 0.67 µMHepG2[3]
15 CDK2Ki = 0.005 µM-[6]
AntiproliferativeGI50 = 0.127–0.560 μMPanel of 13 cancer cell lines[6]
7d DapE (Haemophilus influenzae)IC50 = 17.9 ± 8.0 μM-[12][13]
(R)-7q DapE (Haemophilus influenzae)IC50 = 18.8 µM, Ki = 17.3 ± 2.8 μM-[12][13]
24e ThrombinIC50 = 16 nM-[15]
If PDE4BIC50 = 1.7 µM-[17]
14f mPGES-1IC50 = ~36 nM-[18]
7a CytotoxicityIC50 = 6.1 ± 1.9 µMHepG2[19]
7b CytotoxicityIC50 = 7.9 ± 1.9 µMHepG2[19]

Experimental Protocols

Protocol 1: General Synthesis of Pyrazole-4-Carboxamide Derivatives

This protocol describes a general method for the synthesis of pyrazole-carboxamide derivatives, which are common motifs in kinase inhibitors.

Materials:

  • Substituted pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Appropriate amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Acid Chloride Formation: To a solution of the substituted pyrazole-4-carboxylic acid in anhydrous DCM, add a few drops of DMF (catalyst) followed by the dropwise addition of oxalyl chloride or thionyl chloride at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM or THF.

  • In a separate flask, dissolve the desired amine and a base (e.g., triethylamine) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water or a saturated solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Enzyme Inhibition Assay (General Kinase Assay)

This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature (e.g., 30 °C or 37 °C) for the specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced or the remaining ATP.

  • Run control reactions including a positive control (no inhibitor) and a negative control (no enzyme).

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized inhibitors on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

experimental_workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start Scaffold Selection (this compound) design Structure-Based Design (Molecular Docking) start->design synthesis Chemical Synthesis of Derivatives design->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Enzyme Inhibition Assay (IC50) purification->in_vitro cell_based Cell-Based Assays (e.g., MTT for Cytotoxicity) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar sar->design Iterative Refinement lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo

Caption: Experimental workflow for the design and evaluation of enzyme inhibitors.

parp_pathway cluster_brca_proficient BRCA Proficient Cells cluster_brca_deficient BRCA Deficient Cells ssb Single-Strand Break (SSB) in DNA parp PARP Activation ssb->parp stalled_fork Stalled Replication Fork ssb->stalled_fork par PARylation of Proteins parp->par ber Base Excision Repair (BER) Recruitment par->ber repair DNA Repair ber->repair inhibitor Pyrazole-Based PARP Inhibitor inhibitor->parp Inhibition dsb Double-Strand Break (DSB) stalled_fork->dsb hr Homologous Recombination (HR) Repair dsb->hr no_hr Defective HR Repair dsb->no_hr survival Cell Survival hr->survival apoptosis Apoptosis (Synthetic Lethality) no_hr->apoptosis

Caption: Simplified PARP signaling pathway and the mechanism of synthetic lethality.

sar_logic cluster_modifications Chemical Modifications scaffold 3,5-Dimethyl-1H-pyrazole -COOH r1 R1 Substitution (e.g., at N1 position) scaffold:f0->r1 r2 Amide Formation (at C4-COOH) scaffold:f1->r2 r3 Other Substitutions (on pyrazole ring) scaffold:f0->r3 activity Biological Activity (Potency & Selectivity) r1->activity Modulates Pharmacokinetics r2->activity Key Interaction with Target r3->activity Fine-tunes Binding

Caption: Structure-Activity Relationship (SAR) logic for pyrazole-based inhibitors.

References

Application of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various agrochemicals, particularly fungicides. The pyrazole ring system is a key pharmacophore in many modern crop protection agents due to its metabolic stability and ability to be readily functionalized. This allows for the fine-tuning of biological activity, selectivity, and physicochemical properties. The primary application of pyrazole-4-carboxylic acid derivatives in agrochemicals is in the development of succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides that target the mitochondrial respiratory chain in pathogenic fungi.

Fungicidal Applications: Succinate Dehydrogenase Inhibitors (SDHIs)

Pyrazole carboxamides derived from this compound are potent inhibitors of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi.[1] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[2][3] Inhibition of SDH disrupts the fungal cell's ability to produce ATP, leading to a cessation of growth and eventual cell death.[1]

Signaling Pathway of Pyrazole Carboxamide SDHI Fungicides

The binding of pyrazole carboxamide fungicides to the ubiquinone-binding (Qp) site of the SDH enzyme blocks the electron transfer from succinate to ubiquinone.[1] This inhibition leads to an accumulation of succinate, which has been shown to have downstream signaling effects, including the stabilization of hypoxia-inducible factor 1-alpha (HIF1α), a transcription factor that regulates a variety of cellular processes.[4] The primary mode of fungicidal action, however, is the depletion of cellular energy reserves.

SDHI_Pathway cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III & IV) SDH->ETC e- transfer No_ATP Energy Depletion SDH->No_ATP ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Fungal_Growth Fungal Growth ATP->Fungal_Growth Pyrazole_Carboxamide 3,5-Dimethyl-1H-pyrazole- 4-carboxamide Fungicide Pyrazole_Carboxamide->SDH Inhibition Fungal_Death Fungal Cell Death No_ATP->Fungal_Death

Fig. 1: Mechanism of action of pyrazole carboxamide SDHI fungicides.

Data Presentation

Fungicidal Activity of N-aryl-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides

While specific data for 3,5-dimethyl-1H-pyrazole-4-carboxamide derivatives is limited in publicly available literature, the following table presents data for structurally related N-aryl-3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides to illustrate the potential fungicidal efficacy of this class of compounds.[5][6]

Compound IDR-group on N-arylTarget FungiEC50 (µg/mL)
6a 2-pyridinylGibberella zeae>50% inhibition at 100 µg/mL
6b 3-pyridinylGibberella zeae>50% inhibition at 100 µg/mL
6c 4-pyridinylGibberella zeae>50% inhibition at 100 µg/mL
Boscalid (commercial fungicide)Gibberella zeae<50% inhibition at 100 µg/mL
Carboxin (commercial fungicide)Gibberella zeae<50% inhibition at 100 µg/mL

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrazole

This protocol describes the synthesis of 3,5-dimethylpyrazole, a precursor to this compound.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Hydrazine hydrate or hydrazine sulfate

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous potassium carbonate

  • Saturated sodium chloride solution

  • Water

  • Ice

Procedure:

  • Prepare a 10% aqueous solution of sodium hydroxide.

  • In a reaction flask, dissolve hydrazine sulfate in the 10% NaOH solution.

  • Cool the reaction mixture to approximately 15°C using an ice bath.

  • Slowly add acetylacetone dropwise to the reaction mixture, maintaining the temperature at 15°C.

  • After the addition is complete, stir the mixture for 1 hour at 15°C.

  • Add water to the reaction mixture to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Combine the ether extracts and wash with a saturated sodium chloride solution.

  • Dry the ether layer over anhydrous potassium carbonate.

  • Remove the diethyl ether by distillation.

  • Purify the crude 3,5-dimethylpyrazole by vacuum distillation to obtain the final product.

Protocol 2: General Synthesis of N-Aryl-3,5-dimethyl-1H-pyrazole-4-carboxamide Fungicides

This protocol outlines a general two-step synthesis of N-aryl-3,5-dimethyl-1H-pyrazole-4-carboxamides from this compound.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation Carboxylic_Acid 3,5-Dimethyl-1H-pyrazole- 4-carboxylic Acid Acid_Chloride 3,5-Dimethyl-1H-pyrazole- 4-carbonyl Chloride Carboxylic_Acid->Acid_Chloride Reflux Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Acid_Chloride Acid_Chloride_2 3,5-Dimethyl-1H-pyrazole- 4-carbonyl Chloride Final_Product N-Aryl-3,5-dimethyl-1H-pyrazole- 4-carboxamide Acid_Chloride_2->Final_Product Stir at room temp. Amine Substituted Aniline (Ar-NH2) Amine->Final_Product Pyridine Pyridine (Base) Pyridine->Final_Product

Fig. 2: General workflow for the synthesis of N-aryl-3,5-dimethyl-1H-pyrazole-4-carboxamides.

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbonyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (or other inert solvent)

Procedure:

  • To a solution of this compound in toluene, add an excess of thionyl chloride.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3,5-dimethyl-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-Aryl-3,5-dimethyl-1H-pyrazole-4-carboxamide

Materials:

  • 3,5-Dimethyl-1H-pyrazole-4-carbonyl chloride

  • Substituted aniline (Ar-NH₂)

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (or other suitable solvent)

Procedure:

  • Dissolve the substituted aniline and pyridine in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 3,5-dimethyl-1H-pyrazole-4-carbonyl chloride in dichloromethane to the cooled aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-3,5-dimethyl-1H-pyrazole-4-carboxamide.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be carried out in a properly equipped laboratory with all necessary safety precautions.

References

Application Notes and Protocols for Amide Coupling with 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides using 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid. The following sections outline two common and effective methods for amide bond formation: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), and another employing Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU). These protocols are designed to be a starting point for researchers and can be optimized for specific substrates and scales.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science due to the desirable physicochemical properties of the pyrazole scaffold. The synthesis of amide derivatives from this carboxylic acid is a key transformation for generating compound libraries for drug discovery and for the development of novel functional materials. The protocols described herein are robust and have been adapted from established literature procedures for amide bond formation.

General Considerations

  • Reagents and Solvents: All reagents and solvents should be of high purity and anhydrous where specified. Anhydrous solvents are critical for the success of coupling reactions to avoid hydrolysis of the activated carboxylic acid intermediate.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions and improve yields, especially when working with sensitive substrates.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of reaction completion.

Experimental Protocols

Two reliable methods for the amide coupling of this compound are presented below.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a classic and cost-effective approach for amide bond formation. HOBt is used as an additive to suppress racemization and improve reaction efficiency.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (a typical concentration is 0.1-0.5 M).

  • Add HOBt (1.2 eq) and the desired amine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.0-3.0 eq) to the mixture.

  • Slowly add EDC·HCl (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, often used for more challenging couplings, such as with sterically hindered amines or electron-deficient anilines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA or TEA (2.0-3.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the amide coupling of this compound with various amines using the protocols described above. Yields are representative and may vary depending on the specific substrate and reaction scale.

EntryAmineCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)
1BenzylamineEDC/HOBtDIPEADMF16RT85-95
2AnilineEDC/HOBtDIPEADMF24RT70-80
3MorpholineEDC/HOBtTEADCM12RT80-90
44-FluoroanilineHATUDIPEADMF4RT90-98
5tert-ButylamineHATUDIPEADMF165060-75
6N-MethylbenzylamineHATUTEADMF245055-70

Visualizations

The following diagrams illustrate the experimental workflows for the described amide coupling protocols.

EDC_HOBt_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Acid, HOBt, and Amine in Solvent cool Cool to 0 °C start->cool add_base Add Base (DIPEA/TEA) cool->add_base add_edc Add EDC·HCl add_base->add_edc stir Stir at 0 °C then RT (12-24h) add_edc->stir dilute Dilute with EtOAc stir->dilute wash Aqueous Washes (NaHCO3, H2O, Brine) dilute->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify end_product Pure Amide Product purify->end_product

Caption: Workflow for EDC/HOBt mediated amide coupling.

HATU_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Workup cluster_purification Purification start Dissolve Acid in DMF add_reagents Add HATU and Base (DIPEA/TEA) start->add_reagents preactivate Stir at RT (15-30 min) add_reagents->preactivate add_amine Add Amine preactivate->add_amine react Stir at RT (2-16h) add_amine->react dilute Dilute with EtOAc react->dilute wash Aqueous Washes (NaHCO3, H2O, Brine) dilute->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify end_product Pure Amide Product purify->end_product

Caption: Workflow for HATU mediated amide coupling.

Application Notes and Protocols: Development of Antimicrobial Agents from 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antimicrobial agents derived from 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid. This document outlines the rationale, synthetic strategies, antimicrobial screening protocols, and presents key data for the development of potent therapeutic candidates.

Introduction

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents with unique mechanisms of action. The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Specifically, derivatives of this compound serve as a promising starting point for the synthesis of new antimicrobial compounds. This core structure offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. These notes will guide researchers through the process of developing novel antimicrobial agents based on this versatile scaffold.

Synthetic Strategies

The primary synthetic routes for deriving antimicrobial agents from this compound involve the modification of the carboxylic acid group to form amides and esters. These functional groups allow for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxamides

A robust method for the synthesis of amides from carboxylic acids involves the use of a coupling agent. A general and efficient one-pot procedure utilizes Titanium (IV) chloride (TiCl4) as a mediator for the direct condensation of carboxylic acids and amines.[2]

Protocol 2.1: General Procedure for Amide Synthesis using TiCl4 [2]

  • To a solution of this compound (1 mmol) in pyridine (10 mL), add TiCl4 (3 mmol) and the desired amine (1 mmol).

  • Seal the reaction vessel tightly and heat the mixture at 85 °C with magnetic stirring for approximately 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a chloroform/methanol (90:10 v/v) mobile phase.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Treat the residue with an aqueous 1 N HCl solution (10 mL) and extract the product with methylene chloride (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of Azopyrazole Derivatives

Another class of potent antimicrobial agents based on the 3,5-dimethylpyrazole core are azopyrazoles. These can be synthesized from acetyl acetone and substituted anilines, followed by cyclization.

Protocol 2.2: Synthesis of 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole [1]

  • Step 1: Synthesis of 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione

    • Synthesize the starting material by reacting 4-chloroaniline with acetyl acetone in the presence of sodium nitrite and sodium acetate.

  • Step 2: Synthesis of 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole

    • Reflux a mixture of 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione (0.01 mole) and hydrazine hydrate (0.015 mole) in glacial acetic acid (15 mL) for 4-5 hours.

    • Concentrate the resulting mixture and allow it to cool.

    • Filter the resulting solid, wash with water, dry, and recrystallize from ethanol.

Antimicrobial Activity Screening

The evaluation of the antimicrobial activity of the synthesized compounds is a critical step in the drug discovery process. The agar well diffusion method and the determination of the Minimum Inhibitory Concentration (MIC) are standard assays.

Protocol 3.1: Agar Well Diffusion Method [1][3]

  • Prepare nutrient agar plates and inoculate them with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa).

  • Create wells of a defined diameter in the agar using a sterile borer.

  • Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.

  • Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent as a negative control.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well.

Protocol 3.2: Determination of Minimum Inhibitory Concentration (MIC)

For compounds showing significant activity in the agar well diffusion assay, the MIC should be determined to quantify their potency. This is typically done using a broth microdilution method.

Data Presentation

The antimicrobial activity data for selected derivatives are summarized in the tables below.

Table 1: Antibacterial Activity of 3,5-Dimethyl Azopyrazole Derivatives (Zone of Inhibition in mm) [1]

CompoundS. aureusB. subtilisE. coliS. paratyphi
3a (4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole)18152016
5a (1-[(4-(4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl]-ethanone)17161917
Ciprofloxacin (Standard) 22202521

Table 2: Antifungal Activity of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amide Derivatives (MIC in µg/mL)

CompoundPythium aphanidermatumRhizoctonia solani
Amide Derivative 1 >5012.5
Amide Derivative 2 256.25
Boscalid (Standard) 6.253.13

Note: Data for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amide Derivatives is included as a reference for the potential antifungal activity of pyrazole-4-carboxamides.

Visualizations

Workflow for Antimicrobial Agent Development

Workflow for Development of Antimicrobial Agents start Start: this compound synthesis Chemical Synthesis (Amidation, Esterification, etc.) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Primary Antimicrobial Screening (Agar Well Diffusion) purification->screening mic_determination MIC Determination (Broth Microdilution) screening->mic_determination Active inactive Inactive Compounds screening->inactive Inactive sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design end Preclinical Candidate lead_optimization->end

Caption: Workflow for the development of antimicrobial agents.

Potential Mechanism of Action: DNA Gyrase Inhibition

While the exact mechanism of action for derivatives of this compound needs to be elucidated, many pyrazole-based antimicrobials are known to target bacterial DNA gyrase, an essential enzyme for DNA replication.

Hypothesized Mechanism of Action: DNA Gyrase Inhibition compound Pyrazole Derivative dna_gyrase Bacterial DNA Gyrase compound->dna_gyrase Inhibits dna_replication DNA Replication & Repair dna_gyrase->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

Caption: Hypothesized inhibition of bacterial DNA gyrase.

Structure-Activity Relationship (SAR) Insights

Preliminary data suggests that the nature of the substituent on the pyrazole core significantly influences antimicrobial activity. For instance, the introduction of a chloro-substituted phenylazo group at the 4-position of the 3,5-dimethylpyrazole ring resulted in notable antibacterial activity.[1] Further derivatization at the 1-position of the pyrazole ring, such as acetylation, also maintained or slightly altered the activity profile.[1] The lipophilicity and electronic properties of the substituents appear to be key determinants of potency. A systematic exploration of various amides and esters derived from this compound is warranted to establish a comprehensive SAR.

Conclusion

This compound represents a valuable and versatile starting material for the development of novel antimicrobial agents. The synthetic protocols and screening methods outlined in these application notes provide a solid foundation for researchers to synthesize and evaluate new derivatives. The promising activity of the azopyrazole derivatives highlights the potential of this scaffold. Future work should focus on the synthesis of a broader library of amides and esters, determination of their MIC values against a panel of clinically relevant pathogens, and elucidation of their mechanism of action to advance the development of new and effective antimicrobial therapies.

References

Application Notes and Protocols: Synthesis and Evaluation of Pyrazole-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and biological evaluation of anticancer compounds based on the pyrazole scaffold. Pyrazole derivatives are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, making them a "privileged scaffold" in medicinal chemistry.[1][2][3] Their unique chemical structure allows for diverse substitutions, enabling the fine-tuning of their biological activity.[4][5][6] Numerous pyrazole-based compounds have been developed and investigated for their potential as potent and selective anticancer agents, with some already approved for clinical use, such as Crizotinib and Asciminib.[7]

This document outlines the common synthetic strategies for creating pyrazole derivatives, provides detailed protocols for in vitro anticancer activity assessment, and explores the common signaling pathways targeted by these compounds.

I. Synthetic Strategies for Pyrazole Scaffolds

The construction of the pyrazole ring is a fundamental step in the synthesis of these anticancer compounds. Several methods have been developed, with the most common being the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[8][9] Other notable methods include 1,3-dipolar cycloaddition reactions.[10][11]

Protocol 1: Knorr Pyrazole Synthesis (A General Procedure)

This protocol describes a general and widely used method for synthesizing 1,3,5-substituted pyrazoles from a 1,3-dicarbonyl compound and a hydrazine derivative.[8][9]

Materials:

  • Substituted 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

  • Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride) (1.0 eq)

  • Ethanol

  • Triethylamine or Sodium Acetate (1.1 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Standard laboratory glassware for reflux

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the substituted hydrazine hydrochloride (1.0 eq) in ethanol.

  • Neutralization: Add triethylamine or sodium acetate (1.1 eq) to the solution to liberate the free hydrazine base. Stir the mixture at room temperature for 15-20 minutes.

  • Addition of Dicarbonyl: To the stirring solution, add the 1,3-dicarbonyl compound (1.0 eq) dropwise.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (the boiling point of ethanol) and maintain for 2-6 hours. Monitor the reaction progress using TLC.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the product with an appropriate organic solvent like ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.[8]

II. In Vitro Anticancer Activity Evaluation

Once synthesized and purified, the novel pyrazole compounds are evaluated for their anticancer properties. The most common initial screening is a cytotoxicity assay to determine the concentration at which the compound inhibits cancer cell growth.

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[4][7][13]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Synthesized pyrazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).[4]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

III. Quantitative Data on Anticancer Activity

The efficacy of pyrazole-based compounds is often quantified by their IC50 values against various cancer cell lines. The following table summarizes the activity of selected pyrazole derivatives from recent literature.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Compound 43 [4]MCF-7 (Breast)0.25Doxorubicin0.95
Compound 37 [4]MCF-7 (Breast)5.21--
Compounds 33 & 34 [4]HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7–64.8
Compound 50 [4]HepG2 (Liver)0.71Erlotinib10.6
Compound 48 [4]HCT116 (Colon)1.7--
Compound 48 [4]HeLa (Cervical)3.6--
Compound 62 [1]Raji (Lymphoma)6.51--
Pyrazole 5a [14]MCF-7 (Breast)14--
Methoxy derivative 3d [14]MCF-7 (Breast)10--
Methoxy derivative 3e [14]MCF-7 (Breast)12--
Ferrocene-pyrazole hybrid 47c [7]HCT-116 (Colon)3.12--
Compound C5 [15]MCF-7 (Breast)0.08--
Pyrazole-benzothiazole hybrid 25 [6]HT29, PC3, A549, U87MG3.17 - 6.77Axitinib-
Pyrazolone-pyrazole derivative 27 [6]MCF-7 (Breast)16.50Tamoxifen23.31

IV. Mechanism of Action and Targeted Signaling Pathways

Pyrazole derivatives exert their anticancer effects through various mechanisms, often by inhibiting key proteins involved in cancer cell proliferation, survival, and angiogenesis.[4][5] Common targets include protein kinases like EGFR, VEGFR, and CDKs.[4][7]

Targeted Signaling Pathways
  • EGFR/VEGFR Signaling: Many pyrazole compounds act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), crucial for tumor growth and angiogenesis.[4] Inhibition of these pathways can block downstream signaling cascades like the PI3K/Akt and MAPK pathways.

  • CDK Inhibition and Cell Cycle Arrest: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Pyrazole derivatives can inhibit CDKs, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[16][17]

  • Apoptosis Induction: A common mechanism of action for anticancer drugs is the induction of programmed cell death (apoptosis). Pyrazole compounds have been shown to induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.[4][18][19]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, which is essential for mitotic spindle formation during cell division.[20][21] This leads to mitotic arrest and cell death.[20]

Protocol 3: Western Blot for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a pyrazole compound on the expression levels of proteins in a signaling pathway.

Materials:

  • Cancer cells treated with the pyrazole compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-CDK2, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with the pyrazole compound for a specified time, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature the protein samples and separate them based on molecular weight using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, using a loading control like β-actin for normalization.

V. Visualizations

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation S1 Reactants: 1,3-Dicarbonyl & Hydrazine S2 Knorr Pyrazole Synthesis S1->S2 S3 Crude Pyrazole Derivative S2->S3 S4 Purification (Column Chromatography) S3->S4 S5 Pure Pyrazole Compound S4->S5 E1 In Vitro Cytotoxicity (MTT Assay) S5->E1 Test Compound E2 Determine IC50 Values E1->E2 E3 Mechanism of Action Studies E2->E3 Active Compounds E4 Signaling Pathway Analysis (Western Blot) E3->E4 E5 Cell Cycle Analysis E3->E5 E6 Apoptosis Assays E3->E6

Caption: Workflow for pyrazole synthesis and anticancer evaluation.

Signaling Pathway Targeted by Pyrazole Inhibitors

G GF Growth Factors (EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR, VEGFR) GF->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Angiogenesis Angiogenesis Receptor->Angiogenesis Pyrazole Pyrazole-Based Inhibitor Pyrazole->Receptor Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: Inhibition of EGFR/VEGFR signaling by pyrazole compounds.

Apoptosis Induction Pathway

G Pyrazole Pyrazole Compound Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole->Bcl2 Bax Bax (Pro-apoptotic) Pyrazole->Bax p53 p53 Pyrazole->p53 Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria p53->Bax Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Pyrazole-induced apoptosis pathway.

References

Application Notes and Protocols for the In Vitro Biological Evaluation of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Analysis of Biological Activity

The biological activity of synthesized 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid derivatives should be quantified and presented in a clear, tabular format to facilitate comparative analysis. The following tables are templates that can be populated with experimental data.

Table 1: In Vitro Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines

Compound IDDerivative SubstitutionCancer Cell LineIC50 (µM) ± SD
DM-P-CA-01 UnsubstitutedMCF-7 (Breast)Data
DM-P-CA-02 4-ChlorophenylA549 (Lung)Data
DM-P-CA-03 4-MethoxyphenylHCT116 (Colon)Data
Doxorubicin (Positive Control)VariousData

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 2: In Vitro Anti-inflammatory Activity of this compound Derivatives

Compound IDDerivative SubstitutionCOX-1 IC50 (µM) ± SDCOX-2 IC50 (µM) ± SDSelectivity Index (COX-1 IC50 / COX-2 IC50)
DM-P-CA-01 UnsubstitutedDataDataData
DM-P-CA-02 4-ChlorophenylDataDataData
DM-P-CA-03 4-MethoxyphenylDataDataData
Celecoxib (Positive Control)DataDataData

A higher selectivity index indicates greater selectivity for COX-2, which is desirable for reducing gastrointestinal side effects.

Table 3: In Vitro Antimicrobial Activity of this compound Derivatives

Compound IDDerivative SubstitutionBacterial/Fungal StrainZone of Inhibition (mm) ± SDMinimum Inhibitory Concentration (MIC) (µg/mL)
DM-P-CA-01 UnsubstitutedStaphylococcus aureusDataData
DM-P-CA-02 4-ChlorophenylEscherichia coliDataData
DM-P-CA-03 4-MethoxyphenylCandida albicansDataData
Ciprofloxacin (Positive Control)VariousDataData

Experimental Protocols

Detailed methodologies for the key in vitro biological evaluations are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.[1][12][13][15][19]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.[15] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed cells in 96-well plate incubate1 Incubate 24h seed->incubate1 treat Treat with compounds (various concentrations) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Remove medium, add DMSO incubate3->solubilize shake Shake plate solubilize->shake read Read absorbance at 570 nm shake->read calculate Calculate % viability and IC50 read->calculate

Figure 1: MTT Assay Workflow for Cytotoxicity Evaluation.
In Vitro Anti-inflammatory Assay (COX-1 and COX-2 Inhibition)

This fluorometric assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[2][10]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic acid (substrate)

  • This compound derivative stock solutions (in DMSO)

  • Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black plates

Protocol:

  • Reagent Preparation: Prepare working solutions of enzymes, probe, cofactor, and arachidonic acid according to the assay kit manufacturer's instructions.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction Setup: To each well of a 96-well plate, add the assay buffer, diluted cofactor, and probe.[2]

  • Inhibitor Addition: Add the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and positive controls.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.[2]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.[2]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the percentage of inhibition of COX activity for each compound concentration relative to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.

COX_Inhibition_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_measurement Measurement & Analysis add_reagents Add buffer, cofactor, and probe to wells add_compounds Add test compounds and controls add_reagents->add_compounds add_enzyme Add COX-1 or COX-2 enzyme add_compounds->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Initiate reaction with arachidonic acid pre_incubate->add_substrate measure_fluorescence Measure fluorescence over time add_substrate->measure_fluorescence calculate_inhibition Calculate % inhibition and IC50 measure_fluorescence->calculate_inhibition

Figure 2: COX Inhibition Assay Workflow.
In Vitro Antimicrobial Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of the compounds against various bacterial and fungal strains.[8][11][24][14][20]

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer

  • This compound derivative stock solutions (in DMSO)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (DMSO)

Protocol:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and spread it evenly over the surface of the agar plate.

  • Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.

  • Compound Addition: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Agar_Well_Diffusion_Workflow cluster_plate_prep Plate Preparation cluster_testing Testing cluster_results Results prepare_agar Prepare and pour sterile agar inoculate Inoculate with microbial culture prepare_agar->inoculate create_wells Create wells in agar inoculate->create_wells add_compounds Add test compounds and controls to wells create_wells->add_compounds incubate Incubate plates add_compounds->incubate measure_zones Measure zones of inhibition (mm) incubate->measure_zones

Figure 3: Agar Well Diffusion Assay Workflow.

Signaling Pathway Visualization

The anticancer activity of certain pyrazole derivatives has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR/PI3K/AKT/mTOR pathway.[3][4][5][6][7]

EGFR_PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Upregulation GrowthFactor Growth Factor GrowthFactor->EGFR PyrazoleDerivative 3,5-Dimethyl-1H-pyrazole- 4-carboxylic Acid Derivative PyrazoleDerivative->EGFR Inhibition PyrazoleDerivative->PI3K Inhibition PyrazoleDerivative->mTOR Inhibition

Figure 4: EGFR/PI3K/AKT/mTOR Signaling Pathway Inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pyrazole carboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of pyrazole carboxylic acids.

Problem 1: Low Yield of Pyrazole Carboxylic Acid

Q: I am consistently obtaining a low yield of my target pyrazole carboxylic acid. What are the potential causes and how can I improve it?

A: Low yields in pyrazole carboxylic acid synthesis can stem from several factors, from the purity of starting materials to suboptimal reaction conditions. Here’s a systematic guide to troubleshooting this issue.

Possible Causes & Solutions:

  • Inefficient Cyclocondensation: The core pyrazole ring formation is often a critical step.

    • Purity of 1,3-Dicarbonyl Precursor: Ensure the 1,3-dicarbonyl compound is pure. Impurities can lead to side reactions and lower the yield.[1]

    • Reaction Conditions: Optimize the reaction temperature and time for the cyclocondensation with hydrazine.[1] Depending on the specific substrates, a catalyst such as an acid or a base might be necessary to improve the efficiency of the reaction.[1]

  • Incomplete Oxidation: When synthesizing from an alkyl- or formyl-pyrazole precursor, the oxidation step can be problematic.

    • Choice of Oxidizing Agent: Harsh oxidizing agents can lead to degradation of the starting material or the pyrazole ring itself. Consider using milder oxidizing agents like potassium permanganate under controlled pH and temperature.[1]

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to prevent over-oxidation.[1]

  • Poor Solubility of Reactants: If reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solvent System: Use a solvent system that ensures the solubility of all reactants. Common solvents for these syntheses include dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1]

    • Temperature: A slight increase in reaction temperature (e.g., to 40°C) can sometimes improve solubility and reaction rates.[1]

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials (e.g., 1,3-dicarbonyl) start->check_purity optimize_cyclo Optimize Cyclocondensation (Temp, Time, Catalyst) check_purity->optimize_cyclo If pure purify_sm Purify Starting Materials check_purity->purify_sm If impure check_oxidation Review Oxidation Step (if applicable) optimize_cyclo->check_oxidation If still low adjust_conditions Adjust Temp, Time, or add Catalyst optimize_cyclo->adjust_conditions If conditions are suboptimal check_solubility Assess Reactant Solubility check_oxidation->check_solubility If still low milder_oxidant Use Milder Oxidizing Agent (e.g., KMnO4) check_oxidation->milder_oxidant If degradation occurs change_solvent Change Solvent System (DMF, NMP) check_solubility->change_solvent If solubility is poor end Improved Yield check_solubility->end If yield improves purify_sm->optimize_cyclo adjust_conditions->check_oxidation monitor_reaction Monitor Reaction (TLC, LC-MS) milder_oxidant->monitor_reaction monitor_reaction->check_solubility increase_temp Slightly Increase Temperature change_solvent->increase_temp increase_temp->end

Caption: Troubleshooting workflow for low yields.

Problem 2: Formation of Side Products and Regioisomers

Q: My reaction is producing a mixture of regioisomers or other unwanted side products. How can I improve the selectivity?

A: The formation of regioisomers is a common issue, especially when using unsymmetrical 1,3-dicarbonyl compounds with a substituted hydrazine.[1] Side reactions can also occur depending on the specific functional groups present.

Common Side Products & Solutions:

  • Regioisomer Formation:

    • Reaction Condition Optimization: Modifying the solvent, temperature, or catalyst can favor the formation of the desired regioisomer.[1] A systematic screening of these parameters is often necessary.

    • Purification: If isomer formation cannot be completely suppressed, purification by column chromatography may be required to separate the isomers.[1]

  • N-Acylation of Pyrazole Ring: The pyrazole nitrogen can act as a competing nucleophile, leading to N-acylation, especially during coupling reactions.

    • Protecting Groups: If N-acylation is observed, consider using a protecting group such as tert-butoxycarbonyl (Boc) or trityl (Trt) on the pyrazole nitrogen.[1]

  • Side Reactions during Vilsmeier-Haack Formylation: This reaction is sensitive to the electronic nature of the pyrazole ring.

    • Adjust Reaction Conditions: For highly activated pyrazoles, milder conditions (e.g., lower temperature, reduced amount of Vilsmeier reagent) may be necessary to prevent side reactions.[1]

Logical Flow for Addressing Side Products:

SideProductTroubleshooting start Side Products Observed identify_side_product Identify Side Product (NMR, MS) start->identify_side_product regioisomers Regioisomers identify_side_product->regioisomers Isomeric Mixture n_acylation N-Acylation identify_side_product->n_acylation N-Acyl Adduct other_side_products Other Side Products identify_side_product->other_side_products Other optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Catalyst) regioisomers->optimize_conditions add_pg Add Protecting Group (Boc, Trt) to Pyrazole NH n_acylation->add_pg adjust_reagents Adjust Reagent Stoichiometry or Reaction Conditions other_side_products->adjust_reagents chromatography Purify via Chromatography optimize_conditions->chromatography end Pure Product chromatography->end add_pg->end adjust_reagents->end

Caption: Decision tree for managing side product formation.

Problem 3: Difficulty in Purification

Q: I am struggling to purify my final pyrazole carboxylic acid product. What are some effective purification strategies?

A: Pyrazole carboxylic acids can sometimes be challenging to purify due to their polarity and potential for zwitterionic character.

Purification Techniques:

  • Crystallization: This is often the most effective method for obtaining highly pure material.

    • Solvent Screening: Experiment with a variety of solvents and solvent mixtures (e.g., ethanol/water, toluene, acetic acid) to find suitable conditions for crystallization.[2]

  • Acid-Base Extraction: This technique can be used to separate the acidic product from neutral and basic impurities.

    • Protocol: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ or NaOH) to deprotonate the carboxylic acid and move it to the aqueous layer. Wash the aqueous layer with an organic solvent to remove any remaining neutral or basic impurities. Finally, acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the pure pyrazole carboxylic acid, which can then be collected by filtration.[2]

  • Salt Formation and Crystallization: For particularly difficult purifications, forming a salt of the pyrazole can be a useful strategy.

    • Method: Dissolve the crude pyrazole in a suitable solvent and treat it with an inorganic or organic acid to form an acid addition salt, which can then be crystallized.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazole carboxylic acids?

A1: Several reliable methods exist, with the choice depending on the available starting materials and desired substitution pattern. Key methods include:

  • Cyclocondensation: Reacting a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine is a fundamental and widely used approach.[4][5]

  • Oxidation: The oxidation of an alkyl or formyl group on a pre-formed pyrazole ring is another common strategy.[6]

  • 'One-Pot' Syntheses: Efficient methods have been developed that combine several steps, such as the formation of a 1,3-diketone followed by cyclization with hydrazine in a single pot.[4][7]

Q2: How do I choose the right coupling reagent for attaching a pyrazole carboxylic acid to an amine?

A2: The choice of coupling reagent is crucial for forming an amide bond efficiently while minimizing side reactions.

  • Carbodiimides: Reagents like DCC or EDC, often used with additives like HOBt or HOAt, are effective for suppressing racemization and side reactions.[1]

  • Phosphonium and Uronium/Guanidinium Reagents: Reagents such as PyBOP, HATU, and HBTU are generally more powerful and can lead to faster reactions and higher yields, especially with sterically hindered substrates.[1]

Q3: Is it always necessary to protect the pyrazole NH during synthesis?

A3: The necessity of a protecting group on the pyrazole NH depends on the specific reaction conditions and the substituents on the pyrazole ring.[1] The pyrazole nitrogen can be nucleophilic and may compete in reactions, such as N-acylation, during the activation of the carboxylic acid. If such side products are observed, protection with a group like Boc or Trt is recommended.[1]

Experimental Protocols

General Protocol for Pyrazole Synthesis via Cyclocondensation

This protocol describes a general method for synthesizing a pyrazole carboxylate ester from a 1,3-dicarbonyl compound and hydrazine hydrate.

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.0-1.2 eq.) dropwise to the solution at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from 2 to 24 hours depending on the substrates.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the pyrazole carboxylate ester.

  • Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water), followed by acidic workup.

General Protocol for Oxidation of a Methyl-Pyrazole

This protocol outlines the oxidation of a methyl-substituted pyrazole to the corresponding carboxylic acid using potassium permanganate.

  • Suspend the methyl-pyrazole (1.0 eq.) in a mixture of water and a co-solvent like pyridine or t-butanol.

  • Heat the mixture to 60-80°C.

  • Add potassium permanganate (KMnO₄) (2.0-4.0 eq.) portion-wise over several hours, maintaining the temperature. The purple color of the permanganate should disappear as it is consumed.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite or ethanol) until the brown manganese dioxide precipitate turns colorless.

  • Filter the mixture to remove manganese salts.

  • Acidify the filtrate with a mineral acid (e.g., concentrated HCl) to a pH of 1-2 to precipitate the pyrazole carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Data Summary

Table 1: Influence of Reaction Conditions on Yield for a Model Synthesis

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1EthanolNone801265
2Acetic AcidNone100878
3Toluenep-TsOH110685
4DMFNone1001272

Note: Data is illustrative and will vary based on specific substrates.

References

Technical Support Center: Optimization of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Optimization of Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyrazoles?

A1: The most prevalent and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis.[1][2][3] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[1][4] Other significant methods include synthesis from α,β-unsaturated carbonyl compounds, 1,3-dipolar cycloaddition, and multicomponent reactions.[5][6]

Q2: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in pyrazole synthesis can arise from several factors, including the purity of starting materials, suboptimal reaction conditions, or the formation of side reactions.[5] To improve the yield, consider the following:

  • Purity of Reactants: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity, as impurities can lead to side reactions.[7]

  • Reaction Temperature: Increasing the reaction temperature can often improve yields, but excessive heat may lead to degradation. For instance, in one study, the yield improved when the temperature was raised to 60°C, but decreased at temperatures above that.[8]

  • Catalyst: The choice of catalyst can be critical. While acid catalysts like acetic acid are common, other catalysts such as nano-ZnO have been shown to improve yields.[9]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[7]

Q3: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?

A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[5][7] The regioselectivity is influenced by steric and electronic factors of the reactants, as well as the reaction conditions.[10] To improve regioselectivity:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of one isomer.[11]

  • pH Control: Adjusting the pH can influence the initial site of nucleophilic attack by the hydrazine.[5]

Q4: The reaction mixture has turned a dark color. Is this normal and how can I obtain a clean product?

A4: Discoloration of the reaction mixture, particularly to yellow or red, can be due to the decomposition of the hydrazine starting material or the oxidation of intermediates.[7] While some color formation can be expected, excessive darkening may indicate significant side reactions. Purification of the crude product is typically achieved through recrystallization or silica gel column chromatography to isolate the desired pyrazole.[10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your pyrazole synthesis experiments.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete reaction.- Increase reaction time and monitor by TLC. - Increase reaction temperature.[8]
Poor quality of starting materials.- Ensure the purity of the 1,3-dicarbonyl and hydrazine.[7]
Ineffective catalyst.- Experiment with different acid or base catalysts.[9][12]
Formation of Regioisomers Use of an unsymmetrical 1,3-dicarbonyl.- Change the solvent to a fluorinated alcohol (e.g., TFE or HFIP) to enhance regioselectivity.[11] - Adjust the pH of the reaction medium.[5]
Presence of Unexpected Side Products Side reactions due to impurities or harsh conditions.- Purify starting materials before use.[7] - Optimize reaction temperature to avoid degradation.[8]
Ring-opening of the pyrazole product.- This can occur with highly reactive functional groups on the ring; consider milder reaction conditions or alternative synthetic routes.[5]
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily.- Attempt purification by column chromatography. - Try different solvents for recrystallization.
Product is contaminated with colored impurities.- Recrystallization is often effective at removing colored byproducts.[7]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data on the effect of various parameters on pyrazole synthesis.

Table 1: Effect of Solvent on Regioselectivity [11]

1,3-Diketone Substituent (R)SolventIsomer Ratio (2:3)
CF₃Ethanol40:60
CF₃TFE95:5
CF₃HFIP97:3
C₂F₅Ethanol35:65
C₂F₅TFE96:4
C₂F₅HFIP>99:1
C₃F₇Ethanol30:70
C₃F₇TFE97:3
C₃F₇HFIP>99:1

Caption: Regioselectivity in the reaction of methylhydrazine with various 1,3-diketones in different solvents.

Table 2: Comparison of Catalysts for Pyrazole Synthesis

CatalystReaction ConditionsYield (%)Reference
Acetic Acid1-Propanol, 100°C, 1hGood[13]
Nano-ZnOSolvent-free, RT95[9]
Lithium PerchlorateEthylene Glycol, RT70-95[9]
Silver-CatalystToluene, 60°CModerate to Excellent[9]
IodineSolvent-free39-91[9]
Copper Triflate[BMIM-PF₆], 20 mol%82[9]

Caption: A summary of various catalysts and their effectiveness in pyrazole synthesis under different conditions.

Experimental Protocols

Protocol 1: Knorr Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate [13]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.

  • Add 1-propanol and glacial acetic acid to the mixture.

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.

  • Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Mix 1,3-dicarbonyl and hydrazine derivative add_solvent Add solvent (e.g., ethanol, TFE) start->add_solvent add_catalyst Add catalyst (e.g., acetic acid) add_solvent->add_catalyst heat Heat to desired temperature (e.g., reflux) add_catalyst->heat monitor Monitor progress by TLC heat->monitor cool Cool reaction mixture monitor->cool Reaction complete precipitate Induce precipitation (e.g., add water) cool->precipitate filter Filter solid product precipitate->filter purify Purify by recrystallization or column chromatography filter->purify

Caption: Experimental workflow for a typical Knorr pyrazole synthesis.

Caption: A logical workflow for troubleshooting pyrazole synthesis issues.

References

Technical Support Center: Purification of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for purifying crude this compound?

A1: Recrystallization is the most frequently employed and accessible method for the purification of solid organic compounds like this compound. It is effective at removing a wide range of impurities, provided a suitable solvent system is identified.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. For this compound, mixed solvent systems involving an alcohol (like ethanol, methanol, or isopropanol) and water are often effective.[1] You should perform small-scale solubility tests to determine the optimal solvent and ratio.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated. To resolve this, add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution to increase the volume and then allow it to cool slowly.

Q4: When should I consider using acid-base extraction?

A4: Acid-base extraction is particularly useful for separating this compound from neutral or basic impurities.[2][3] Since the target compound is a carboxylic acid, it can be converted to its water-soluble salt by treatment with a base, allowing it to be separated from non-acidic impurities that remain in an organic solvent.

Q5: What are some potential impurities I might encounter?

A5: Impurities can arise from unreacted starting materials, side products from the synthesis, or degradation products. In pyrazole synthesis, the formation of regioisomers can be a common issue.[4] Depending on the synthetic route, you might also have neutral organic compounds or other acidic/basic substances present.

Q6: Can HPLC be used for the purification of this compound?

A6: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving high purity, especially for small-scale purifications or when other methods fail to provide the desired level of purity. Reverse-phase HPLC using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water mixture is a common approach for purifying pyrazole derivatives.[5]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The solution cooled too quickly.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation.- Add a seed crystal of the pure compound.- Allow the solution to cool more slowly.
Low recovery of purified crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The solution was not cooled sufficiently.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution in an ice bath to maximize precipitation.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Crystals are colored or appear impure. - Colored impurities are present.- Insoluble impurities were not fully removed.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure complete dissolution of the desired compound and perform a hot filtration to remove any insoluble materials. A second recrystallization may be necessary.
Acid-Base Extraction
Problem Possible Cause Solution
Low yield of precipitated acid after acidification. - Incomplete extraction of the carboxylate salt into the aqueous layer.- Insufficient acidification to fully protonate the carboxylate.- Perform multiple extractions with the basic solution to ensure complete transfer of the carboxylate salt.- Add acid dropwise while monitoring the pH with litmus paper or a pH meter to ensure a sufficiently low pH is reached for complete precipitation.
An emulsion forms between the organic and aqueous layers. - Vigorous shaking of the separatory funnel.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
The precipitated acid is sticky or oily. - The presence of impurities that lower the melting point.- After collection, attempt to recrystallize the crude acid from a suitable solvent to further purify it.

Quantitative Data Summary

The following table summarizes typical quantitative data for the recrystallization of a structurally similar pyrazole carboxylic acid, which can serve as a starting point for the purification of this compound.

Solvent System Volume Ratio (Solvent:Water) Cooling Temperature Typical Yield Purity (by HPLC) Reference
Methanol/Water35:655-10 °C79.6%99.3%[1]
Ethanol/Water40:650-5 °C75.2%99.6%[1]
Isopropanol/Water45:550-5 °C74.7%99.6%[1]

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen alcohol (e.g., ethanol) and heat the mixture gently on a hot plate with stirring.

  • Addition of Water: Once the solid is dissolved in the hot alcohol, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few more drops of the hot alcohol until the solution is clear again.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold alcohol/water solvent mixture.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. Stopper the funnel and invert it several times, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the sodium salt of the carboxylic acid into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times.

  • Back-wash (Optional): Combine the aqueous extracts and wash them with a small amount of fresh organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as concentrated HCl, dropwise with stirring until the solution is acidic (test with pH paper). The this compound should precipitate out of the solution.

  • Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

HPLC Purification Protocol
  • Sample Preparation: Dissolve the crude this compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol and water (both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. For example, a gradient from 20% methanol to 80% methanol over 20 minutes.

    • Flow Rate: Typically 1 mL/min for an analytical scale column.

    • Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., around 254 nm, but should be optimized).

  • Injection and Fraction Collection: Inject the sample onto the HPLC system. Collect the fractions corresponding to the main peak of the desired product.

  • Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recryst_start Crude Product dissolve Dissolve in Minimal Hot Solvent recryst_start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Cool to Crystallize dissolve->cool No Insoluble Impurities hot_filter->cool filter_wash Filter and Wash Crystals cool->filter_wash dry Dry Purified Product filter_wash->dry

Caption: A typical workflow for the purification of this compound via recrystallization.

acid_base_extraction start Crude Product in Organic Solvent add_base Extract with Aqueous Base (e.g., NaHCO3) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral/Basic Impurities) separate_layers->organic_layer Contains aqueous_layer Aqueous Layer (Carboxylate Salt) separate_layers->aqueous_layer Contains acidify Acidify Aqueous Layer (e.g., with HCl) aqueous_layer->acidify precipitate Precipitated Pure Acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Purified Product filter_dry->pure_product

Caption: Logical steps for purifying this compound using acid-base extraction.

troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC, NMR, etc.) start->check_purity is_pure Is Purity Sufficient? check_purity->is_pure success Purification Successful is_pure->success Yes failure Identify Problem is_pure->failure No troubleshoot Consult Troubleshooting Guide failure->troubleshoot repeat Repeat/Optimize Purification troubleshoot->repeat repeat->check_purity

References

Technical Support Center: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid.

Troubleshooting Guides (Question & Answer Format)

This section addresses specific issues that may arise during the synthesis, purification, and analysis of this compound, focusing on a two-step synthesis pathway: Vilsmeier-Haack formylation of 3,5-dimethylpyrazole followed by oxidation of the resulting aldehyde.

Issue 1: Low Yield in the Vilsmeier-Haack Formylation of 3,5-Dimethylpyrazole

Question: My Vilsmeier-Haack reaction on 3,5-dimethylpyrazole to form 3,5-dimethyl-1H-pyrazole-4-carbaldehyde is resulting in a very low yield. What are the common causes?

Answer: Low yields in this formylation can stem from several factors. A primary reason is often related to the purity of the starting materials and the precise control of reaction conditions.

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure that the 3,5-dimethylpyrazole is pure and dry. Impurities can lead to side reactions, reducing the yield and complicating purification. The Vilsmeier reagent (formed from POCl₃ and DMF) should be freshly prepared.

  • Optimize Reaction Stoichiometry: Ensure the correct stoichiometry of the reactants is used. An excess of the Vilsmeier reagent may be necessary to drive the reaction to completion, but a large excess can lead to side product formation.

  • Evaluate Reaction Conditions:

    • Temperature: This reaction is typically performed at low temperatures initially, followed by heating. Ensure the initial temperature is maintained between 0-5 °C during the addition of the pyrazole. Subsequently, the reaction mixture is often heated to drive the reaction to completion. The optimal temperature and time should be determined empirically.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Consider Side Reactions: Be aware of potential side reactions. 3,5-Dimethyl-1H-pyrazole, with an unsubstituted N-H, can sometimes fail to undergo formylation at the 4-position under certain conditions, with substitution occurring at the nitrogen atom instead.[1][2]

Issue 2: Incomplete Oxidation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Question: The oxidation of my 3,5-dimethyl-1H-pyrazole-4-carbaldehyde to the carboxylic acid is not going to completion, and I'm isolating a mixture of starting material and product. How can I improve the conversion?

Answer: Incomplete oxidation is a common issue and can often be resolved by adjusting the oxidant, reaction temperature, or reaction time.

Troubleshooting Steps:

  • Choice of Oxidizing Agent: Potassium permanganate (KMnO₄) is a common and effective oxidant for this transformation.[3][4] Other oxidizing agents for aldehydes include Oxone, pyridinium chlorochromate (PCC) with H₅IO₆, and N-hydroxyphthalimide (NHPI) with oxygen.[5] Ensure the chosen oxidant is of good quality.

  • Reaction Conditions:

    • Temperature: The oxidation with KMnO₄ is often performed at an elevated temperature. Maintaining the temperature in the recommended range is crucial for the reaction to proceed to completion.

    • pH: The pH of the reaction mixture can influence the reactivity of the oxidizing agent. For KMnO₄ oxidations, the reaction is typically carried out in an aqueous basic solution, followed by acidification during workup.

    • Reaction Time: Monitor the reaction by TLC to ensure all the starting aldehyde has been consumed before proceeding with the workup.

  • Stoichiometry of the Oxidant: Ensure a sufficient molar excess of the oxidizing agent is used to account for any potential side reactions or degradation of the oxidant.

Issue 3: Difficulty in Purifying the Final Product

Question: I am having trouble purifying the this compound. It seems to be highly polar and difficult to separate from byproducts.

Answer: The carboxylic acid functionality indeed makes the product quite polar, which can present purification challenges.

Troubleshooting Steps:

  • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems. A common approach is to dissolve the crude product in a suitable solvent (e.g., ethanol, acetic acid) and then add a co-solvent in which the product is less soluble to induce crystallization.

  • Acid-Base Extraction: Utilize the acidic nature of the product. Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

  • Column Chromatography: If recrystallization and extraction are insufficient, column chromatography can be employed. Due to the polarity of the product, a polar mobile phase will be required (e.g., a gradient of methanol in dichloromethane or ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. Hydrazine and its derivatives are toxic and potentially carcinogenic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Infrared (IR) Spectroscopy: This will show characteristic peaks for the carboxylic acid (O-H and C=O stretches) and the pyrazole ring.

Data Presentation

Table 1: Comparison of Synthetic Methods for Pyrazole Carboxylic Acids

MethodStarting Material(s)ReagentsReported YieldAdvantagesDisadvantages
Direct Oxidation3,5-Dimethyl-1H-pyrazolePotassium permanganate~33% (for diacid)[4]Single step from a readily available starting material.Low yield, formation of side products (monocarboxylic acid), harsh reaction conditions.
Vilsmeier-Haack and Oxidation3,5-Dimethyl-1H-pyrazole1. POCl₃, DMF2. Oxidizing agent (e.g., KMnO₄)Not specifiedGenerally higher yielding and more controlled than direct oxidation.Two-step process, requires handling of hazardous reagents like POCl₃.
Condensation and HydrolysisEthyl 2-acetylacetoacetate, Hydrazine1. Hydrazine2. HydrolysisNot specifiedAccess to the ethyl ester precursor which can then be hydrolyzed.Multi-step process, potential for regioisomer formation with unsymmetrical starting materials.[7]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyrazole

This protocol is adapted from a high-yield procedure.[6]

  • In a reaction vessel, add 1000 kg of water, 370 kg of acetylacetone, and a catalytic amount of glacial acetic acid.

  • Cool the mixture and slowly add hydrazine hydrate, ensuring the reaction temperature does not exceed 50 °C.

  • After the addition is complete, maintain the reaction at 50 °C for 3 hours.

  • Cool the reaction mixture to 10 °C.

  • Collect the precipitated product by centrifugation, wash, and dry under vacuum. Expected Yield: >90%

Protocol 2: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

This is a general procedure for the Vilsmeier-Haack formylation of pyrazoles.[1][8]

  • To a cold (0-5 °C) solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise with stirring.

  • To this freshly prepared Vilsmeier reagent, add a solution of 3,5-dimethylpyrazole in DMF dropwise, maintaining the temperature between 0-5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat under reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into crushed ice with continuous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization from aqueous ethanol.

Protocol 3: Synthesis of this compound (Oxidation of Aldehyde)

This is a general procedure for the oxidation of a pyrazole-4-carbaldehyde.[3]

  • Dissolve the 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in a mixture of water and pyridine.

  • Heat the solution and add potassium permanganate (KMnO₄) portion-wise, maintaining the temperature.

  • After the addition is complete, continue heating until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Mandatory Visualizations

Synthesis_Pathway acetylacetone Acetylacetone dimethylpyrazole 3,5-Dimethylpyrazole acetylacetone->dimethylpyrazole hydrazine Hydrazine hydrazine->dimethylpyrazole formylpyrazole 3,5-Dimethyl-1H-pyrazole- 4-carbaldehyde dimethylpyrazole->formylpyrazole Vilsmeier-Haack Formylation vilsmeier_reagent Vilsmeier Reagent (POCl3, DMF) vilsmeier_reagent->formylpyrazole carboxylic_acid 3,5-Dimethyl-1H-pyrazole- 4-carboxylic Acid formylpyrazole->carboxylic_acid Oxidation oxidant Oxidizing Agent (e.g., KMnO4) oxidant->carboxylic_acid

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity impure Impure Materials check_purity->impure optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) suboptimal Suboptimal Conditions optimize_conditions->suboptimal analyze_side_products Analyze for Side Products side_reactions Side Reactions Confirmed analyze_side_products->side_reactions purification_loss Evaluate Purification Method loss_detected Significant Loss During Purification purification_loss->loss_detected impure->optimize_conditions No purify_reagents Purify/Replace Reagents impure->purify_reagents Yes suboptimal->analyze_side_products No systematic_optimization Systematically Vary Conditions suboptimal->systematic_optimization Yes side_reactions->purification_loss No modify_protocol Modify Protocol to Minimize Side Reactions side_reactions->modify_protocol Yes alternative_purification Use Alternative Purification Method loss_detected->alternative_purification Yes success Yield Improved loss_detected->success No purify_reagents->success systematic_optimization->success modify_protocol->success alternative_purification->success

Caption: Troubleshooting workflow for low yield in synthesis.

Logical_Relationships high_yield High Yield of Carboxylic Acid high_purity_sm High Purity Starting Materials optimal_formylation Optimal Vilsmeier-Haack Formylation high_purity_sm->optimal_formylation complete_oxidation Complete Oxidation optimal_formylation->complete_oxidation efficient_purification Efficient Purification complete_oxidation->efficient_purification efficient_purification->high_yield controlled_temp Controlled Temperature controlled_temp->optimal_formylation correct_stoichiometry Correct Stoichiometry correct_stoichiometry->optimal_formylation adequate_time Adequate Reaction Time adequate_time->optimal_formylation effective_oxidant Effective Oxidant effective_oxidant->complete_oxidation appropriate_method Appropriate Purification Method appropriate_method->efficient_purification

Caption: Key factors influencing the final yield of the synthesis.

References

Technical Support Center: Functionalization of Pyrazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of pyrazole rings.

Section 1: Troubleshooting Guides in Q&A Format

Electrophilic Substitution

Question: I am attempting a halogenation/nitration at the C4 position, but I am getting a mixture of products, including N-functionalized pyrazoles. How can I improve C4-selectivity?

Answer: Competition between C-functionalization and N-functionalization is a common issue due to the nucleophilic nature of the ring nitrogen atoms. Here are several strategies to enhance C4-selectivity:

  • N1-Protection: For NH-unsubstituted pyrazoles, protecting the N1-position is the most effective strategy. A bulky protecting group can sterically hinder N-functionalization and direct the electrophile to the C4 position.

  • Reaction Conditions: The choice of solvent and reagents can influence the reaction outcome. For instance, in the bromination of 1-vinylpyrazoles, the reaction in carbon tetrachloride at low temperatures can lead to a complex mixture of C4-brominated products and products of bromine addition to the vinyl group.[1]

  • Reagent Choice: Using a milder halogenating agent might reduce the extent of side reactions. For example, a method using Oxone and sodium halide salts in water provides a mild and effective way for C4-halogenation.

Question: My electrophilic substitution reaction at the C4 position is giving a low yield. What are the possible causes and solutions?

Answer: Low yields in C4-functionalization can stem from several factors:

  • Deactivated Ring: If your pyrazole ring possesses strong electron-withdrawing groups, it may be deactivated towards electrophilic substitution. In such cases, harsher reaction conditions like higher temperatures or stronger acids may be necessary to drive the reaction to completion.

  • Steric Hindrance: Bulky substituents at the C3 and/or C5 positions can block access to the C4 position, leading to lower yields. It might be necessary to reconsider the synthetic route to introduce the C4-functionality before installing bulky groups.

  • Poor Regioselectivity: If the reactivity of the C4 and C5 positions is similar, a mixture of products can be formed, lowering the yield of the desired C4-isomer. Introducing a blocking group at the C5 position can enhance C4 selectivity.

N-Alkylation

Question: My N-alkylation of an unsymmetrical pyrazole is producing a mixture of N1 and N2 regioisomers that are difficult to separate. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a frequent challenge.[2] The outcome is influenced by a delicate balance of steric and electronic factors, as well as reaction conditions.

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Using a bulkier alkylating agent can enhance this preference.

  • Solvent Choice: The polarity of the solvent is crucial. Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer. In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity.

  • Base and Counter-ion: The choice of base is critical. For instance, K₂CO₃ in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[3] Switching to a different base, such as NaH, can sometimes even reverse the regioselectivity.[4] The nature of the cation can also influence the reaction outcome.[4]

  • Enzymatic Alkylation: For highly selective alkylations, engineered enzymes can perform pyrazole alkylation with excellent regioselectivity (>99%).[2]

Question: The yield of my N-alkylation reaction is consistently low. What can I do to improve it?

Answer: Low yields in N-alkylation can be due to several factors. A systematic approach to optimizing your reaction is recommended.

  • Optimize Reaction Conditions:

    • Temperature: Ensure the reaction is running at the optimal temperature. Some reactions require heating, while others proceed efficiently at room temperature.

    • Base: The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and NaH. The strength and solubility of the base can significantly impact the yield.

  • Check Reagent Quality: Ensure your pyrazole, alkylating agent, and solvent are pure and dry. Impurities can lead to side reactions and lower yields.

  • Side Reactions: Consider the possibility of competing reactions. For example, if your alkylating agent is sensitive to the base, it may decompose before it can react with the pyrazole.

Metal-Catalyzed Cross-Coupling Reactions

Question: I am performing a Suzuki-Miyaura coupling with a 4-bromopyrazole and I'm observing significant debromination of my starting material. How can I minimize this side reaction?

Answer: Debromination is a common side reaction in Suzuki couplings of heteroaryl halides.[5] Several factors can contribute to this:

  • N-H Acidity: If your pyrazole is unprotected, the acidic N-H proton can interact with the catalyst and promote dehalogenation. Protecting the pyrazole nitrogen can significantly reduce this side reaction.[5]

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. Using a well-defined precatalyst like XPhos Pd G2 can be effective.[6]

  • Base: The strength and type of base can influence the rate of debromination. Weaker bases like K₃PO₄ or K₂CO₃ are often preferred over stronger bases like NaOH or alkoxides.

  • Solvent: The solvent can affect the stability of the catalyst and the rate of the side reaction. A mixture of dioxane and water is commonly used.

Question: My C-H arylation reaction is not selective and is producing a mixture of isomers. How can I control the regioselectivity?

Answer: Regioselectivity in C-H functionalization of pyrazoles can be challenging.

  • Directing Groups: The use of a directing group on the pyrazole nitrogen is a common strategy to control regioselectivity.

  • Catalyst and Ligand: The choice of catalyst and ligand can have a profound effect on which C-H bond is activated.

  • Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on the pyrazole ring will also influence the site of C-H activation.

Section 2: FAQs

Q1: What is the most common site for electrophilic substitution on the pyrazole ring and why?

A1: The C4 position is the most electron-rich and, therefore, the most common site for electrophilic attack.[7][8] The two nitrogen atoms in the ring direct electron density to this position.

Q2: Can the pyrazole ring be opened? Under what conditions?

A2: Yes, the pyrazole ring can undergo ring-opening. This typically occurs in the presence of a strong base, which can deprotonate the C3 position, leading to ring cleavage.[7] N-substituted pyrazoles can also undergo ring opening when treated with a strong base like sodamide.[9] Unexpected ring opening of pyrazolines with activated alkynes has also been reported.[10]

Q3: Are there any common rearrangement reactions of pyrazoles?

A3: Yes, substituted pyrazoles can undergo rearrangement reactions. For example, fused pyrazoles formed via intramolecular 1,3-dipolar cycloadditions can undergo a thermal [1s, 5s] sigmatropic shift, resulting in a ring contraction to form spirocyclic pyrazoles.[11]

Q4: What are the typical byproducts in a Suzuki-Miyaura coupling of a halopyrazole?

A4: Besides the desired coupled product, common byproducts include the dehalogenated pyrazole, homocoupled boronic acid, and the homocoupled halopyrazole.

Section 3: Quantitative Data

Table 1: Regioselectivity in N-Alkylation of 3-Methylpyrazole

Alkylating AgentBaseSolventN1:N2 RatioTotal Yield (%)Reference
IodomethaneK₂CO₃DMF1:1.595Wild-type NMT enzyme study
IodomethaneEnzyme (NMT)Buffer67:3314[2]
IodomethaneEngineered EnzymeBuffer>99:137 (isolated)[2]
Ethyl IodoacetateK₂CO₃MeCN1:1-Trifluoromethylated pyrazole study
Ethyl IodoacetateNaHDME-MeCNHighly regioselective-[4]

Table 2: Yields for C5-Arylation of Ethyl 1-methylpyrazole-4-carboxylate via C-H Activation

Aryl BromideYield (%)Reference
1-Bromo-4-(trifluoromethyl)benzene88
4-Bromobenzonitrile81
1-(4-Bromophenyl)ethan-1-one78
4-Bromobenzaldehyde76
Methyl 4-bromobenzoate79
3-Bromobenzonitrile78
2-Bromobenzonitrile73

Section 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles

This protocol is adapted for the coupling of a generic 4-bromopyrazole with an arylboronic acid.

  • Materials:

    • 4-Bromopyrazole derivative (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • 2M Aqueous Na₂CO₃ solution (3.0 equiv)

    • Toluene/Ethanol (4:1 mixture)

  • Procedure:

    • To a round-bottom flask, add the 4-bromopyrazole, arylboronic acid, and Pd(PPh₃)₄.

    • Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

    • Add the toluene/ethanol solvent mixture, followed by the aqueous Na₂CO₃ solution.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole

This protocol is for the coupling of 4-bromo-1-tritylpyrazole with an amine lacking a β-hydrogen.[12]

  • Materials:

    • 4-Bromo-1-tritylpyrazole (1.0 equiv)

    • Amine (2.0 equiv)

    • Pd(dba)₂ (0.1 equiv)

    • tBuDavePhos (0.2 equiv)

    • Potassium t-butoxide (2.0 equiv)

    • Xylene

  • Procedure:

    • To a microwave vial, add the 4-bromo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and potassium t-butoxide.

    • Seal the vial and purge with an inert gas.

    • Add the xylene and the amine via syringe.

    • Heat the reaction mixture in a microwave reactor to 160 °C for 10-20 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Section 5: Visualizations

G cluster_0 Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed check_reagents Check Reagent Purity & Integrity (Halopyrazole, Boronic Acid, Base) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst System start->check_catalyst side_reactions Analyze for Side Reactions start->side_reactions purification Optimize Purification start->purification solution1 Use Fresh Reagents check_reagents->solution1 solution2 Degas Solvents Thoroughly check_conditions->solution2 O2 present? solution3 Increase Temperature check_conditions->solution3 Slow reaction? solution4 Screen Different Bases (e.g., K3PO4, CsF) check_conditions->solution4 Base issues? solution5 Screen Ligands (e.g., XPhos, SPhos) check_catalyst->solution5 Catalyst deactivation? solution6 Increase Catalyst Loading check_catalyst->solution6 Low conversion? solution7 Add N-Protecting Group side_reactions->solution7 Dehalogenation? solution8 Use Boronate Ester side_reactions->solution8 Protodeboronation? solution9 Adjust Chromatography Conditions purification->solution9 Product loss? G pyrazole Unsymmetrical Pyrazole (e.g., 3-R-Pyrazole) N1_product N1-Isomer pyrazole->N1_product Less Steric Hindrance Polar Aprotic Solvent (e.g., DMSO) Base (e.g., K2CO3) N2_product N2-Isomer pyrazole->N2_product More Steric Hindrance at N1 Different Base/Solvent System G start N-Unsubstituted Pyrazole + Electrophile (E+) c4_product C4-Substituted Pyrazole start->c4_product Desired Pathway (Favored by N-protection) n_product N-Substituted Pyrazole start->n_product Side Reaction (Competing Pathway)

References

Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling regioselectivity during their experimental work. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols for key reactions, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their selective formation critical?

A1: In pyrazole synthesis, particularly when using unsymmetrical starting materials like 1,3-dicarbonyl compounds, regioisomers are structural isomers that differ in the substitution pattern on the pyrazole ring. For instance, the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can yield two different regioisomers. The selective formation of a single regioisomer is crucial because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[1] For therapeutic applications in drug development, isolating the desired biologically active isomer is paramount.[1]

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by several factors:[1][2]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate an adjacent carbonyl group, making it more susceptible to nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine also plays a significant role.[1]

  • Reaction pH: The acidity or basicity of the reaction medium can influence the reaction pathway, potentially favoring the formation of one regioisomer over the other.[1]

  • Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to conventional solvents like ethanol.[3][4]

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the regioisomeric ratio.

Q3: How do fluorinated alcohols like TFE and HFIP improve regioselectivity?

A3: Fluorinated alcohols are highly effective at promoting regioselectivity due to their unique properties. They are non-nucleophilic and are not hydrogen bond acceptors. In contrast to solvents like ethanol which can compete with the hydrazine in attacking the more reactive carbonyl group, TFE and HFIP do not participate in this competing reaction. This lack of competition enhances the regioselectivity of the hydrazine's attack on the dicarbonyl compound, leading to a higher proportion of the desired pyrazole isomer.[3]

Q4: Are there alternative methods to the Knorr synthesis for achieving high regioselectivity?

A4: Yes, several other methods can provide high regioselectivity in pyrazole synthesis. These include:

  • 1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring, often with excellent control of regioselectivity.[5]

  • Multicomponent Reactions: One-pot multicomponent reactions have been developed to synthesize highly substituted pyrazoles with good to excellent regioselectivity.[5]

  • Synthesis from α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated ketones and aldehydes with hydrazines can also lead to pyrazoles, with regioselectivity influenced by the substituents and reaction conditions.[6][7]

Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differences between the two carbonyl groups in your unsymmetrical 1,3-dicarbonyl are insufficient to direct the reaction towards a single isomer under your current conditions.

  • Solution 1: Change the Solvent. Switch from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). This has been demonstrated to dramatically increase the regioselectivity in many cases.[3][4]

  • Solution 2: Modify the Reaction Temperature. Investigate the effect of temperature on the regioisomeric ratio. Running the reaction at a lower or higher temperature may favor the formation of one isomer.

  • Solution 3: Adjust the pH. The addition of a catalytic amount of acid or base can alter the reaction mechanism and improve selectivity.[1]

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent reactivity of your substrates favors the formation of the unwanted isomer under standard conditions.

  • Solution 1: Alter the Hydrazine Reagent. If you are using a substituted hydrazine, consider whether the electronic properties of the substituent are directing the reaction. It may be possible to use a different hydrazine derivative to favor the desired outcome.

  • Solution 2: Modify the Dicarbonyl Substrate. If feasible, modify the substituents on the 1,3-dicarbonyl to enhance the steric or electronic differentiation between the two carbonyl groups. For example, introducing a bulky group near one carbonyl can hinder attack at that position.

Issue 3: I've already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been produced, and a pure sample of one isomer is required for further use.

  • Solution: Chromatographic Separation.

    • TLC Analysis: Begin by screening various solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best separation between the two regioisomers.

    • Column Chromatography: Once a suitable solvent system is identified, perform flash column chromatography on silica gel to separate the isomers.[3] Careful packing of the column and slow elution are key to achieving good separation.

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to obtain highly pure samples of each regioisomer.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis from 1,3-Diketones and Hydrazines.

1,3-Diketone (R¹)Hydrazine (R²)SolventRegioisomeric Ratio (A:B)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEtOHLow regioselectivity[3]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE85:15[3]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP97:3[3][4]
4,4,4-trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEtOHEquimolar mixture[5]
4,4,4-trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineN,N-dimethylacetamide98:2[5]

Regioisomer A is the pyrazole with the N-substituent adjacent to the R¹ group of the diketone.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Trifluoromethyl-5-aryl Pyrazoles using Fluorinated Alcohols

This protocol is adapted from Fustero et al. and demonstrates the use of fluorinated alcohols to achieve high regioselectivity.[3]

  • Materials:

    • 1-Aryl-4,4,4-trifluoro-1,3-butanedione (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1-aryl-4,4,4-trifluoro-1,3-butanedione (1.0 mmol) in the chosen fluorinated alcohol (TFE or HFIP).

    • Slowly add methylhydrazine (1.1 mmol) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 45 minutes to 1 hour. Monitor the reaction progress by TLC.

    • Upon completion, evaporate the solvent under reduced pressure.

    • Take up the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to isolate the major regioisomer.

Protocol 2: Regioselective Synthesis of 1,5-Diarylpyrazoles

This protocol describes a method for the exclusive formation of 1,5-diarylpyrazoles.[8]

  • Materials:

    • 1,3-Diaryl-1,3-propanedione (1.0 mmol)

    • Aryl hydrazine (1.0 mmol)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the 1,3-diaryl-1,3-propanedione (1.0 mmol) and aryl hydrazine (1.0 mmol) in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture and monitor its progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid product and wash with cold ethanol.

    • If no precipitate forms, remove the ethanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at C1 Dicarbonyl->Attack_C1 Pathway 1 Attack_C2 Attack at C2 Dicarbonyl->Attack_C2 Pathway 2 Hydrazine Substituted Hydrazine Hydrazine->Attack_C1 Hydrazine->Attack_C2 Intermediate1 Intermediate A Attack_C1->Intermediate1 Intermediate2 Intermediate B Attack_C2->Intermediate2 Regioisomer1 Regioisomer 1 Intermediate1->Regioisomer1 Cyclization & Dehydration Regioisomer2 Regioisomer 2 Intermediate2->Regioisomer2 Cyclization & Dehydration

Knorr pyrazole synthesis pathways.

Troubleshooting_Regioselectivity Start Start: Poor Regioselectivity (Mixture of Isomers) ChangeSolvent Change to Fluorinated Solvent (TFE or HFIP) Start->ChangeSolvent ModifyTemp Modify Reaction Temperature Start->ModifyTemp AdjustpH Adjust Reaction pH (Acidic/Basic Catalyst) Start->AdjustpH CheckImprovement Is Regioselectivity Improved? ChangeSolvent->CheckImprovement ModifyTemp->CheckImprovement AdjustpH->CheckImprovement Success Success: Desired Regioisomer Obtained CheckImprovement->Success Yes Failure Consider Substrate Modification CheckImprovement->Failure No

Troubleshooting workflow for poor regioselectivity.

References

Technical Support Center: Crystallization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: My pyrazole derivative is poorly soluble in common solvents, making crystallization difficult. What should I do?

A1: Poor solubility is a common issue with pyrazole derivatives due to the aromaticity of the pyrazole ring and strong intermolecular forces like hydrogen bonding.[1] Here are several strategies to address this:

  • Co-solvent Systems: Employ a mixture of a "good" solvent (in which your compound is soluble) and a "poor" solvent (in which it is sparingly soluble).[1][2] The principle is to dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity (cloudiness) appears. Slow cooling should then induce crystallization.[2]

  • Temperature Adjustment: The solubility of most pyrazole derivatives in organic solvents increases with temperature.[1] Heating the solvent is a common first step to dissolve a poorly soluble compound. Ensure your compound is thermally stable before heating to high temperatures.

  • Salt Formation: If your pyrazole derivative possesses acidic or basic functional groups, converting it into a salt can significantly improve its aqueous solubility.[2]

  • Structural Modification: If feasible, introducing polar functional groups (e.g., hydroxyl, amino) can enhance solubility.[2]

Q2: I'm not getting any crystals upon cooling my solution. What are the possible reasons and solutions?

A2: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated. Here are some troubleshooting steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

    • Seed Crystals: If you have a small amount of the pure crystalline material, add a tiny "seed" crystal to the solution. This will act as a template for further crystallization.[3]

  • Increase Concentration: Your solution may be too dilute. Try to concentrate the solution by slowly evaporating some of the solvent and then allowing it to cool again.[3]

  • Cool to a Lower Temperature: Ensure the solution is cooled to a sufficiently low temperature, for example, by using an ice bath, to maximize the chances of precipitation.[3]

Q3: My compound is "oiling out" instead of forming crystals. How can I prevent this?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cooled too quickly.

  • Use More Solvent: Add more of the "good" solvent to the hot solution to keep the compound dissolved at a lower temperature.[3]

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in a cold bath. Rapid cooling favors the formation of oils.[3]

  • Change Solvent System: The chosen solvent system may not be appropriate. Experiment with different solvents or co-solvent ratios.

Q4: How can I remove colored impurities during recrystallization?

A4: Colored impurities can often be adsorbed and removed by using activated charcoal.

  • Procedure: Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will bind to the colored impurities.

  • Caution: Be aware that activated charcoal can also adsorb some of your desired product, which may lead to a lower yield. Use the minimum amount necessary.[3]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot common crystallization problems.

TroubleshootingCrystallization start Start Crystallization Experiment problem Problem Encountered? start->problem no_crystals No Crystals Form problem->no_crystals Yes oiling_out Compound Oils Out problem->oiling_out Yes poor_yield Poor Crystal Yield problem->poor_yield Yes impure_crystals Impure Crystals problem->impure_crystals Yes success Successful Crystallization problem->success No solution_nc1 Induce Nucleation: - Scratch flask - Add seed crystal no_crystals->solution_nc1 Try First solution_nc2 Increase Concentration: - Evaporate some solvent no_crystals->solution_nc2 If nucleation fails solution_nc3 Cool to Lower Temperature no_crystals->solution_nc3 Also consider solution_oo1 Use More 'Good' Solvent oiling_out->solution_oo1 solution_oo2 Cool Solution Slower oiling_out->solution_oo2 solution_oo3 Change Solvent System oiling_out->solution_oo3 solution_py1 Cool Solution Thoroughly (e.g., ice bath) poor_yield->solution_py1 solution_py2 Minimize Transfers poor_yield->solution_py2 solution_py3 Wash with Cold 'Poor' Solvent poor_yield->solution_py3 solution_ic1 Recrystallize Again impure_crystals->solution_ic1 solution_ic2 Use Activated Charcoal for colored impurities impure_crystals->solution_ic2 solution_ic3 Ensure Slow Cooling impure_crystals->solution_ic3 solution_nc1->problem Re-evaluate solution_nc2->problem Re-evaluate solution_nc3->problem Re-evaluate solution_oo1->problem Re-evaluate solution_oo2->problem Re-evaluate solution_oo3->problem Re-evaluate solution_py1->problem Re-evaluate solution_py2->problem Re-evaluate solution_py3->problem Re-evaluate solution_ic1->problem Re-evaluate solution_ic2->problem Re-evaluate solution_ic3->problem Re-evaluate

Caption: A troubleshooting workflow for common pyrazole crystallization issues.

Data Presentation

Solvent Selection Guide

The choice of solvent is critical for successful crystallization. The ideal solvent should dissolve the pyrazole derivative at high temperatures but have low solubility at low temperatures.

Table 1: General Solubility of 1H-Pyrazole in Common Solvents

SolventSolubility
WaterLimited
EthanolSoluble
MethanolSoluble
AcetoneSoluble
Data sourced from BenchChem.[2]

Table 2: Solubility of 1H-Pyrazole at Different Temperatures

SolventTemperature (°C)Solubility (moles/L)
Water24.819.4
Cyclohexane31.80.577
Cyclohexane56.25.86
Benzene5.20.31 (moles/1000mL)
Benzene46.516.8 (moles/1000mL)
Data sourced from ChemicalBook.[3]

Table 3: Common Co-Solvent Systems for Pyrazole Derivatives

Co-Solvent SystemPolarityTypically Used For
Ethanol / WaterMixed ProticPolar pyrazole derivatives
Hexane / Ethyl AcetateNon-polar / Polar AproticNon-polar to moderately polar derivatives
Hexane / AcetoneNon-polar / Polar AproticNon-polar to moderately polar derivatives
Information compiled from various sources.[3]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent

This method is suitable when a single solvent with a significant temperature-dependent solubility for the pyrazole compound is found.

SingleSolventRecrystallization step1 1. Dissolution: Place crude pyrazole in a flask. Add minimal hot solvent until dissolved. step2 2. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. step1->step2 step3 3. Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath. step2->step3 step4 4. Crystal Collection: Collect crystals by vacuum filtration. step3->step4 step5 5. Washing: Rinse crystals with a small amount of cold solvent. step4->step5 step6 6. Drying: Dry the purified crystals. step5->step6

Caption: Workflow for single-solvent recrystallization.

Detailed Methodology:

  • Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture while stirring. Continue adding the solvent dropwise until the compound just completely dissolves.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, cool the flask in an ice bath for at least 20-30 minutes.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals by air-drying on the filter paper or in a desiccator.

Protocol 2: Recrystallization from a Co-Solvent System

This is a highly effective technique when a single suitable solvent cannot be found.

CoSolventRecrystallization step1 1. Dissolution: Dissolve crude pyrazole in a minimum amount of hot 'good' solvent. step2 2. Addition of 'Poor' Solvent: Add the 'poor' solvent dropwise to the hot solution until turbidity persists. step1->step2 step3 3. Clarification: Add a few drops of hot 'good' solvent to redissolve the precipitate and get a clear solution. step2->step3 step4 4. Cooling: Allow the solution to cool slowly. step3->step4 step5 5. Crystal Collection, Washing & Drying: Follow steps 4-6 from Protocol 1. step4->step5

Caption: Workflow for co-solvent recrystallization.

Detailed Methodology:

  • Dissolution: Dissolve the crude pyrazole derivative in a minimal amount of a hot "good" solvent (one in which it is readily soluble).[3]

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few more drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling: Allow the flask to cool slowly to room temperature.

  • Crystal Collection, Washing, and Drying: Follow steps 4-6 as described in the single solvent recrystallization protocol, using the "poor" solvent for washing the crystals.

Protocol 3: Slow Evaporation

This method is useful for compounds that are highly soluble in most solvents at room temperature.

Detailed Methodology:

  • Dissolve the pyrazole derivative in a suitable solvent in a loosely covered container (e.g., a beaker with a watch glass or a vial with a perforated cap).

  • Allow the solvent to evaporate slowly over several hours to days.

  • Crystals will form as the solution becomes more concentrated.

Protocol 4: Vapor Diffusion

This is a gentle method that can yield high-quality single crystals, suitable for X-ray crystallography.

Detailed Methodology:

  • Dissolve the pyrazole derivative in a small amount of a "good," less volatile solvent in a small, open container (e.g., a small vial).

  • Place this container inside a larger, sealed container (e.g., a beaker or jar) that contains a "poor," more volatile solvent.

  • The vapor from the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting slow crystal growth.

References

Technical Support Center: Scaling Up the Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on scaling up this synthesis, troubleshoot common issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

The most prevalent and industrially viable method is a two-step synthesis. The first step involves the Knorr pyrazole synthesis to form the 3,5-dimethylpyrazole precursor. This is followed by the introduction of a carboxyl group at the 4-position, typically via a Vilsmeier-Haack formylation and subsequent oxidation of the resulting aldehyde.

Q2: I'm experiencing low yields in the first step, the synthesis of 3,5-dimethylpyrazole. What are the likely causes?

Low yields in the synthesis of 3,5-dimethylpyrazole are often attributed to suboptimal reaction conditions or the choice of reagents. Key factors to consider are the type of hydrazine used (hydrate vs. sulfate), reaction temperature, and water volume. Using hydrazine hydrate generally results in higher yields compared to hydrazine sulfate.[1] Maintaining the reaction temperature around 15°C during the addition of acetylacetone is crucial to prevent side reactions.[2]

Q3: During the Vilsmeier-Haack formylation, my reaction is sluggish or not going to completion. How can I improve this?

A sluggish Vilsmeier-Haack reaction can be due to several factors. Ensure that anhydrous conditions are maintained, as the Vilsmeier reagent is sensitive to moisture. The reagent should be prepared in situ at a low temperature (0-5°C) and used immediately. For less reactive pyrazole substrates, consider using a larger excess of the Vilsmeier reagent or cautiously increasing the reaction temperature.[3] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]

Q4: What are the best practices for purifying the final product, this compound, at a larger scale?

Recrystallization is a common and effective method for purifying the final product. For larger quantities, careful selection of the solvent system is critical to ensure good recovery and high purity. Aqueous ethanol or aqueous methanol solutions are often effective.[4] The crude product should be dissolved in the minimum amount of hot solvent, and then allowed to cool slowly to form well-defined crystals, which can then be isolated by filtration.

Troubleshooting Guides

Synthesis of 3,5-Dimethylpyrazole
Issue Potential Cause Troubleshooting Steps
Low Yield Suboptimal reaction temperature.Maintain temperature at ~15°C during acetylacetone addition using an ice bath.[2]
Incomplete reaction.Increase reaction time and monitor by TLC until starting materials are consumed. A 2-hour reaction time has been shown to give high yields.[1]
Use of hydrazine sulfate.Consider using hydrazine hydrate, which has been reported to provide higher yields (up to 95%).[1]
Product Precipitation Issues Inorganic salt contamination.Dilute the reaction mixture with water after the reaction is complete to dissolve any precipitated inorganic salts before extraction.[2]
High solubility in recrystallization solvent.Avoid using methanol or ethanol for recrystallization as the product is highly soluble; petroleum ether is a better choice for higher recovery.[2]
Vilsmeier-Haack Formylation and Oxidation
Issue Potential Cause Troubleshooting Steps
Incomplete Formylation Deactivated Vilsmeier reagent.Ensure anhydrous conditions. Prepare the reagent at 0-5°C and use it immediately.[3]
Insufficient reagent.Increase the molar excess of the Vilsmeier reagent.
Side Reactions During Oxidation Over-oxidation with harsh reagents.Use a mild oxidizing agent like sodium chlorite (Pinnick oxidation) to avoid side reactions, especially if other sensitive functional groups are present.[5][6]
Hazardous byproducts from oxidation.When using potassium permanganate, be aware of the formation of manganese dioxide and handle it according to safety protocols. Neutralize spent permanganate solutions with sodium sulfite.[1] For Pinnick oxidation, use a scavenger like 2-methyl-2-butene to quench the hypochlorite byproduct.[5]
Purification Challenges of Carboxylic Acid Impurities co-precipitating.Ensure the pH is correctly adjusted during work-up to selectively precipitate the carboxylic acid. Multiple recrystallizations may be necessary.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyrazole

This protocol is adapted from a procedure using hydrazine hydrate, which has been shown to give high yields.[1]

Materials:

  • Hydrazine hydrate (55% N₂H₄)

  • Acetylacetone (99%)

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 11.8 g (0.20 mole N₂H₄) of hydrazine hydrate in 40 mL of water.

  • Cool the solution to 15°C using an ice bath.

  • Slowly add 20.0 g (0.20 mole) of acetylacetone dropwise to the hydrazine solution over 30 minutes, ensuring the temperature is maintained at 15°C.

  • After the addition is complete, continue stirring the mixture at 15°C for 2 hours. The product may begin to precipitate during this time.

  • Extract the reaction mixture with a suitable organic solvent (e.g., ether).

  • Combine the organic extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the solvent by distillation. The resulting solid is 3,5-dimethylpyrazole.

  • The crude product can be purified by recrystallization from petroleum ether.

Quantitative Data Comparison:

Hydrazine SourceWater Volume (mL)Reaction Time (hr)Yield (%)
Hydrazine Sulfate160382.3
Hydrazine Hydrate40193.0
Hydrazine Hydrate40295.0
Hydrazine Hydrate40394.4
Hydrazine Hydrate80384.2
Hydrazine Hydrate120385.7

Data adapted from a comparative study on the synthesis of 3,5-dimethylpyrazole.[1]

Step 2: Vilsmeier-Haack Formylation of 3,5-Dimethylpyrazole

Materials:

  • 3,5-Dimethylpyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.1 equivalents) to ice-cold anhydrous DMF (3 equivalents). This should be done under an inert atmosphere and with careful temperature control.

  • Dissolve 3,5-dimethylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF.

  • Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5°C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product, 4-formyl-3,5-dimethylpyrazole, with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.

Step 3: Oxidation of 4-Formyl-3,5-dimethylpyrazole

The Pinnick oxidation is a mild and effective method for this transformation.[5][6]

Materials:

  • 4-Formyl-3,5-dimethylpyrazole

  • Sodium chlorite (NaClO₂), 80% aqueous solution

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene

  • Acetonitrile, tert-butanol, water solvent mixture (5:7:1)

Procedure:

  • Dissolve 4-formyl-3,5-dimethylpyrazole (1 mmol) in a mixture of acetonitrile, tert-butanol, and water (10 mL/mmol, ratio 5:7:1).

  • Add sodium dihydrogen phosphate monohydrate (0.62 mmol).

  • Cool the reaction mixture in an ice bath and add 2-methyl-2-butene (1.5 mmol) as a scavenger.

  • Slowly add a solution of 80% aqueous sodium chlorite (3.2 mol).

  • Stir the reaction mixture in the cold until completion, as monitored by TLC.

  • Perform a standard aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent, and purify the crude this compound by recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Pyrazole Synthesis cluster_step2 Step 2: Formylation cluster_step3 Step 3: Oxidation start1 Acetylacetone + Hydrazine Hydrate reaction1 Cyclocondensation (Knorr Synthesis) start1->reaction1 product1 3,5-Dimethylpyrazole reaction1->product1 reaction2 Vilsmeier-Haack Formylation product1->reaction2 reagent2 Vilsmeier Reagent (POCl3 + DMF) reagent2->reaction2 product2 4-Formyl-3,5-dimethylpyrazole reaction2->product2 reaction3 Oxidation product2->reaction3 reagent3 Oxidizing Agent (e.g., NaClO2) reagent3->reaction3 final_product 3,5-Dimethyl-1H-pyrazole- 4-carboxylic Acid reaction3->final_product troubleshooting_logic start Low Yield in Synthesis? check_temp Is Temperature Controlled at ~15°C? start->check_temp adjust_temp Action: Improve Cooling/ Slow Reagent Addition check_temp->adjust_temp No check_reagent Using Hydrazine Sulfate? check_temp->check_reagent Yes switch_reagent Action: Switch to Hydrazine Hydrate check_reagent->switch_reagent Yes check_time Is Reaction Time Sufficient? check_reagent->check_time No increase_time Action: Increase Stirring Time and Monitor with TLC check_time->increase_time No

References

Stability issues of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, the choice of solvent, and the presence of oxidizing agents. The pyrazole ring itself is generally stable, but the carboxylic acid functional group can be susceptible to degradation, particularly decarboxylation under certain conditions.

Q2: My this compound solution has turned cloudy or formed a precipitate. What could be the cause?

A2: Cloudiness or precipitation can occur due to several reasons. The compound is known to be slightly soluble in water, so precipitation may occur if the concentration exceeds its solubility limit in the chosen solvent. Changes in temperature or pH can also significantly alter its solubility. If you are working with a buffered solution, ensure the buffer components are not reacting with the compound.

Q3: I have observed a change in the color of my this compound solution over time. What does this indicate?

A3: A color change in the solution may suggest chemical degradation. This could be due to oxidation, photodecomposition, or other reactions. It is crucial to investigate the cause by analyzing the solution for the presence of degradation products. Storing solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon) can help minimize color changes associated with photo-oxidation.

Q4: What is the expected stability of this compound in acidic and basic solutions?

A4: While specific data for this compound is limited, pyrazole carboxylic acids can be susceptible to decarboxylation under acidic conditions, especially at elevated temperatures. In basic solutions, the carboxylate salt formed is generally more soluble in aqueous media. However, the stability of the pyrazole ring and other functional groups should be evaluated at different pH values, as some pyrazole derivatives have shown instability in alkaline buffers (e.g., pH 8).

Q5: How should I prepare and store stock solutions of this compound to ensure maximum stability?

A5: For maximum stability, it is recommended to prepare stock solutions in a suitable organic solvent where the compound is highly soluble, such as DMSO or ethanol. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or lower, protected from light. For aqueous experiments, freshly prepare the working solutions from the stock on the day of use.

Troubleshooting Guides

Issue 1: Unexpected Loss of Potency or Activity in a Biological Assay

This guide helps to determine if the loss of activity is due to the instability of the this compound solution.

start Start: Unexpected Loss of Activity check_solubility Is the compound fully dissolved in the assay buffer? start->check_solubility reprepare_solution Action: Prepare a fresh solution, ensuring complete dissolution (sonication may help). check_solubility->reprepare_solution No check_ph Does the assay buffer pH affect compound stability? check_solubility->check_ph Yes reprepare_solution->start ph_stability_test Action: Perform a pH stability study. Incubate the compound in the buffer for the assay duration and re-analyze. check_ph->ph_stability_test Possibly check_temp Was the solution exposed to high temperatures? check_ph->check_temp No ph_stability_test->check_temp No Degradation degradation_confirmed Degradation Confirmed ph_stability_test->degradation_confirmed Degradation Observed temp_stability_test Action: Conduct a thermal stability study at the assay temperature. check_temp->temp_stability_test Yes check_light Was the solution exposed to light for an extended period? check_temp->check_light No temp_stability_test->check_light No Degradation temp_stability_test->degradation_confirmed Degradation Observed photostability_test Action: Perform a photostability test on the solution. check_light->photostability_test Yes stable Compound is Stable check_light->stable No photostability_test->degradation_confirmed Degradation Observed photostability_test->stable No Degradation

Caption: Troubleshooting workflow for loss of compound activity.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)

This guide outlines steps to identify the source of unexpected peaks in your analytical chromatogram.

start Start: Unknown Peaks in Chromatogram check_blank Analyze a solvent blank. Are the peaks present? start->check_blank solvent_impurity Conclusion: Peaks are from solvent or system contamination. check_blank->solvent_impurity Yes check_control Analyze a freshly prepared 'time-zero' sample. Are the peaks present? check_blank->check_control No starting_material_impurity Conclusion: Peaks are impurities in the starting material. check_control->starting_material_impurity Yes forced_degradation Action: Perform a forced degradation study (acid, base, peroxide, heat, light). check_control->forced_degradation No compare_peaks Do the unknown peaks match any peaks from the forced degradation study? forced_degradation->compare_peaks degradation_product Conclusion: Peaks are degradation products. compare_peaks->degradation_product Yes other_source Conclusion: Peaks may be from interaction with container or other excipients. compare_peaks->other_source No

Caption: Workflow for identifying unknown chromatographic peaks.

Data Presentation: Hypothetical Stability Data

The following tables present hypothetical data from a forced degradation study on a 1 mg/mL solution of this compound to illustrate how stability data can be summarized.

Table 1: Summary of Forced Degradation Studies

Stress ConditionTime (hours)% Assay of Parent Compound% Total DegradationObservations
0.1 M HCl at 60°C2485.214.8Significant formation of one major degradant
0.1 M NaOH at 60°C2492.57.5Formation of multiple minor degradants
3% H₂O₂ at RT2498.11.9Minor degradation observed
Thermal (80°C)4894.75.3Slight degradation
Photostability (ICH Q1B)2496.83.2Minor degradation, slight yellowing of solution

Table 2: pH-Dependent Stability at Room Temperature (72 hours)

pHSolvent/Buffer% Assay of Parent Compound% Total Degradation
2.00.01 M HCl97.32.7
4.5Acetate Buffer99.10.9
7.4Phosphate Buffer98.51.5
9.0Borate Buffer95.24.8

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system with a UV detector, stability chambers

Procedure:

  • Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Store a solution of the compound at 80°C in a stability chamber.

  • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base samples before dilution. Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a DAD detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Potential Degradation Pathway

Based on the chemistry of pyrazole carboxylic acids, a likely degradation pathway under acidic conditions and/or heat is decarboxylation.

reactant This compound product 3,5-Dimethyl-1H-pyrazole reactant->product Δ or H⁺ co2 CO₂

Caption: Potential decarboxylation of the parent compound.

Technical Support Center: Purity Assessment of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the analytical methods used to assess the purity of pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for determining the purity of my pyrazole compound?

A1: The choice of method depends on the compound's properties and the specific requirements of your analysis.[1]

  • High-Performance Liquid Chromatography (HPLC): Generally the most robust and widely used method for routine analysis and quantification of non-volatile pyrazole derivatives.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile pyrazoles, and particularly powerful for separating and identifying regioisomers that may form during synthesis.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An excellent method for structural confirmation and can be used for quantitative purity assessment (qNMR) without the need for a reference standard of the impurity itself.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity, making it suitable for identifying impurities at very low levels.[1]

  • Differential Scanning Calorimetry (DSC): An absolute method for determining the purity of highly crystalline solids based on melting point depression.[4]

Q2: My pyrazole synthesis can result in several isomers. Which technique is best for separating them?

A2: Gas Chromatography (GC) is often superior for separating regioisomers of pyrazole compounds due to their similar physicochemical properties, which can make separation by HPLC challenging.[3] A high-resolution capillary column in GC can effectively separate isomers, and coupling with a mass spectrometer (MS) aids in their unambiguous identification based on fragmentation patterns.[3][7]

Q3: What are the common impurities I should expect in a pyrazole synthesis?

A3: Impurities often include unreacted starting materials, reagents, and byproducts from side reactions.[4] For instance, in an iodination reaction to produce 4-iodopyrazole, potential impurities include unreacted pyrazole and over-iodinated species like 3,4-diiodopyrazole.[4] The formation of regioisomers is also a common issue when using unsymmetrical starting materials.[3]

Data Presentation: Comparison of Key Analytical Methods

The following table summarizes the quantitative performance of common analytical techniques for pyrazole compound analysis, helping you select the most appropriate method.

ParameterHPLC-UVLC-MSGC-MS
Linearity (R²) > 0.999[1]> 0.999[1]> 0.998
Accuracy (% Recovery) 98.0 - 102.0%[1]99.0 - 101.0%[1]97.0 - 103.0%
Precision (%RSD) < 2.0%[1]< 1.5%[1]< 3.0%
Limit of Detection (LOD) ~10-100 ng/mL[1]~0.1-1 ng/mL[1]~1-50 ng/mL
Limit of Quantitation (LOQ) ~50-200 ng/mL[1]~0.5-5 ng/mL[1]~5-150 ng/mL
Selectivity/Specificity Good[1]Excellent[1]Excellent[3]
Typical Run Time 5-15 minutes[1]3-10 minutes[1]10-30 minutes
Suitability for Pyrazoles Excellent for non-volatile compoundsHigh sensitivity for trace impuritiesExcellent for volatile compounds and isomers[3]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q: Why am I seeing peak tailing for my pyrazole compound?

A: Peak tailing is a common issue when analyzing basic compounds like pyrazoles on silica-based columns.

  • Potential Cause 1: Secondary Interactions. The basic nitrogen atoms in the pyrazole ring can interact with acidic silanol groups on the surface of the C18 column packing material.[8]

    • Solution: Add a competitor to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, to protonate the silanol groups and minimize these interactions.[1][2] Alternatively, use a base-deactivated column or operate at a lower pH if your analyte is stable.

  • Potential Cause 2: Column Overload. Injecting too much sample can lead to asymmetrical peak shapes.[8]

    • Solution: Reduce the injection volume or dilute the sample.

  • Potential Cause 3: Column Contamination or Degradation. Buildup of contaminants or loss of stationary phase can create active sites.[9]

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

Q: My baseline is drifting or noisy. What should I do?

A: An unstable baseline can be caused by issues with the mobile phase, detector, or column.[10]

  • Potential Cause 1: Mobile Phase Issues. Dissolved gases, improper mixing, or contamination can cause drift and noise.[10]

    • Solution: Ensure your mobile phase is freshly prepared and thoroughly degassed by sonication or sparging.[10] Check for precipitation if using buffers.

  • Potential Cause 2: Detector Lamp Instability. The detector lamp may be nearing the end of its life.[10]

    • Solution: Check the lamp's energy output. If it is low or unstable, replace the lamp.

  • Potential Cause 3: Column Bleed or Equilibration. The column may be bleeding stationary phase or may not be fully equilibrated with the mobile phase.[10]

    • Solution: Allow sufficient time for the column to equilibrate, especially when changing mobile phases.[10] If column bleed is suspected, flush it or replace it if it is old.

Q: I am observing split peaks for a single pyrazole analyte. What is the cause?

A: Split peaks usually indicate a problem with the sample injection or a blockage in the flow path.[11]

  • Potential Cause 1: Partially Blocked Frit or Column Inlet. Particulates from the sample or system can clog the column inlet.

    • Solution: Filter all samples and mobile phases before use.[10] Try back-flushing the column at a low flow rate. If this fails, the column may need to be replaced.

  • Potential Cause 2: Injection Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, inject the smallest possible volume.

  • Potential Cause 3: Injector Rotor Seal Damage. A worn or scratched injector seal can cause the sample to be introduced into the column in two stages.[11]

    • Solution: Inspect and replace the injector rotor seal if necessary.

Gas Chromatography (GC)

Q: I'm seeing "ghost peaks" in my chromatogram. Where are they coming from?

A: Ghost peaks are extraneous peaks that appear in a blank run or subsequent sample injections.

  • Potential Cause 1: Carryover from Previous Injection. High-boiling or highly concentrated components from a previous sample can be retained in the system and elute in a later run.[12]

    • Solution: Run a solvent blank after a concentrated sample. Increase the final oven temperature and hold time to ensure all components elute. Clean the injector liner and trim the first few centimeters of the column.[13]

  • Potential Cause 2: Septum Bleed. Components from the injector septum can degrade at high temperatures and introduce contaminants.[12]

    • Solution: Use high-quality, low-bleed septa. Replace the septum regularly as part of routine maintenance.

  • Potential Cause 3: Contaminated Carrier Gas. Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature increases.

    • Solution: Ensure high-purity carrier gas is used and that gas purification traps are installed and functioning correctly.

Q: My pyrazole compound appears to be degrading in the GC inlet. How can I prevent this?

A: Thermally labile pyrazole derivatives can break down in a hot GC inlet.[14]

  • Potential Cause 1: Inlet Temperature is Too High. Excessive heat can cause decomposition.

    • Solution: Lower the inlet temperature in increments of 10-20 °C to find the lowest temperature that allows for efficient volatilization without degradation.

  • Potential Cause 2: Active Sites in the Inlet Liner. Silanol groups or metal surfaces in the liner can catalyze degradation.[14]

    • Solution: Use a deactivated glass liner.[14] Replace the liner frequently, especially when analyzing active compounds.

  • Potential Cause 3: Incorrect Injection Technique. A slow injection can increase the residence time of the analyte in the hot inlet.[15]

    • Solution: Use an autosampler for rapid and reproducible injections. If injecting manually, perform the injection smoothly and quickly.[15]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purity Assay

This protocol provides a general method for the purity assessment of a non-volatile pyrazole derivative.

  • Instrumentation: Standard HPLC system with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Filter both solvents through a 0.45 µm filter and degas for 15 minutes.

  • Sample Preparation: Accurately weigh and dissolve the pyrazole compound in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.2 µm syringe filter.[2]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Column Temperature: 25 °C.[1]

    • Detection Wavelength: Determined by the UV absorbance maximum of the pyrazole compound (e.g., 254 nm).

    • Gradient Program: Start with a 95:5 (A:B) mixture, ramp to 5:95 (A:B) over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate. Adjust as needed for optimal separation.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Protocol 2: GC-MS Purity Assay

This protocol is suitable for volatile pyrazole compounds and their isomers.

  • Instrumentation: Gas chromatograph with a mass selective detector and a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

    • Inlet Temperature: 250 °C.[4]

    • Injection Mode: Split (e.g., 50:1) to avoid overloading the column.[4]

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.[4]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Scan Range: 40-400 m/z.[4]

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the main pyrazole peak by its retention time and mass spectrum. Analyze other peaks to identify potential impurities by comparing their mass spectra to library data and fragmentation patterns.[3] Calculate purity based on the percent area of the main peak.

Visualized Workflows

PurityAssessmentWorkflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_purity_check Purity & Identity Confirmation cluster_final Final Steps Synthesize Synthesize Pyrazole Compound InitialNMR Run Crude ¹H NMR & LC-MS Analysis Synthesize->InitialNMR Purify Purify Compound (e.g., Column Chromatography) InitialNMR->Purify HPLC_GC HPLC or GC Analysis for Purity (%) Purify->HPLC_GC NMR_MS Confirm Structure (¹H NMR, ¹³C NMR, MS) HPLC_GC->NMR_MS FinalPurity Purity > 95%? NMR_MS->FinalPurity Pass Compound Passes QC FinalPurity->Pass Yes Fail Repurify Compound FinalPurity->Fail No Fail->Purify

Caption: General workflow for synthesis and purity assessment of a pyrazole compound.

HPLCTroubleshooting Problem Problem: Peak Tailing in HPLC Cause1 Secondary Interactions with Column? Problem->Cause1 Cause2 Column Overload? Cause1->Cause2 No Solution1 Add 0.1% TFA or Formic Acid to Mobile Phase Cause1->Solution1 Yes Cause3 Column Contaminated or Old? Cause2->Cause3 No Solution2 Dilute Sample or Reduce Injection Volume Cause2->Solution2 Yes Solution3 Flush Column with Strong Solvent. If fails, replace column. Cause3->Solution3 Yes Resolved Problem Resolved Solution1->Resolved Solution2->Resolved Solution3->Resolved

Caption: Troubleshooting logic for HPLC peak tailing with pyrazole compounds.

GCTroubleshooting Problem Problem: Ghost Peaks in GC Run CheckBlank Inject Solvent Blank Problem->CheckBlank PeakPresent Ghost Peak Still Present? CheckBlank->PeakPresent Cause1 Source is Carryover PeakPresent->Cause1 No (Peak was from sample) Cause2 Source is System Contamination PeakPresent->Cause2 Yes (Peak is from system) Solution1 Increase Oven Temp/Time; Clean Inlet Liner Cause1->Solution1 Resolved Problem Resolved Solution1->Resolved CheckSeptum Septum Old? Cause2->CheckSeptum Solution2a Replace Septum CheckSeptum->Solution2a Yes CheckGas Check Gas Traps CheckSeptum->CheckGas No Solution2a->Resolved Solution2b Replace Gas Purifiers CheckGas->Solution2b Solution2b->Resolved

Caption: Troubleshooting workflow for identifying the source of ghost peaks in GC.

References

Validation & Comparative

The Pyrazole Scaffold: A Privileged Core for Potent Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to pyrazole-based inhibitors targeting key enzymes in disease pathways, supported by experimental data and detailed protocols.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for extensive functionalization, enabling the development of highly potent and selective inhibitors for a wide range of enzymes. This guide provides a comparative analysis of prominent pyrazole-based inhibitors targeting two critical enzyme families: cyclooxygenases (COX) and protein kinases, which are implicated in inflammation and cancer, respectively. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource, complete with quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Comparative Analysis of Inhibitory Potency

The efficacy of an inhibitor is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a higher potency. The following tables summarize the IC50 values for selected pyrazole-based inhibitors against their respective enzyme targets, providing a clear comparison of their performance.

Cyclooxygenase (COX) Inhibitors

Cyclooxygenase enzymes, with their two main isoforms COX-1 and COX-2, are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and plays a role in homeostatic functions, COX-2 is induced during inflammation.[1] Selective inhibition of COX-2 over COX-1 is a key objective in the design of anti-inflammatory drugs to minimize gastrointestinal side effects.[1]

Compound/ReferenceTarget EnzymeIC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
Celecoxib [1][2]COX-17.6205.4
COX-20.037
Compound 5f (Trimethoxy derivative) [2]COX-1>100>66.67
COX-21.50
Compound 6f (Trimethoxy derivative) [2]COX-1>100>86.96
COX-21.15
Compound 7a (Bicyclic pyrazole) [3]COX-1>100>76.92
COX-21.3
Compound 11 (Novel pyrazole derivative) [4]COX-20.043Not Reported
Compound 12 (Novel pyrazole derivative) [4]COX-20.049Not Reported
Compound 15 (Novel pyrazole derivative) [4]COX-20.045Not Reported
Compound 5u (Hybrid pyrazole analogue) [5]COX-1134.1274.92
COX-21.79
Compound 5s (Hybrid pyrazole analogue) [5]COX-1141.5272.95
COX-21.94

Table 1: In vitro inhibitory activity of selected pyrazole-based compounds against COX-1 and COX-2 enzymes.

Protein Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[6][7] Dysregulation of protein kinase activity is a hallmark of cancer, making them a prime target for therapeutic intervention.[6][7][8] The pyrazole scaffold is a key component in several FDA-approved protein kinase inhibitors.[6][9]

InhibitorPrimary Target(s)IC50 (nM)
Crizotinib [10]ALK~3
c-Met~150.8
Ruxolitinib [10]JAK13.3
JAK22.8
Erdafitinib [10]FGFR11.2
FGFR22.5
FGFR33.0
FGFR45.7
Asciminib [10]Native BCR-ABL13.8
Compound 1 (Akt inhibitor analogue) [11]Akt161
Afuresertib (Akt inhibitor) [11]Akt1Ki = 0.08
Compound 6 (Aurora A kinase inhibitor) [11]Aurora A kinase160
AT7518 (CDK inhibitor) [11]CDK1/CycB100
CDK2/CycA47
CDK5/p2517

Table 2: In vitro inhibitory potency of selected FDA-approved and investigational pyrazole-based protein kinase inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of experimental findings, detailed and standardized protocols are essential. The following section outlines a general methodology for an in vitro enzyme inhibition assay, which can be adapted for specific enzymes like COX or protein kinases.

General Protocol for In Vitro Enzyme Inhibition Assay

This protocol provides a step-by-step guide for determining the IC50 of a test compound.[12][13]

1. Preparation of Reagents:

  • Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer at a concentration that yields a linear reaction rate over time.
  • Substrate Solution: Dissolve the specific substrate for the enzyme in the assay buffer. The concentration used is often close to the Michaelis constant (Km) of the enzyme.
  • Inhibitor Solutions: Prepare a series of dilutions of the pyrazole-based inhibitor in the assay buffer. A solvent like DMSO may be used for initial dissolution, but the final concentration in the assay should be minimal to avoid affecting enzyme activity.[14]
  • Assay Buffer: Prepare a buffer solution that maintains the optimal pH for the enzyme's activity.

2. Assay Procedure:

  • Pre-incubation: In a 96-well plate or cuvettes, add the enzyme solution and different concentrations of the inhibitor.[12] Allow this mixture to pre-incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.
  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate solution to the enzyme-inhibitor mixture.[12]
  • Monitoring the Reaction: Measure the rate of the reaction by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
  • Controls: Include positive controls (enzyme and substrate without inhibitor) and negative controls (assay components without the enzyme) to establish the baseline and maximum enzyme activity.[14]

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control without the inhibitor.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve).

Visualizing Key Concepts

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Signaling Pathway: Protein Kinase Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PK Protein Kinase (e.g., ALK, JAK) Receptor->PK Signal Substrate Substrate Protein PK->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Protein PK->pSubstrate Gene Gene Transcription pSubstrate->Gene Signal Transduction Inhibitor Pyrazole-based Inhibitor Inhibitor->PK Inhibition

Figure 1: Inhibition of a generic protein kinase signaling pathway by a pyrazole-based inhibitor.

Experimental Workflow: IC50 Determination

G start Start prep Prepare Reagents: - Enzyme - Substrate - Pyrazole Inhibitor Dilutions start->prep preinc Pre-incubate Enzyme with Inhibitor prep->preinc react Initiate Reaction with Substrate preinc->react measure Measure Reaction Rate (e.g., Absorbance) react->measure analyze Calculate % Inhibition and Plot Dose-Response Curve measure->analyze end Determine IC50 analyze->end

Figure 2: A streamlined workflow for determining the IC50 value of a pyrazole-based enzyme inhibitor.

Logical Relationship: Enzyme Inhibition Types

G Inhibition Enzyme Inhibition Reversible Reversible Inhibition->Reversible Irreversible Irreversible Inhibition->Irreversible Competitive Competitive Reversible->Competitive NonComp Non-competitive Reversible->NonComp Uncomp Uncompetitive Reversible->Uncomp

Figure 3: Classification of different types of enzyme inhibition.

References

Unveiling the Biological Potential: A Comparative Guide to 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid derivatives against alternative compounds. Supported by experimental data, this document delves into the anti-inflammatory, antimicrobial, and anticancer properties of this promising class of molecules.

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide synthesizes available data to offer a comparative analysis of their efficacy, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Comparative Analysis of Biological Activity

The biological activities of this compound derivatives are summarized below, with direct comparisons to established drugs in each category.

Anti-inflammatory Activity

These derivatives have shown notable anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. A significant reduction in pro-inflammatory markers such as TNF-α has also been observed.

Table 1: Comparison of Anti-inflammatory Activity

Compound/DrugTargetAssayIC50 / % Inhibition
Pyrazole Derivative Example COX-2In vitro COX InhibitionIC50: 0.02 µM[1]
Celecoxib (Positive Control)COX-2In vitro COX InhibitionIC50: 40 nM (0.04 µM)[2]
Pyrazole Derivative Example -Carrageenan-Induced Paw Edema65-80% edema reduction at 10 mg/kg[1]
Diclofenac (Positive Control)COX-1/COX-2Carrageenan-Induced Paw Edema~56-72% edema reduction[3]
Pyrazole Derivative Example -LPS-induced TNF-α release85% reduction at 5 µM[1]
Antimicrobial Activity

Several derivatives of this compound have demonstrated potent activity against a range of bacterial and fungal pathogens. Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Comparison of Antimicrobial Activity

Compound/DrugOrganismMIC (µg/mL)
Azopyrazole Derivative 3a E. coliBetter than Ciprofloxacin[4]
Azopyrazole Derivative 5a S. aureusBetter than Ciprofloxacin[4]
Ciprofloxacin (Positive Control)E. coliSusceptible: ≤1 µg/mL[5]
Ciprofloxacin (Positive Control)P. aeruginosaSusceptible: ≤0.5 mcg/mL[6]
Pyrazole-Thiadiazine Derivative 21a Fungal Strains2.9–7.8[7]
Anticancer Activity

The cytotoxic effects of these pyrazole derivatives against various cancer cell lines have been a significant area of investigation. Their potential as anticancer agents is evaluated by determining the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

Table 3: Comparison of Anticancer Activity

Compound/DrugCell LineIC50
Pyrazolyl Thiazolidinedione 8a MCF-7 (Breast)> 200 µM[8]
Pyrazolyl Thiazolidinedione 8n MCF-7 (Breast)1.10 µM[8]
Doxorubicin (Positive Control)MCF-7 (Breast)1.9 µM[9]
Doxorubicin (Positive Control)HepG2 (Liver)0.2 µM[9]
Doxorubicin (Positive Control)A549 (Lung)> 20 µM[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

Anti-inflammatory Assays

1. In vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme and Substrate: Recombinant human COX-2 and arachidonic acid are used.

  • Procedure:

    • The test compound is pre-incubated with the COX-2 enzyme in a Tris-HCl buffer.

    • The reaction is initiated by the addition of arachidonic acid.

    • The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

    • The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.

2. Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

  • Animals: Male Wistar rats (150-200g) are used.

  • Procedure:

    • The baseline paw volume of each rat is measured using a plethysmometer.

    • The test compound or control is administered orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.

    • The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.[3]

3. Lipopolysaccharide (LPS)-Induced TNF-α Release in RAW 264.7 Macrophages

This in vitro assay measures the effect of a compound on the production of the pro-inflammatory cytokine TNF-α.

  • Cell Line: RAW 264.7 murine macrophage cells are used.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound for 1 hour.

    • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce inflammation.

    • After a 24-hour incubation period, the cell culture supernatant is collected.

    • The concentration of TNF-α in the supernatant is quantified using an ELISA kit.

    • The percentage of inhibition of TNF-α production is calculated.

Antimicrobial Assay

1. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, and standardized microbial inoculums are required.

  • Procedure:

    • Serial two-fold dilutions of the test compound are prepared in the appropriate broth in the wells of a microtiter plate.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • Positive (microorganism without compound) and negative (broth only) controls are included.

    • The plates are incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Assays

1. MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cells.

  • Cell Lines: Various cancer cell lines (e.g., MCF-7, A549, HepG2) are used.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

    • The formazan crystals are solubilized with a solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.

2. EGFR and CDK2 Kinase Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of specific kinases involved in cancer cell proliferation.

  • Methodology: These are typically cell-free assays using recombinant human enzymes. The activity is often measured by quantifying the phosphorylation of a substrate peptide using methods like radioisotope labeling (e.g., ³²P-ATP) or fluorescence/luminescence-based detection.

  • Procedure:

    • The test compound is incubated with the kinase enzyme and its specific substrate in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation time, the reaction is stopped, and the amount of phosphorylated substrate is measured.

    • The IC50 value is determined by analyzing the dose-dependent inhibition of kinase activity.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Mechanism of Action Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor NF-κB Pathway NF-κB Pathway Cell Membrane Receptor->NF-κB Pathway COX-2 Upregulation COX-2 Upregulation NF-κB Pathway->COX-2 Upregulation Pro-inflammatory Cytokines (TNF-α) Pro-inflammatory Cytokines (TNF-α) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α) Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Upregulation->Prostaglandin Synthesis Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α)->Inflammation Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-2 Upregulation Inhibition Prostaglandin Synthesis->Inflammation

Caption: Simplified signaling pathway of inflammation and COX-2 inhibition.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis A Prepare serial dilutions of Pyrazole Derivative in broth C Inoculate microtiter plate wells A->C B Prepare standardized microbial inoculum B->C D Incubate at 37°C for 24h C->D E Observe for visible growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Overview of EGFR and CDK2 signaling pathways in cancer cell proliferation.

References

A Comparative Guide to the Structure-Activity Relationships of Pyrazole Carboxamides as Bioactive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry and agrochemical research, demonstrating remarkable versatility and potency against a range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for two prominent classes of pyrazole carboxamides: Aurora Kinase inhibitors for oncology and Succinate Dehydrogenase (SDH) inhibitors for antifungal applications. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of the chemical nuances that drive the biological activity of these compounds.

I. Comparative Analysis of Biological Activity

The following tables summarize the in vitro potencies of representative pyrazole carboxamide derivatives against their respective targets. These compounds have been selected from the literature to illustrate key SAR trends.

Table 1: Pyrazole Carboxamides as Aurora Kinase Inhibitors

Aurora kinases are critical regulators of cell division, and their inhibition is a key strategy in cancer therapy. The SAR of pyrazole carboxamides as Aurora kinase inhibitors often revolves around the substituents on the pyrazole ring and the carboxamide nitrogen.

Compound IDR1 (at N1 of pyrazole)R2 (at C3 of pyrazole)R3 (Amide substituent)Aurora A IC50 (µM)Aurora B IC50 (µM)Reference Compound
1a 2,4-dichlorophenylPhenylPiperidin-1-yl>10>10-
1b 2,4-dichlorophenylPhenyl4-Methylpiperazin-1-yl0.160.25Alisertib (MLN8237)
1c 2,4-dichlorophenyl3-Nitrophenyl4-Methylpiperazin-1-yl0.0420.098Alisertib (MLN8237)
1d PhenylPhenyl4-(Dimethylamino)piperidin-1-yl0.390.55Imatinib
1e Phenyl3-Nitrophenyl4-(Dimethylamino)piperidin-1-yl0.080.12Imatinib

Data compiled from various literature sources for illustrative purposes.

Key SAR Insights for Aurora Kinase Inhibitors:

  • The nature of the substituent on the phenyl ring at the C3 position of the pyrazole is critical for activity. Electron-withdrawing groups, such as a nitro group (compare 1b and 1c , 1d and 1e ), can significantly enhance potency.

  • The amide substituent plays a crucial role in conferring solubility and interacting with the solvent-exposed region of the kinase. Basic amine moieties, like methylpiperazine and dimethylaminopiperidine, are often favored.

  • The substituent at the N1 position of the pyrazole ring also modulates activity, with substitutions like the 2,4-dichlorophenyl group being common in potent inhibitors.

Table 2: Pyrazole Carboxamides as Succinate Dehydrogenase (SDH) Inhibitors

SDH is a vital enzyme in the mitochondrial respiratory chain of fungi, making it an excellent target for fungicides. The SAR of pyrazole carboxamide SDH inhibitors is heavily influenced by the substituents on the pyrazole and the nature of the amide side chain, which often mimics the binding of the natural substrate, ubiquinone.

Compound IDR1 (at N1 of pyrazole)R2 (at C3 of pyrazole)R3 (Amide substituent)Rhizoctonia solani EC50 (mg/L)Valsa mali EC50 (mg/L)Reference Compound
2a Methyl-CF32-methylphenyl5.812.3Boscalid
2b Methyl-CF2H2-methylphenyl0.0339.19Fluxapyroxad
2c Methyl-CF2H2-chloro-6-fluorophenyl0.953.5Thifluzamide
2d Methyl-CF2H2-(1,3-dimethylbutyl)phenyl<0.11.77Boscalid
2e Methyl-CF2HThiazol-2-yl3.791.97Boscalid

Data compiled from various literature sources for illustrative purposes.[1][2]

Key SAR Insights for SDH Inhibitors:

  • A key feature for high potency is the presence of a difluoromethyl group at the C3 position of the pyrazole ring (compare 2a and 2b ).[3]

  • The lipophilicity and conformation of the N-phenyl ring of the amide are critical for fitting into the ubiquinone binding pocket of the SDH enzyme.[4] ortho-Substituents on this ring are often essential.

  • The introduction of heterocyclic rings, such as thiazole, in the amide portion can lead to potent antifungal activity.[2]

II. Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable determination of biological activity and for comparing compounds across different studies.

Protocol 1: In Vitro Aurora Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from standard kinase activity assays, such as the ADP-Glo™ Kinase Assay.[5][6][7][8]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer solution containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.
  • Enzyme Solution: Dilute recombinant human Aurora A or Aurora B kinase in Kinase Buffer to the desired concentration (e.g., 5-10 ng/reaction).
  • Substrate/ATP Mix: Prepare a solution of a suitable peptide substrate (e.g., Kemptide) and ATP in Kinase Buffer. The final ATP concentration should be at or near the Km for the kinase (typically 10-50 µM).
  • Test Compounds: Prepare a serial dilution of the pyrazole carboxamide inhibitors in DMSO, and then dilute further in Kinase Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

2. Assay Procedure:

  • Add 2.5 µL of the test compound solution to the wells of a 384-well white plate.
  • Add 2.5 µL of the diluted kinase solution to each well, except for the "no enzyme" control wells.
  • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix to all wells.
  • Incubate the plate at 30°C for 60 minutes.
  • Stop the reaction and measure the amount of ADP produced using a luminescence-based ADP detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions. This typically involves two steps: first, adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by a second reagent that converts the ADP to ATP and generates a luminescent signal.
  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Subtract the background luminescence (from "no enzyme" controls) from all other readings.
  • Normalize the data to the "vehicle control" (DMSO-treated) wells, which represent 100% kinase activity.
  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Antifungal Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

1. Reagent and Media Preparation:

  • Fungal Culture: Subculture the fungal isolates (e.g., Rhizoctonia solani, Valsa mali) on a suitable agar medium (e.g., Potato Dextrose Agar) and incubate to ensure purity and viability.
  • Inoculum Preparation: Harvest fungal spores or mycelial fragments and suspend them in sterile saline (0.85% NaCl). Adjust the turbidity of the suspension to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
  • Test Compounds: Prepare a stock solution of the pyrazole carboxamide fungicides in DMSO. Create a serial two-fold dilution of the compounds in RPMI-1640 medium in a 96-well microtiter plate.

2. Assay Procedure:

  • Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.
  • Add 100 µL of the highest concentration of the test compound to the first column of wells and perform a serial two-fold dilution across the plate.
  • The last two columns should serve as a growth control (no compound) and a sterility control (no inoculum).
  • Add 100 µL of the standardized fungal inoculum to each well, except for the sterility control. The final volume in each well will be 200 µL.
  • Seal the plates and incubate at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, until visible growth is observed in the growth control wells.

3. Data Analysis:

  • Determine the MIC by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.
  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% or ≥80% reduction in turbidity) compared to the growth control well.[9]

III. Visualizing SAR Concepts and Biological Pathways

Graphical representations are invaluable tools for understanding complex biological and chemical relationships. The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of SAR studies for pyrazole carboxamides.

General Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization lead_id Lead Compound Identification sar_hypothesis SAR Hypothesis Formulation lead_id->sar_hypothesis Initial Screening analog_design Analog Design & Synthesis sar_hypothesis->analog_design Guided by modeling in_vitro In Vitro Assays (e.g., Enzyme Inhibition) analog_design->in_vitro New Compounds in_vivo In Vivo Models (e.g., Cell-based assays) in_vitro->in_vivo Promising Hits data_analysis Data Analysis (IC50/EC50 Determination) in_vitro->data_analysis in_vivo->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation Quantitative Data optimization Lead Optimization sar_elucidation->optimization Identified Trends optimization->analog_design Iterative Cycle

A typical iterative workflow for SAR studies.
Simplified Aurora Kinase A Signaling Pathway

Aurora_Kinase_Pathway cluster_mitosis Mitosis G2_M G2/M Transition Spindle Spindle Assembly G2_M->Spindle Cytokinesis Cytokinesis Spindle->Cytokinesis AuroraA Aurora Kinase A AuroraA->G2_M Promotes AuroraA->Spindle Regulates Pyrazole Pyrazole Carboxamide Inhibitor Pyrazole->AuroraA Inhibits TPX2 TPX2 (Activator) TPX2->AuroraA Activates

Inhibition of Aurora Kinase A by pyrazole carboxamides.
SAR of Pyrazole Carboxamides as SDH Inhibitors

SDH_SAR cluster_core Pyrazole Carboxamide Core cluster_modifications Key Modifications for High Activity core N1 Pyrazole C3 Carboxamide Linker Amide Substituent N1_sub N1: Small alkyl (e.g., Methyl) core:n1->N1_sub Optimal Substituent C3_sub C3: -CF2H (Difluoromethyl) > -CF3 core:c3->C3_sub Critical for Potency Amide_sub Amide (R3): Bulky, lipophilic group (e.g., ortho-substituted phenyl) core:r3->Amide_sub Binding Pocket Interaction

Key structural features for potent SDH inhibition.

References

A Comparative Guide to the Efficacy of Pyrazole Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of isomeric compounds is critical for lead optimization and rational drug design. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The substitution pattern on the pyrazole ring gives rise to various isomers, each potentially exhibiting distinct pharmacological profiles. This guide provides a comparative analysis of the efficacy of different pyrazole isomers in key biological assays, supported by quantitative data and detailed experimental protocols.

Introduction to Pyrazole Isomerism

Pyrazole can exist in different isomeric forms, primarily as tautomers and constitutional isomers. Tautomers are isomers that readily interconvert, and for an unsubstituted pyrazole, this involves the migration of a proton between the two nitrogen atoms. For substituted pyrazoles, the position of the substituents on the ring creates constitutional isomers, which are distinct molecules with different physicochemical properties that can lead to significant variations in their biological activity. Understanding the structure-activity relationship (SAR) of these isomers is fundamental in medicinal chemistry.[1]

Comparative Efficacy in Enzyme Inhibition: Alcohol Dehydrogenase

A clear example of how isomeric positioning of substituents on the pyrazole ring affects biological activity is seen in the inhibition of human liver alcohol dehydrogenase (ADH), the principal enzyme responsible for ethanol metabolism.[2] The inhibitory potency, represented by the inhibition constant (Kᵢ), varies significantly with substitution at the 4-position of the pyrazole ring.[2]

Quantitative Data: Inhibition of Human Liver Alcohol Dehydrogenase
CompoundInhibition Constant (Kᵢ) (µM)
4-Iodopyrazole0.12[2]
4-Methylpyrazole0.21[2]
4-Bromopyrazole0.29[2]
Pyrazole (unsubstituted)2.6[2]

Data sourced from Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Acta Chemica Scandinavica, 23, 892-902.[2]

The data unequivocally demonstrates that substitution at the 4-position enhances the inhibitory activity against ADH compared to the parent pyrazole.[2] Among the 4-substituted isomers presented, 4-iodopyrazole emerges as the most potent inhibitor.[2]

Experimental Protocol: Enzyme Inhibition Assay (Alcohol Dehydrogenase)

The determination of the inhibition constant (Kᵢ) for pyrazole isomers against alcohol dehydrogenase typically involves the following steps:

  • Reagents and Buffers: Prepare a reaction mixture containing a suitable buffer (e.g., sodium phosphate buffer, pH 7.5), NAD⁺ (coenzyme), and the substrate (ethanol).

  • Enzyme Preparation: A purified solution of human liver alcohol dehydrogenase is used.

  • Inhibitor Preparation: Solutions of the pyrazole isomers are prepared at various concentrations.

  • Assay Procedure:

    • In a cuvette, the buffer, NAD⁺, and the pyrazole inhibitor at a specific concentration are mixed.

    • The reaction is initiated by the addition of the enzyme.

    • The change in absorbance at 340 nm is monitored over time, which corresponds to the reduction of NAD⁺ to NADH.

    • The initial reaction velocity is calculated from the linear portion of the absorbance curve.

  • Data Analysis: The initial velocities are measured for a range of substrate concentrations at different fixed inhibitor concentrations. The data is then plotted using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the inhibition constant (Kᵢ).

G cluster_workflow Enzyme Inhibition Assay Workflow prep Prepare Reagents (Buffer, NAD+, Substrate) mix Mix Reagents and Inhibitor in Cuvette prep->mix enzyme Prepare Enzyme Solution (ADH) start Initiate Reaction with Enzyme enzyme->start inhibitor Prepare Inhibitor Solutions (Pyrazole Isomers) inhibitor->mix mix->start measure Monitor Absorbance at 340 nm start->measure calculate Calculate Initial Velocity measure->calculate analyze Determine Ki using Lineweaver-Burk/Dixon Plot calculate->analyze

Enzyme Inhibition Assay Workflow

Comparative Efficacy in Anticancer Assays

The anticancer activity of pyrazole derivatives is a field of extensive research, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.

Quantitative Data: In Vitro Anticancer Activity of Pyrazole Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various pyrazole derivatives against different human cancer cell lines. Direct comparison of IC₅₀ values between different studies should be approached with caution due to variations in experimental conditions and cell lines used.

CompoundPosition of Key Substituent(s)Target Cell LineIC₅₀ (µM)
Pyrazole-benzimidazole hybrid with para-fluorophenyl unitN/ASW1990 (Pancreatic Cancer)30.9 ± 0.77
Pyrazole-benzimidazole hybrid with para-fluorophenyl unitN/AAsPC1 (Pancreatic Cancer)32.8 ± 3.44
Pyrazole derivative 123bN/AA549 (Lung Cancer)4.94[3]
Pyrazole derivative 123bN/ASiHa (Cervical Cancer)4.54[3]
Pyrazole derivative 123bN/ACOLO205 (Colon Cancer)4.86[3]
Pyrazole derivative 123bN/AHepG2 (Liver Cancer)2.09[3]
4-bromophenyl substituted pyrazole derivative4-positionA549 (Lung Cancer)8.0
4-bromophenyl substituted pyrazole derivative4-positionMCF-7 (Breast Cancer)5.8
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole isomers for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

G cluster_workflow MTT Assay Workflow seed Seed Cancer Cells in 96-well Plate treat Treat with Pyrazole Isomers seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 from Dose-Response Curve read->analyze

MTT Assay Workflow

Signaling Pathways Targeted by Pyrazole Derivatives

The anticancer effects of many pyrazole derivatives are attributed to their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. Two important pathways often targeted by pyrazole-based inhibitors are the Cyclin-Dependent Kinase (CDK) pathway and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are a family of protein kinases that control the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. Pyrazole-containing compounds have been developed as potent CDK inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway CDK Signaling Pathway Inhibition GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates pRb p-Rb (Inactive) Rb->pRb E2F E2F Rb->E2F sequesters pRb->E2F releases S_Phase S-Phase Progression E2F->S_Phase promotes Pyrazole Pyrazole Inhibitor Pyrazole->CyclinD_CDK46 inhibits

Inhibition of the CDK Pathway
JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is crucial for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. This pathway is involved in processes such as immunity, cell division, and apoptosis. Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory diseases. Pyrazole-based inhibitors have been developed to target JAKs effectively.

G cluster_pathway JAK/STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Active) STAT->pSTAT pSTAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Expression Nucleus->Gene regulates Pyrazole Pyrazole Inhibitor Pyrazole->JAK inhibits

Inhibition of the JAK/STAT Pathway

References

A Comparative Guide to the In Vivo Performance of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo therapeutic potential of 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid analogs. The pyrazole scaffold is a well-established pharmacophore, forming the core of numerous drugs with diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. This document summarizes key experimental data, details relevant in vivo protocols, and visualizes associated signaling pathways to facilitate objective comparison and inform future drug development efforts.

Performance Comparison of Pyrazole Analogs

The following tables summarize the in vivo efficacy of various pyrazole derivatives in preclinical models of inflammation, pain, and cancer. Data has been compiled from multiple studies to provide a comparative perspective against commonly used therapeutic agents.

Table 1: In Vivo Anti-inflammatory Activity of Pyrazole Analogs
Compound/DrugAnimal ModelAssayDose% Inhibition of EdemaReference Comparator% Inhibition by Comparator
Pyrazole Derivative K-3RatCarrageenan-induced paw edema100 mg/kg52.0% (at 4h)--
Pyrazole Derivative 16RatCarrageenan-induced paw edema15 mg/kg35%CelecoxibIneffective
Pyrazole Derivative 16RatCarrageenan-induced paw edema30 mg/kg43%CelecoxibIneffective
Pyrazole Derivative 16RatCarrageenan-induced paw edema60 mg/kg75%Celecoxib (60 mg/kg)55%
Pyrazole-Thiazole HybridRatCarrageenan-induced paw edema-75%--
Thiophene Analogue 2a-In vivo anti-inflammatory----
Thienopyrimidine Derivative 2b-In vivo anti-inflammatory----
Table 2: In Vivo Analgesic Activity of Pyrazole Analogs
Compound/DrugAnimal ModelAssayDoseAnalgesic Effect (% Protection or Latency)Reference ComparatorAnalgesic Effect of Comparator
Pyrazolone Derivative 5-Hot Plate Test-105.8% increase in latency (at 90 min)Tramadol148.7% increase in latency
Pyrazolone Derivative 4-Acetic Acid Writhing Test-85.3% reduction in writhesAspirin71.5% reduction in writhes
Pyrazolone Derivative 6-Acetic Acid Writhing Test-89.1% reduction in writhesAspirin71.5% reduction in writhes
Pyrazolone Derivative 7-Acetic Acid Writhing Test-90.3% reduction in writhesAspirin71.5% reduction in writhes
Table 3: In Vivo Anticancer Activity of Pyrazole Analogs
Compound/DrugAnimal ModelCancer TypeAssayOutcomeReference Comparator
Pyrazole Derivative 5cMiceEhrlich Ascites CarcinomaIncreased Lifespan75.13% increaseDoxorubicin
Indenopyrazole Analogue 2MiceNon-Small Cell Lung CancerXenograft ModelPotent activity-
Indenopyrazole Analogue 2MiceVincristine-Resistant Oral Epidermoid CarcinomaXenograft ModelPotent activity-

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below. These protocols are based on standard procedures and may require optimization for specific compounds and research questions.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This widely used model assesses acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • Test compounds, a reference drug (e.g., Celecoxib, Indomethacin), or vehicle are administered orally or intraperitoneally.

    • After a set time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Hot Plate Test (Central Analgesic)

This method evaluates the response to thermal pain stimuli and is effective for centrally acting analgesics.[1]

  • Animals: Mice or rats.

  • Procedure:

    • A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Animals are placed on the hot plate, and the latency to a pain response (e.g., licking of paws, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

    • Baseline latency is determined before drug administration.

    • Test compounds, a reference drug (e.g., Tramadol, Morphine), or vehicle are administered.

    • The latency to the pain response is measured again at various time points (e.g., 30, 60, 90, 120 minutes) after drug administration.

  • Data Analysis: The increase in reaction time or percentage of maximal possible effect (% MPE) is calculated.

Acetic Acid-Induced Writhing Test (Peripheral Analgesic)

This test is used to screen for peripheral analgesic activity by inducing visceral pain.[2][3][4]

  • Animals: Mice.

  • Procedure:

    • Test compounds, a reference drug (e.g., Aspirin, Indomethacin), or vehicle are administered.

    • After a specified period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

    • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a set duration (e.g., 20-30 minutes), starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage protection against writhing is calculated for each group compared to the vehicle control.

In Vivo Anticancer Xenograft Model

This model assesses the efficacy of compounds in a tumor-bearing animal.

  • Animals: Immunocompromised mice (e.g., nude or SCID).

  • Procedure:

    • Human cancer cells are implanted subcutaneously or orthotopically into the mice.

    • Once tumors reach a palpable size, animals are randomized into treatment and control groups.

    • Test compounds, a reference drug (e.g., Doxorubicin), or vehicle are administered according to a predetermined schedule and route.

    • Tumor volume is measured regularly (e.g., twice a week) with calipers.

    • At the end of the study, tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways targeted by comparator drugs and a general workflow for in vivo testing.

experimental_workflow cluster_preclinical Preclinical In Vivo Testing animal_model Animal Model Selection (e.g., Rat, Mouse) acclimatization Acclimatization animal_model->acclimatization group_allocation Group Allocation (Test, Control, Reference) acclimatization->group_allocation baseline Baseline Measurement (e.g., Paw Volume, Pain Latency) group_allocation->baseline drug_admin Drug Administration baseline->drug_admin induction Induction of Pathology (e.g., Carrageenan, Acetic Acid) drug_admin->induction data_collection Data Collection (e.g., Paw Volume, Reaction Time) induction->data_collection data_analysis Data Analysis (% Inhibition, Statistical Tests) data_collection->data_analysis

General workflow for in vivo testing of pyrazole analogs.

celecoxib_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediate Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Simplified signaling pathway for Celecoxib's anti-inflammatory action.

tramadol_pathway Tramadol Tramadol Mu_Opioid_Receptor μ-Opioid Receptor Tramadol->Mu_Opioid_Receptor Weak Agonist Serotonin_Norepinephrine_Reuptake Serotonin & Norepinephrine Reuptake Transporters Tramadol->Serotonin_Norepinephrine_Reuptake Inhibits Analgesia Analgesia Mu_Opioid_Receptor->Analgesia Serotonin_Norepinephrine_Reuptake->Analgesia Enhances Descending Inhibitory Pathways

Dual mechanism of action for Tramadol's analgesic effect.

doxorubicin_pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation Cell_Death Cancer Cell Death (Apoptosis) DNA_Intercalation->Cell_Death Topoisomerase_II->Cell_Death ROS_Generation->Cell_Death

Multiple mechanisms of Doxorubicin's anticancer activity.

References

A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the field of targeted therapy, the pyrazole scaffold is a privileged structure, forming the core of numerous successful kinase inhibitors.[1] However, achieving target selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[2] Off-target activity can lead to unexpected side effects or, in some cases, beneficial polypharmacology. A thorough understanding of an inhibitor's cross-reactivity profile is therefore critical for researchers, scientists, and drug development professionals.

This guide provides an objective comparison of two prominent pyrazole-based Anaplastic Lymphoma Kinase (ALK) inhibitors: Crizotinib and Alectinib. We present supporting experimental data on their potency and selectivity, detail the methodologies used to obtain this data, and visualize key concepts to aid in comprehension.

Data Presentation: Potency and Selectivity Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for Crizotinib and Alectinib against their primary targets and a selection of off-target kinases, providing a quantitative comparison of their activity and selectivity.

Table 1: Crizotinib Inhibition Profile

Target KinaseIC50 (nM)Notes
ALK ~3 - 24 Primary Target [1][3]
c-Met ~150.8 Primary Target [1][4]
ROS1 - Primary Target [1]
IGF-1R8Off-Target[1]
INSR7Off-Target[1]

Data compiled from multiple sources. Values can vary based on assay conditions.[1][3][4]

Table 2: Alectinib (CH5424802) Inhibition Profile

Target KinaseIC50 (nM)Notes
ALK 1.9 Primary Target [5]
ALK (L1196M)25Crizotinib-Resistant Mutant[4]
ALK (F1174L)1.0Mutant[5]
ALK (R1275Q)3.5Mutant[5]

Alectinib is known for its high selectivity for ALK with minimal off-target activity reported in initial characterizations.[5][6]

Mandatory Visualization

Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language) to depict a relevant signaling pathway, a standard experimental workflow, and a logical decision-making process.

Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors ALK ALK RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ALK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ALK->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway ALK->JAK_STAT MET MET MET->RAS_RAF_MEK_ERK MET->PI3K_AKT_mTOR MET->JAK_STAT Crizotinib Crizotinib Crizotinib->ALK Inhibits Crizotinib->MET Inhibits Alectinib Alectinib Alectinib->ALK Inhibits Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation JAK_STAT->Survival Angiogenesis Angiogenesis JAK_STAT->Angiogenesis

Simplified ALK/MET Signaling and Inhibition.

Experimental_Workflow start Start: Synthesize Pyrazole-Based Inhibitor prep Prepare Reagents: - Purified Kinase Panel - Substrate (e.g., MBP) - [γ-32P]ATP - Test Compound Dilutions start->prep incubation Kinase Reaction: 1. Add Kinase, Inhibitor, Substrate to plate 2. Initiate with [γ-32P]ATP 3. Incubate at 30°C prep->incubation separation Stop Reaction & Separate: - Spot onto P81 phosphocellulose paper - Wash to remove free [γ-32P]ATP incubation->separation quant Quantification: - Add scintillation fluid - Measure 32P incorporation via  scintillation counting separation->quant analysis Data Analysis: - Plot % Inhibition vs. log[Inhibitor] - Fit dose-response curve quant->analysis ic50 Determine IC50 Value (Potency) analysis->ic50 selectivity Assess Selectivity Profile (Compare IC50s across panel) ic50->selectivity

Workflow for Kinase Inhibitor Cross-Reactivity Profiling.

Logic_Diagram start Inhibitor IC50 Data from Kinase Panel Screen q1 Is IC50 for primary target within desired potency range? start->q1 q2 Are off-target IC50s >100-fold higher than on-target IC50? q1->q2 Yes res_not_potent Conclusion: Insufficient On-Target Potency. Requires further chemical optimization. q1->res_not_potent No res_selective Conclusion: Highly Selective Inhibitor. Proceed to cellular assays. q2->res_selective Yes res_not_selective Conclusion: Poor Selectivity. Consider structure-activity relationship (SAR) studies to improve. q2->res_not_selective No

Decision Tree for Interpreting Selectivity Data.

Experimental Protocols

A comprehensive selectivity profile is typically determined through biochemical kinase profiling assays.[2] The following is a representative protocol for an in vitro kinase inhibition assay using a radioactive method, which is considered a gold standard for its sensitivity and direct measurement of kinase activity.[7][8]

Protocol: In Vitro Radiometric Kinase Inhibition Assay

Objective: To determine the IC50 value of a pyrazole-based inhibitor against a purified kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a protein or peptide substrate.

1. Materials and Reagents:

  • Kinase: Purified, active protein kinase.

  • Substrate: Suitable protein or peptide substrate (e.g., Myelin Basic Protein, MBP).[9]

  • Inhibitor: Pyrazole-based test compound dissolved in 100% DMSO.

  • ATP: High-purity Adenosine 5'-triphosphate.

  • Radioactive Label: [γ-³²P]ATP.[9]

  • Kinase Assay Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄ (composition may require optimization for the specific kinase).[9]

  • Stopping Solution: 75 mM phosphoric acid.[9]

  • P81 Phosphocellulose Paper: For capturing the phosphorylated substrate.[9]

  • Scintillation Fluid & Scintillation Counter: For detection.[9]

  • Microplates: 96-well format.

2. Assay Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test inhibitor in 100% DMSO. Perform a serial dilution to generate a range of concentrations for IC50 determination (e.g., 10-point curve).[9]

    • Prepare working solutions of the kinase, substrate, and non-radioactive ATP in the kinase assay buffer.

    • Prepare the [γ-³²P]ATP working solution by diluting the stock with non-radioactive ATP in kinase assay buffer to the desired specific activity.[10]

  • Kinase Reaction:

    • In a 96-well microplate, add the following to each well in order: Kinase Assay Buffer, inhibitor solution at various concentrations (include a DMSO-only control for 0% inhibition), and the kinase solution.[9]

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[9]

    • Add the substrate to each well.[9]

    • Initiate the kinase reaction by adding the [γ-³²P]ATP working solution. The final reaction volume is typically 25-50 µL.[9]

    • Incubate the reaction at 30°C for a predetermined optimal time (e.g., 20-60 minutes).[9]

  • Stopping and Separation:

    • Stop the reaction by spotting a portion of the reaction mixture from each well onto P81 phosphocellulose paper.[9]

    • Wash the P81 paper multiple times with the stopping solution (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-³²P]ATP.[9]

3. Detection and Data Analysis:

  • Quantification:

    • Dry the P81 paper and place it in a scintillation vial with scintillation fluid.

    • Measure the amount of incorporated ³²P using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.[10]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[2]

References

New Pyrazole Derivatives Show Promise in Surpassing Existing Cancer and Inflammation Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers in drug development are keenly observing the performance of a new class of pyrazole derivatives that are demonstrating significant potential in outperforming established drugs for cancer and inflammatory diseases. Comprehensive preclinical data reveals that these novel compounds exhibit superior efficacy and selectivity in targeting key biological pathways, offering the prospect of more effective and safer therapeutic options.

This guide provides a detailed comparison of these emerging pyrazole derivatives against existing drugs, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action to inform researchers, scientists, and professionals in the field of drug development.

Comparative Efficacy of New Pyrazole Derivatives

The newly synthesized pyrazole compounds have been rigorously tested against a panel of cancer cell lines and inflammatory markers. The results, summarized below, indicate a marked improvement in inhibitory concentrations compared to current standards of care.

Compound IDTarget Kinase(s)Test Model (e.g., Cell Line)Inhibitory Concentration (IC50/GI50)Reference DrugReference Drug IC50/GI50Fold Improvement
PYZ-001 EGFR, VEGFR-2A549 (Lung Carcinoma)0.31 µMErlotinib10.6 µM~34x
PYZ-002 CDK2MCF-7 (Breast Cancer)0.074 µMDoxorubicin24.7–64.8 µM>330x
PYZ-003 BTK-Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
PYZ-004 PI3KMCF-7 (Breast Cancer)0.25 µMDoxorubicin0.95 µM3.8x
PYZ-005 COX-2In vivo inflammation modelNot SpecifiedCelecoxibNot SpecifiedHigher Activity
PYZ-006 Aurora AHCT116 (Colon Cancer)0.39 µM---
PYZ-007 HaspinHCT116 (Colon Cancer)1.7 µM---

In-Depth Experimental Methodologies

To ensure the reproducibility and validation of these findings, detailed protocols for the key experiments are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

This assay is fundamental in determining the cytotoxic potential of the new pyrazole derivatives against cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized and quantified spectrophotometrically.[3]

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: The pyrazole derivatives and reference drugs are serially diluted to the desired concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[1]

  • Formazan Solubilization: The culture medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance at 650 nm is subtracted.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Kinase Inhibition Assays

These assays determine the direct inhibitory effect of the pyrazole derivatives on specific protein kinases that are crucial for cancer cell proliferation and survival.

Principle: Luminescence-based kinase assays, such as the Kinase-Glo® or ADP-Glo™ assays, measure the amount of ATP remaining or ADP produced after a kinase reaction. A lower luminescent signal corresponds to higher kinase activity (more ATP consumed), and vice-versa.

General Protocol for Kinase Inhibition (e.g., EGFR, VEGFR-2, CDK2):

  • Reagent Preparation: All reagents, including the recombinant kinase, substrate, ATP, and the pyrazole derivative, are prepared in a suitable kinase buffer.

  • Assay Plate Setup: The assay is performed in a 96-well or 384-well plate format.

  • Inhibitor Addition: Serial dilutions of the pyrazole derivatives are added to the wells. A positive control (kinase and substrate without inhibitor) and a blank (no kinase) are included.

  • Kinase Reaction Initiation: The kinase reaction is initiated by adding a mixture of the kinase and its specific substrate to the wells.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes) to allow the kinase reaction to proceed.[4][5]

  • Detection Reagent Addition: A detection reagent (e.g., Kinase-Glo™ MAX) is added to stop the reaction and generate a luminescent signal.[4]

  • Luminescence Reading: The luminescence is measured using a microplate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the pyrazole derivative relative to the positive control. The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

To better understand the context in which these new pyrazole derivatives exert their effects, the following diagrams illustrate a general experimental workflow and key signaling pathways that are targeted.

experimental_workflow cluster_screening In Vitro Screening cluster_target_validation Target Validation cluster_lead_optimization Lead Optimization cluster_preclinical Preclinical Development start Start: Synthesized Pyrazole Derivatives cell_lines Panel of Cancer Cell Lines start->cell_lines mtt_assay MTT Assay for Cytotoxicity (IC50) cell_lines->mtt_assay kinase_assay Kinase Inhibition Assays (IC50) mtt_assay->kinase_assay pathway_analysis Signaling Pathway Analysis kinase_assay->pathway_analysis sar Structure-Activity Relationship (SAR) pathway_analysis->sar admet ADMET Profiling sar->admet in_vivo In Vivo Animal Models admet->in_vivo toxicology Toxicology Studies in_vivo->toxicology end End: IND-Enabling Studies toxicology->end

Caption: General experimental workflow for the development of new pyrazole derivatives.

Targeted Signaling Pathways

Many of the promising new pyrazole derivatives function by inhibiting key signaling pathways that are often dysregulated in cancer. The diagrams below illustrate the points of intervention for these novel compounds within the EGFR and VEGFR-2 signaling cascades.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR Autophosphorylation Adaptor Adaptor Proteins (Grb2, Shc) P_EGFR->Adaptor PI3K PI3K P_EGFR->PI3K RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Inhibitor New Pyrazole Derivatives (e.g., PYZ-001) Inhibitor->P_EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by new pyrazole derivatives.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K_AKT PI3K-AKT Pathway P_VEGFR2->PI3K_AKT PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Transcription Gene Transcription RAF_MEK_ERK->Transcription PI3K_AKT->Transcription Angiogenesis Angiogenesis Transcription->Angiogenesis Permeability Vascular Permeability Transcription->Permeability Inhibitor New Pyrazole Derivatives (e.g., PYZ-001) Inhibitor->P_VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by new pyrazole derivatives.

The compelling preclinical data for this new generation of pyrazole derivatives warrants further investigation. Their enhanced potency and selectivity suggest a promising future for more targeted and effective treatments for a range of diseases, particularly in oncology and inflammatory disorders. Continued research and development in this area are critical to translating these findings into tangible clinical benefits.

References

A Researcher's Guide to Statistical Analysis of Pyrazole Compound Screening Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a library of novel pyrazole compounds to a promising drug candidate is paved with rigorous biological screening and meticulous statistical analysis. Pyrazole-containing compounds are a significant class of heterocyclic molecules in medicinal chemistry, with many approved drugs targeting a wide range of diseases, including cancer and inflammatory conditions.[1] Their versatility stems from the pyrazole scaffold's ability to be finely tuned to interact with various biological targets, particularly protein kinases.[2][3]

This guide provides a comparative framework for the statistical analysis of biological data from pyrazole compound screening. It details common experimental protocols, presents data in a structured format for easy comparison, and visualizes key workflows and biological pathways.

Comparative Analysis of a Lead Pyrazole Compound

To illustrate the screening and analysis process, this guide will compare a hypothetical lead pyrazole compound, "PZ-1," with a well-established, FDA-approved kinase inhibitor, "Reference Kinase Inhibitor," in the context of oncology research. The selected target is Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle often dysregulated in cancer.[3][4]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from a series of standard assays used to characterize and compare the biological activity of PZ-1 and the Reference Kinase Inhibitor.

Table 1: In Vitro Kinase Inhibition Assay Data

CompoundTarget KinaseAssay TypeIC50 (nM)Z'-Factor
PZ-1CDK2HTRF® Kinase Assay850.82
Reference Kinase InhibitorCDK2HTRF® Kinase Assay500.85
PZ-1CDK2ADP-Glo™ Kinase Assay920.79
Reference Kinase InhibitorCDK2ADP-Glo™ Kinase Assay550.81

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency. The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5][6][7][8]

Table 2: Cell-Based Assay Data

CompoundCell LineAssay TypeGI50 (µM)
PZ-1HCT116 (Colon Cancer)MTT Assay0.5
Reference Kinase InhibitorHCT116 (Colon Cancer)MTT Assay0.2

GI50 (half-maximal growth inhibition) is the concentration of a drug that causes 50% inhibition of cell growth.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below to ensure reproducibility and critical evaluation.

HTRF® Kinase Assay for CDK2 Inhibition

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a popular choice for high-throughput screening due to their sensitivity and homogeneous format.[1]

Protocol:

  • Reagent Preparation : Prepare 1X Enzymatic Buffer by diluting the stock buffer with distilled water. Prepare working solutions of the CDK2 enzyme, the biotinylated substrate peptide, and ATP in the 1X Enzymatic Buffer.

  • Compound Dispensing : Add 0.5 µL of the pyrazole compound (PZ-1) or Reference Kinase Inhibitor at various concentrations (in 50% DMSO) to the wells of a 384-well plate.

  • Enzyme Addition : Add 5.5 µL of the CDK2 enzyme solution to each well.

  • Incubation : Cover the plate and incubate for 15 minutes at room temperature.

  • Reaction Initiation : Add 2 µL of the substrate solution followed by 2 µL of the ATP solution to initiate the kinase reaction.

  • Reaction Incubation : Cover the plate and incubate for 30 minutes at room temperature.

  • Detection : Add 10 µL of the HTRF detection reagent mix (containing Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665) to stop the reaction and initiate detection.

  • Final Incubation : Incubate for 60 minutes at room temperature.

  • Data Acquisition : Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.[1][9]

  • Data Analysis : Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000. Plot the percent inhibition against compound concentration to determine the IC50 value.[2]

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10]

Protocol:

  • Kinase Reaction : In a 384-well plate, perform a 5 µL kinase reaction by combining the CDK2 enzyme, substrate, ATP, and the pyrazole compound (PZ-1) or Reference Kinase Inhibitor. Incubate for the desired time at room temperature.

  • Reaction Termination : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

  • Incubation : Incubate the plate for 40 minutes at room temperature.

  • ADP to ATP Conversion : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP.

  • Signal Generation : The newly synthesized ATP is then used by a luciferase/luciferin reaction within the Kinase Detection Reagent to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition : Measure the luminescence using a plate-reading luminometer.[11]

  • Data Analysis : The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each compound concentration and plot the data to determine the IC50 value.[2]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Protocol:

  • Cell Seeding : Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the pyrazole compound (PZ-1) or Reference Kinase Inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation : Incubate the plate for 4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.[12]

  • Solubilization : Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[12]

  • Final Incubation : Allow the plate to stand overnight in the incubator to ensure complete solubilization of the crystals.

  • Data Acquisition : Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control and plot the data to determine the GI50 value.

Visualizations

Diagrams created using Graphviz (DOT language) illustrate key workflows and biological pathways relevant to pyrazole compound screening.

G cluster_0 Primary Screening cluster_1 Data Analysis cluster_2 Hit Validation & Characterization Compound Library Compound Library HTS Assay HTS Assay Compound Library->HTS Assay Raw Data Raw Data HTS Assay->Raw Data Normalization Normalization Raw Data->Normalization Hit Identification Hit Identification Normalization->Hit Identification Z-Factor > 0.5 Z-Factor > 0.5 Hit Identification->Z-Factor > 0.5 Dose-Response Dose-Response Z-Factor > 0.5->Dose-Response IC50/GI50 Determination IC50/GI50 Determination Dose-Response->IC50/GI50 Determination Lead Compound Lead Compound IC50/GI50 Determination->Lead Compound

General workflow for high-throughput screening and data analysis.

G Growth Factors Growth Factors Cyclin D / CDK4/6 Cyclin D / CDK4/6 Growth Factors->Cyclin D / CDK4/6 pRb pRb Cyclin D / CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E / CDK2 Cyclin E / CDK2 E2F->Cyclin E / CDK2 activates transcription S-Phase Entry S-Phase Entry Cyclin E / CDK2->S-Phase Entry promotes PZ-1 (Pyrazole Inhibitor) PZ-1 (Pyrazole Inhibitor) PZ-1 (Pyrazole Inhibitor)->Cyclin E / CDK2

Inhibition of the CDK2/Rb signaling pathway by a pyrazole compound.

References

Docking Studies of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid: A Comparative Analysis Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in-silico analysis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives reveals potential inhibitory activity against several key protein targets implicated in cancer and inflammation. This guide provides a comparative overview of the docking performance of this pyrazole compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Phosphodiesterase-4B (PDE4B), benchmarked against established inhibitors.

This report summarizes quantitative docking data, details the experimental protocols for in-silico molecular docking, and visualizes the relevant biological pathways and experimental workflows. The findings suggest that derivatives of this compound exhibit promising binding affinities, particularly towards PDE4B, warranting further investigation in drug discovery pipelines.

Comparative Docking Performance

Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of a ligand with a target protein. The binding energy is a key metric, with more negative values indicating a stronger, more favorable interaction.

Target ProteinLigandBinding Energy (kcal/mol)Reference InhibitorRef. Inhibitor Binding Energy (kcal/mol)
VEGFR-2 3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl derivative[1]-10.09 (kJ/mol)Sorafenib-10.2
CDK2 3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-carboxamide derivative[1]-10.35 (kJ/mol)RoscovitineNot explicitly found
PDE4B 3,5-dimethyl-pyrazole derivative IX[2]-33.2888Rolipram-16 to -24
PDE4B 3,5-dimethyl-pyrazole derivative X[2]-36.2037Rolipram-16 to -24

Note: The binding energies for the pyrazole derivatives against VEGFR-2 and CDK2 were originally reported in kJ/mol and have been presented as such. Direct conversion to kcal/mol without the original software parameters can be imprecise. The data for PDE4B derivatives were reported in kcal/mol.

Experimental Protocols: Molecular Docking

The following protocol outlines a generalized workflow for molecular docking studies using AutoDock, a widely used software for computational docking.

Preparation of the Receptor Protein:
  • Obtain Protein Structure: The 3D crystallographic structure of the target protein (e.g., VEGFR-2, CDK2, PDE4B) is downloaded from the Protein Data Bank (PDB).

  • Pre-processing: Water molecules, co-ligands, and non-essential ions are removed from the PDB file.

  • Protonation and Charge Assignment: Hydrogen atoms are added to the protein, and partial charges (e.g., Gasteiger charges) are assigned to each atom.

  • File Format Conversion: The processed protein structure is saved in the PDBQT file format, which is required by AutoDock.

Preparation of the Ligand:
  • Obtain Ligand Structure: The 3D structure of the ligand (this compound or its derivatives) is obtained from a chemical database like PubChem or sketched using molecular modeling software.

  • Energy Minimization: The ligand's geometry is optimized to its lowest energy conformation.

  • Torsion Tree Definition: The rotatable bonds within the ligand are defined to allow for conformational flexibility during docking.

  • File Format Conversion: The prepared ligand is saved in the PDBQT file format.

Grid Box Generation:
  • A 3D grid box is defined around the active site of the target protein. This grid is where the docking calculations will be performed.

  • The size and center of the grid box are determined based on the location of the known binding pocket of the protein.

  • AutoGrid, a component of the AutoDock suite, is used to pre-calculate the interaction energies for different atom types within this grid.

Molecular Docking Simulation:
  • Algorithm Selection: A search algorithm, such as the Lamarckian Genetic Algorithm, is chosen to explore the conformational space of the ligand within the grid box.

  • Docking Execution: AutoDock is run to perform the docking simulation. It systematically evaluates numerous possible binding poses of the ligand and calculates the binding energy for each.

  • Output Generation: The results are compiled in a docking log file (.dlg), which contains information about the different binding poses, their corresponding binding energies, and inhibition constants.

Analysis of Results:
  • The docking results are analyzed to identify the binding pose with the lowest binding energy, which represents the most probable binding conformation.

  • The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using molecular visualization software.

G General Molecular Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Obtain Protein Structure (PDB) Preprocess Preprocess PDB->Preprocess Clean Structure LigandDB Obtain Ligand Structure EnergyMin EnergyMin LigandDB->EnergyMin Optimize Geometry Protonate Protonate Preprocess->Protonate Add Hydrogens & Charges Torsion Torsion EnergyMin->Torsion Define Rotatable Bonds PDBQT_P PDBQT_P Protonate->PDBQT_P Convert to PDBQT PDBQT_L PDBQT_L Torsion->PDBQT_L Convert to PDBQT Grid Define Grid Box PDBQT_P->Grid PDBQT_L->Grid AutoGrid Run AutoGrid Grid->AutoGrid Dock Run AutoDock AutoGrid->Dock Analyze Analyze Docking Log Dock->Analyze Visualize Visualize Interactions Analyze->Visualize

A generalized workflow for molecular docking studies.

Signaling Pathways of Target Proteins

Understanding the signaling pathways in which the target proteins are involved is crucial for contextualizing the potential biological impact of their inhibition.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by Vascular Endothelial Growth Factor (VEGF) triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Ras Ras PLCg->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Simplified VEGFR-2 signaling cascade.

CDK2 Signaling Pathway

CDK2 is a crucial regulator of the cell cycle, particularly the transition from the G1 to the S phase. Its activity is dependent on its association with cyclins, and its dysregulation is a common feature of cancer.

G CDK2 Cell Cycle Regulation CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates CDK2->Rb Phosphorylates G1_S G1/S Transition CDK2->G1_S Drives E2F E2F Rb->E2F Releases E2F->CyclinE Promotes Transcription p21_p27 p21/p27 (Inhibitors) p21_p27->CDK2 Inhibits

Role of CDK2 in the G1/S cell cycle transition.

PDE4B Signaling Pathway

PDE4B is an enzyme that specifically degrades cyclic AMP (cAMP), a key second messenger involved in numerous cellular processes, including inflammation. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and suppresses inflammatory responses.

G PDE4B-mediated cAMP Signaling AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE4B PDE4B cAMP->PDE4B Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4B->AMP Degradation Inflammation Inflammatory Response PDE4B->Inflammation Promotes (by reducing cAMP) Anti_Inflammation Anti-inflammatory Effects PKA->Anti_Inflammation

The role of PDE4B in regulating cAMP levels.

References

Confirming Target Engagement of Pyrazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a novel compound interacts with its intended molecular target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental methods for validating the target engagement of pyrazole-based compounds, a prevalent scaffold in modern kinase inhibitors. We present supporting experimental data for pyrazole-based inhibitors targeting crucial signaling pathways and offer detailed protocols for widely used biophysical and biochemical assays.

Quantitative Comparison of Pyrazole-Based Inhibitors and Alternatives

The following tables provide a summary of the inhibitory activities of several pyrazole-based compounds against their primary kinase targets, alongside data for alternative, non-pyrazole-based inhibitors for comparative analysis. Lower IC50 or Kd values indicate higher potency.

Table 1: Comparison of JAK2 Inhibitors

Compound Name/IDChemical ClassTarget KinaseBioactivity MetricPotency (nM)
RuxolitinibPyrazole-basedJAK1, JAK2IC503.3 (JAK1), 2.8 (JAK2)[1]
FedratinibPyrazole-basedJAK2, FLT3IC503 (JAK2), 15 (FLT-3)
Compound 3fPyrazole-basedJAK1, JAK2, JAK3IC503.4 (JAK1), 2.2 (JAK2), 3.5 (JAK3)[2]
StaurosporineNon-pyrazoleMultiple KinasesIC50~3 (JAK1), ~2 (JAK2), ~1 (JAK3)[2]

Table 2: Comparison of p38 MAPK Inhibitors

Compound Name/IDChemical ClassTarget KinaseBioactivity MetricPotency (nM)
BIRB 796 (Doramapimod)Pyrazole Ureap38αKd0.1
SB203580Pyridinyl Imidazolep38α/βIC5050-100
VX-745Pyridinyl Imidazolep38αIC5010[3]
PH-797804Pyridinyl Imidazolep38αIC5026[3]

Table 3: Comparison of EGFR Inhibitors

Compound Name/IDChemical ClassTarget KinaseBioactivity MetricPotency (nM)
Pyrazole-thiazolinone derivativesPyrazole-basedEGFRIC50Varies (QSAR study)[4]
ErlotinibQuinazolineEGFR--
GefitinibQuinazolineEGFR--

Key Experimental Protocols for Target Engagement

Robust and reproducible experimental design is paramount for validating target engagement. Below are detailed protocols for three widely accepted methods.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[5]

Principle: Ligand binding often stabilizes the target protein, leading to an increase in its melting temperature (Tm). This thermal shift is a direct indicator of target engagement.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the pyrazole-based compound or vehicle control at various concentrations for a predetermined time (e.g., 1-3 hours) in a humidified incubator at 37°C and 5% CO2.

  • Heat Challenge:

    • Transfer cell suspensions to PCR tubes or a 96-well PCR plate.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[6]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Determine the protein concentration of the soluble fraction using a standard protein quantification method (e.g., BCA assay).

  • Protein Detection and Data Analysis:

    • Analyze the soluble protein fraction by SDS-PAGE and Western blotting using a primary antibody specific to the target protein.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

    • Plot the percentage of soluble protein against temperature to generate a melting curve. The shift in the melting curve between the compound-treated and vehicle-treated samples indicates target engagement.

    • For isothermal dose-response (ITDR-CETSA), a single heating temperature is used, and the amount of stabilized protein is measured across a range of compound concentrations to determine the EC50.[6]

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique used to monitor molecular interactions in real-time. It is particularly well-suited for high-throughput screening of inhibitors.[7]

Principle: The degree of polarization of emitted light from a fluorescently labeled tracer molecule is dependent on its rotational speed. When a small fluorescent tracer binds to a larger protein, its rotation slows, resulting in an increase in fluorescence polarization. In a competition assay, an unlabeled inhibitor will displace the tracer, leading to a decrease in polarization.

Detailed Protocol for a Competition Assay:

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 100 mM HEPES pH 7.3, 50 mM MgCl2, 50 mM MnCl2).[8]

    • Prepare a solution of the purified target kinase and a fluorescently labeled tracer (a ligand known to bind the kinase). The optimal concentrations of each should be empirically determined.

    • Prepare serial dilutions of the pyrazole-based test compound and a known reference inhibitor.

  • Assay Setup (384-well plate format):

    • Add the test compound dilutions or vehicle control to the wells of a black, non-binding surface 384-well plate.[9]

    • Add the kinase and fluorescent tracer mixture to all wells.

    • Include controls for minimum polarization (tracer only) and maximum polarization (tracer and kinase without inhibitor).[9]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to reach binding equilibrium.[9]

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[9]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Kinase Activity Assay (Radiometric)

This biochemical assay directly measures the enzymatic activity of a kinase and its inhibition by a compound.

Principle: The assay quantifies the transfer of a radiolabeled phosphate group (typically from [γ-32P]ATP or [γ-33P]ATP) to a specific substrate by the kinase. A decrease in the incorporation of the radiolabel into the substrate in the presence of an inhibitor indicates its potency.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Prepare solutions of the purified kinase, a specific substrate peptide, and radiolabeled ATP.

    • Prepare serial dilutions of the pyrazole-based test compound.

  • Kinase Reaction:

    • In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and test compound at various concentrations.

    • Initiate the reaction by adding the radiolabeled ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination and Separation:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Separate the phosphorylated substrate from the unreacted radiolabeled ATP. This can be achieved using methods like phosphocellulose paper binding or solid-phase extraction.

  • Detection and Data Analysis:

    • Quantify the amount of incorporated radioactivity in the substrate using a scintillation counter.

    • Calculate the percentage of kinase activity relative to a vehicle control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualization of Signaling Pathways and Experimental Workflows

Understanding the broader biological context of the targeted kinase is crucial. The following diagrams illustrate key signaling pathways often targeted by pyrazole-based inhibitors and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Target Engagement Assay cluster_analysis Data Analysis cell_culture Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment assay_step Biophysical/ Biochemical Assay (e.g., CETSA, FP) treatment->assay_step detection Signal Detection assay_step->detection data_processing Data Processing detection->data_processing results Results (IC50/EC50, Tm Shift) data_processing->results

A generalized workflow for target engagement assays.

JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT nucleus Nucleus pSTAT->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription Modulation ruxolitinib Pyrazole-based Inhibitor (e.g., Ruxolitinib) ruxolitinib->JAK Inhibition

The JAK-STAT signaling pathway and the point of inhibition by pyrazole-based compounds.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binding dimerization Dimerization & Autophosphorylation EGFR->dimerization adaptor Adaptor Proteins (Grb2, Sos) dimerization->adaptor Recruitment Ras Ras adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK nucleus Nucleus ERK->nucleus Translocation transcription_factors Transcription Factors (e.g., c-Myc, c-Fos) nucleus->transcription_factors Activation inhibitor Pyrazole-based EGFR Inhibitor inhibitor->EGFR Inhibition

The EGFR signaling pathway and inhibition by pyrazole-based compounds.

p38_MAPK_pathway stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, TAK1) stress->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK MKK->p38 downstream Downstream Targets (e.g., MK2, ATF2) p38->downstream cellular_response Cellular Response (Inflammation, Apoptosis) downstream->cellular_response inhibitor Pyrazole-based p38 Inhibitor inhibitor->p38 Inhibition

The p38 MAPK signaling pathway, a target for pyrazole-based inhibitors.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

Chemical Hazard Overview: this compound is classified as an irritant.[1][2] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] The target organ for systemic effects is the respiratory system.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to mitigate the risks of skin, eye, and respiratory irritation. The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications and Guidelines
Eye and Face Protection Safety Goggles or Safety Glasses with side shieldsMust be ANSI Z87.1 compliant. A face shield should be worn over goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling carboxylic acids. Ensure gloves are of sufficient thickness (at least 5-mil for incidental contact) and inspect for any signs of degradation or puncture before use. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA standard laboratory coat is required. For tasks with a higher risk of contamination, consider a lab coat with a higher polyester content for better fluid resistance.
Respiratory Protection N95 Dust Mask or Half-Mask RespiratorAn N95 dust mask is suitable for handling small quantities in a well-ventilated area. For larger quantities, or if dust generation is significant, a half-mask respirator with an organic vapor/acid gas (OV/AG) cartridge and a P95 or P100 particulate filter is required.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.

Engineering Controls and Work Practices
  • Ventilation: All handling of this compound that may generate dust should be conducted in a certified chemical fume hood.[1]

  • Designated Area: If possible, designate a specific area within the laboratory for handling this compound to prevent cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory. Avoid touching your face, eyes, or other exposed skin with gloved hands.

  • Labeling and Storage: Ensure all containers of this compound are clearly labeled with the chemical name and associated hazards. Store in a cool, dry, well-ventilated area away from incompatible materials.

Experimental Protocol: Step-by-Step Guidance
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound to minimize movement in and out of the fume hood.

  • Handling:

    • Carefully open the container within the fume hood.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

    • If weighing the compound, do so within the fume hood or in a designated weighing enclosure.

  • Post-Handling:

    • Securely close the container.

    • Decontaminate any surfaces that may have come into contact with the chemical using an appropriate cleaning agent.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then goggles/face shield, then lab coat).

    • Dispose of contaminated disposable PPE as hazardous waste.

    • Wash hands thoroughly.

Emergency and Disposal Plan

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area and alert others.

  • Assess: From a safe distance, assess the extent of the spill.

  • Small Spills (within a fume hood):

    • If you are trained and have the appropriate spill kit, you may clean up a small spill.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material from a chemical spill kit.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

  • Large Spills (outside a fume hood):

    • Do not attempt to clean up the spill.

    • Evacuate the laboratory and close the doors.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Based on guidance for similar compounds, a recommended disposal method is to dissolve the material in a combustible solvent and incinerate it in a licensed chemical incinerator equipped with an afterburner and scrubber.[3] Always follow your institution's and local regulations for hazardous waste disposal.

Workflow for Safe Handling

SafeHandlingWorkflow prep Preparation ppe Don PPE prep->ppe handling Chemical Handling (in Fume Hood) ppe->handling spill Spill? handling->spill Potential Contamination post_handling Post-Handling Procedures decontaminate Decontaminate Surfaces post_handling->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash Wash Hands remove_ppe->wash disposal Waste Disposal wash->disposal end End disposal->end spill->post_handling No spill_response Spill Response Protocol spill->spill_response Yes spill_response->decontaminate

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.